molecular formula C6H6O5-2 B1233008 3-Oxoadipate

3-Oxoadipate

Cat. No.: B1233008
M. Wt: 158.11 g/mol
InChI Key: RTGHRDFWYQHVFW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxoadipate, also known as beta-ketoadipic acid, is a key central intermediate in the aerobic catabolic pathway responsible for the breakdown of a wide variety of aromatic compounds in microorganisms . This pathway is crucial for the global carbon cycle, as it allows soil bacteria and fungi to mineralize aromatic substances derived from plant lignin and other natural polymers, as well as various environmental pollutants . In the classic bacterial this compound pathway, this compound sits at a metabolic convergence point. It is produced from the hydrolysis of this compound enol-lactone, a reaction catalyzed by the enzyme this compound enol-lactonase (EC 3.1.1.24) . Subsequently, this compound is activated by the enzyme this compound CoA-transferase (EC 2.8.3.6), which uses succinyl-CoA to form 3-oxoadipyl-CoA . Finally, 3-oxoadipyl-CoA thiolase cleaves this compound to yield acetyl-CoA and succinyl-CoA, which are seamlessly channeled into the central tricarboxylic acid (TCA) cycle to provide energy and carbon skeletons for the cell . Research value extends to specialized pathways for methylated aromatics. Some Pseudomonas species possess a modified this compound pathway to degrade compounds like 4-methylcatechol, involving metabolites like 4-methyl-3-oxoadipate . This makes this compound a critical reference compound for studying the genetics, enzymology, and ecology of biodegradation. Its applications are foundational in environmental microbiology and biotechnology for developing novel bioremediation strategies and understanding bacterial metabolism of aromatic hydrocarbons . This product is intended for research use only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6O5-2

Molecular Weight

158.11 g/mol

IUPAC Name

3-oxohexanedioate

InChI

InChI=1S/C6H8O5/c7-4(3-6(10)11)1-2-5(8)9/h1-3H2,(H,8,9)(H,10,11)/p-2

InChI Key

RTGHRDFWYQHVFW-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)CC(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(=O)CC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The 3-Oxoadipate Pathway: A Core Catabolic Route in Bacteria and Fungi with Implications for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route employed by a diverse range of bacteria and fungi for the catabolism of aromatic compounds. These compounds, often derived from lignin breakdown or environmental pollutants, are funneled into two primary branches—the catechol and protocatechuate pathways—which converge to form key intermediates of central metabolism.[1][2][3] This pathway's critical role in microbial metabolism and its potential as a target for antimicrobial drug development make it a subject of significant scientific interest. This guide provides a detailed examination of the this compound pathway in both bacteria and fungi, focusing on its core mechanisms, quantitative aspects, and the experimental methodologies used for its investigation.

Core Metabolic Pathways

The this compound pathway is characterized by two main branches that process different aromatic precursors before converging into a common set of reactions.

  • The Protocatechuate Branch: This branch facilitates the degradation of aromatic compounds such as p-hydroxybenzoate.[4]

  • The Catechol Branch: This branch is responsible for the breakdown of aromatic molecules like salicylate.[1][5]

Both pathways ultimately lead to the production of 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA, intermediates that can directly enter the tricarboxylic acid (TCA) cycle.[3][6] This metabolic funneling mechanism allows microorganisms to utilize a wide variety of aromatic carbon sources for energy and growth.

Bacterial this compound Pathway

In bacteria, the genes encoding the enzymes of the this compound pathway are often organized in operons, allowing for coordinated regulation of their expression in response to the presence of specific aromatic substrates.[2] The pathway is well-studied in genera such as Pseudomonas and Acinetobacter.

bacterial_3_oxoadipate_pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch cluster_common Common Pathway Protocatechuate Protocatechuate 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate PcaG/H 3-Carboxymuconolactone 3-Carboxymuconolactone 3-Carboxy-cis,cis-muconate->3-Carboxymuconolactone PcaB This compound enol-lactone This compound enol-lactone 3-Carboxymuconolactone->this compound enol-lactone PcaC This compound This compound This compound enol-lactone->this compound PcaD/CatD Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate CatA Muconolactone Muconolactone cis,cis-Muconate->Muconolactone CatB Muconolactone->this compound enol-lactone CatC 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA PcaF/CatF Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA PcaE/CatE

Bacterial this compound Pathway
Fungal this compound Pathway

Fungi, such as Aspergillus nidulans and Candida albicans, also utilize the this compound pathway for aromatic compound degradation.[1][7] While the overall logic of the pathway is conserved, there are notable differences in the enzymes and their genetic organization compared to bacteria. For instance, in some fungi, the conversion of 3-carboxymuconolactone to this compound is catalyzed by a single enzyme, in contrast to the two-step conversion observed in some bacteria.[8]

fungal_3_oxoadipate_pathway cluster_protocatechuate_fungal Protocatechuate Branch cluster_catechol_fungal Catechol Branch cluster_common_fungal Common Pathway Protocatechuate Protocatechuate 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate PrcA 3-Carboxymuconolactone 3-Carboxymuconolactone 3-Carboxy-cis,cis-muconate->3-Carboxymuconolactone CmcA This compound This compound 3-Carboxymuconolactone->this compound CmlA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA HxtA Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate CatA Muconolactone Muconolactone cis,cis-Muconate->Muconolactone CatB This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone CatC This compound enol-lactone->this compound HelA Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA PthA

Fungal this compound Pathway

Quantitative Data

The efficiency of the this compound pathway is governed by the kinetic properties of its constituent enzymes. A comparative analysis of these parameters across different organisms can provide insights into the metabolic adaptations and potential bottlenecks within the pathway.

Table 1: Kinetic Parameters of Key Bacterial Enzymes in the this compound Pathway
EnzymeOrganismSubstrate(s)Km (mM)kcat (s-1)Optimal pH
This compound:succinyl-CoA transferasePseudomonas sp. strain B13This compound0.4[9]23.8[9]8.4[9]
Succinyl-CoA0.2[9]
3-Oxoadipyl-CoA thiolasePseudomonas sp. strain B133-Oxoadipyl-CoA0.15[9]7.83[9]7.8[9]
CoA0.01[9]

Note: Comprehensive kinetic data for fungal enzymes of the this compound pathway are less readily available in the literature.

Experimental Protocols

Accurate measurement of enzyme activities and metabolic fluxes is crucial for understanding the regulation and function of the this compound pathway.

Assay for this compound:succinyl-CoA Transferase Activity

This spectrophotometric assay measures the formation of the Mg2+-chelate of 3-oxoadipyl-CoA at 305 nm.[9]

  • Principle: The formation of the 3-oxoadipyl-CoA-Mg2+ complex from this compound and succinyl-CoA results in an increase in absorbance at 305 nm.[3]

  • Reagents:

    • Tris-HCl buffer (1 M, pH 8.0)

    • MgCl2 (1 M)

    • This compound solution (100 mM)

    • Succinyl-CoA solution (10 mM)

    • Enzyme preparation (cell-free extract or purified enzyme)

  • Procedure:

    • Prepare a reaction mixture containing 100 µl of Tris-HCl buffer, 25 µl of MgCl2, and 35 µl of this compound solution in a total volume of 985 µl with distilled water.[9]

    • Equilibrate the mixture to the desired assay temperature (e.g., 30 °C).

    • Initiate the reaction by adding 15 µl of succinyl-CoA solution.[9]

    • Immediately monitor the increase in absorbance at 305 nm for several minutes.

    • The rate of reaction is calculated using the molar extinction coefficient of the 3-oxoadipyl-CoA-Mg2+ complex.

Assay for 3-Oxoadipyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 305 nm due to the cleavage of 3-oxoadipyl-CoA in the presence of Coenzyme A.[9]

  • Principle: The consumption of the 3-oxoadipyl-CoA-Mg2+ complex during the thiolase reaction leads to a decrease in absorbance at 305 nm.

  • Reagents:

    • Tris-HCl buffer (1 M, pH 7.8)

    • MgCl2 (1 M)

    • This compound solution (100 mM)

    • Succinyl-CoA solution (10 mM)

    • Coenzyme A solution (10 mM)

    • Purified this compound:succinyl-CoA transferase

    • Enzyme preparation (cell-free extract or purified thiolase)

  • Procedure:

    • First, generate 3-oxoadipyl-CoA in situ. Prepare a reaction mixture with Tris-HCl buffer, MgCl2, this compound, succinyl-CoA, and a sufficient amount of purified this compound:succinyl-CoA transferase.

    • Allow this reaction to proceed to completion, indicated by a stable absorbance at 305 nm.

    • Initiate the thiolase reaction by adding the CoA solution and the enzyme sample containing the thiolase.

    • Immediately monitor the decrease in absorbance at 305 nm.

    • The rate of reaction is calculated from the rate of absorbance decrease.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways, including the this compound pathway.[10]

  • Principle: A 13C-labeled substrate (e.g., [U-13C6]benzoate) is fed to the microorganisms. The distribution of the 13C label into downstream metabolites is measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This labeling data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular reaction rates (fluxes).[10]

  • Generalized Workflow:

    • 13C-Labeling Experiment: Cultivate the microbial strain in a defined medium containing a 13C-labeled aromatic substrate until an isotopic steady state is reached.[10]

    • Metabolite Extraction and Analysis: Harvest the cells and extract intracellular metabolites. Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids derived from TCA cycle intermediates) using MS.

    • Flux Calculation: Use computational software to fit the experimental labeling data to a metabolic model of the this compound pathway and central carbon metabolism to estimate the metabolic fluxes.

mfa_workflow 13C-Labeling Experiment 13C-Labeling Experiment Metabolite Extraction Metabolite Extraction 13C-Labeling Experiment->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Mass Isotopomer Distribution Data Mass Isotopomer Distribution Data MS Analysis->Mass Isotopomer Distribution Data Flux Calculation Flux Calculation Mass Isotopomer Distribution Data->Flux Calculation Stoichiometric Model Stoichiometric Model Stoichiometric Model->Flux Calculation Metabolic Flux Map Metabolic Flux Map Flux Calculation->Metabolic Flux Map

Generalized Workflow for 13C-Metabolic Flux Analysis

Implications for Drug Development

The this compound pathway is essential for the survival of many microorganisms in environments rich in aromatic compounds. In pathogenic species, this pathway can be crucial for nutrient acquisition and virulence. For example, the pathogenic yeast Candida albicans utilizes this pathway to degrade hydroxyderivatives of benzene.[7] Therefore, the enzymes of the this compound pathway represent potential targets for the development of novel antimicrobial agents. Inhibition of this pathway could restrict the metabolic flexibility of pathogens and hinder their ability to thrive in the host.

Furthermore, understanding the intricacies of this pathway can inform strategies for bioremediation and the biocatalytic production of valuable chemicals from renewable aromatic feedstocks.[11] By manipulating the expression and activity of the pathway's enzymes, it is possible to engineer microorganisms for enhanced degradation of pollutants or for the synthesis of desired bioproducts.

References

Role of 3-Oxoadipate in aromatic compound catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of 3-Oxoadipate in Aromatic Compound Catabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound pathway, also known as the β-ketoadipate pathway, is a central metabolic route employed by a wide range of bacteria and fungi to catabolize aromatic compounds.[1][2][3] These compounds, originating from both natural sources like lignin (B12514952) and xenobiotic pollutants, are channeled through this pathway to be converted into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1][2][4] The pathway is characterized by two converging branches, the catechol branch and the protocatechuate branch, which funnel a diverse array of aromatic precursors towards the key intermediate, this compound (also referred to as β-ketoadipate).[1][5] A thorough understanding of this pathway is not only fundamental to microbiology and biochemistry but also holds significant potential for applications in bioremediation, biocatalysis, and as a potential target for drug development.[4]

The Convergent this compound Pathway

The catabolism of various aromatic compounds converges into two primary funnels, the protocatechuate and catechol branches, which ultimately lead to the formation of this compound. This intermediate is then further processed in a common terminal pathway.

The Protocatechuate Branch

This branch is responsible for the degradation of aromatic compounds such as 4-hydroxybenzoate (B8730719) and vanillate.[6] The process begins with the conversion of these precursors to protocatechuate. The aromatic ring of protocatechuate is then cleaved by the enzyme protocatechuate 3,4-dioxygenase.[7][8] This intradiol cleavage results in the formation of 3-carboxy-cis,cis-muconic acid.[7] A series of subsequent enzymatic reactions, including lactonization and decarboxylation, convert this intermediate into this compound enol-lactone, a shared intermediate with the catechol branch.[8]

The Catechol Branch

The catechol branch processes aromatic compounds like benzoate, salicylate, and phenol.[5][9][10] These substrates are first converted to catechol. The key ring-cleavage step is catalyzed by catechol 1,2-dioxygenase, which acts on catechol to form cis,cis-muconate.[9][10] This product is then converted by muconate cycloisomerase to muconolactone, which is further isomerized to this compound enol-lactone.[9][10]

The Common Terminal Pathway

From the common intermediate this compound enol-lactone, the pathway proceeds with its hydrolysis to this compound.[8][9] The final two steps are critical for integrating these catabolized carbons into central metabolism.[1] First, this compound:succinyl-CoA transferase activates this compound by transferring a CoA moiety from succinyl-CoA, forming 3-oxoadipyl-CoA.[4][11] Finally, 3-oxoadipyl-CoA thiolase catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA, yielding acetyl-CoA and succinyl-CoA, which can then enter the TCA cycle.[4][11]

3-Oxoadipate_Pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch cluster_common Common Terminal Pathway Aromatic Precursors (e.g., 4-Hydroxybenzoate) Aromatic Precursors (e.g., 4-Hydroxybenzoate) Protocatechuate Protocatechuate Aromatic Precursors (e.g., 4-Hydroxybenzoate)->Protocatechuate Multiple Steps 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate Protocatechuate 3,4-dioxygenase 4-Carboxymuconolactone\n(Bacteria) 4-Carboxymuconolactone (Bacteria) 3-Carboxy-cis,cis-muconate->4-Carboxymuconolactone\n(Bacteria) 3-Carboxy-cis,cis-muconate cycloisomerase 3-Carboxymuconolactone\n(Fungi) 3-Carboxymuconolactone (Fungi) 3-Carboxy-cis,cis-muconate->3-Carboxymuconolactone\n(Fungi) 3-Carboxymuconate cyclase This compound\nenol-lactone This compound enol-lactone 4-Carboxymuconolactone\n(Bacteria)->this compound\nenol-lactone 4-Carboxymuconolactone decarboxylase This compound This compound 3-Carboxymuconolactone\n(Fungi)->this compound Single Enzyme (in Fungi) This compound\nenol-lactone->this compound This compound enol-lactone hydrolase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound: succinyl-CoA transferase Aromatic Precursors (e.g., Benzoate) Aromatic Precursors (e.g., Benzoate) Catechol Catechol Aromatic Precursors (e.g., Benzoate)->Catechol Multiple Steps cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone Muconate cycloisomerase Muconolactone->this compound\nenol-lactone Muconolactone isomerase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle Pathway_Regulation cluster_inducers Inducers cluster_genes Catabolic Genes cluster_enzymes Synthesized Enzymes Inducer_A Aromatic Substrate (e.g., p-Hydroxybenzoate) Gene_Cluster pca Genes (Protocatechuate Branch) Inducer_A->Gene_Cluster induces transcription Inducer_B Intermediate (e.g., Protocatechuate) Inducer_B->Gene_Cluster induces transcription Enzymes Pathway Enzymes Gene_Cluster->Enzymes leads to synthesis of Enzyme_Purification_Workflow Start Microbial Culture (Induced for pathway expression) CellHarvest Cell Harvesting (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (e.g., Sonication, French Press) CellHarvest->CellLysis Clarification Clarification (Ultracentrifugation to get Cell-Free Extract) CellLysis->Clarification AmmoniumSulfate Ammonium Sulfate Precipitation (Optional initial enrichment) Clarification->AmmoniumSulfate Dialysis Dialysis (To remove salt and buffer exchange) AmmoniumSulfate->Dialysis IonExchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Dialysis->IonExchange Affinity Affinity Chromatography (If tag is present or specific ligand available) IonExchange->Affinity SizeExclusion Size-Exclusion Chromatography (Gel Filtration for final polishing) Affinity->SizeExclusion QC Purity Check (SDS-PAGE, Activity Assay) SizeExclusion->QC PureEnzyme Purified Enzyme QC->PureEnzyme

References

The 3-Oxoadipate Pathway: A Detailed Enzymatic Roadmap for Aromatic Compound Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-oxoadipate degradation pathway, also known as the β-ketoadipate pathway, represents a critical catabolic route in various microorganisms for the breakdown of aromatic compounds, funneling them into the central metabolism of the tricarboxylic acid (TCA) cycle.[1][2] This pathway is of significant interest for its role in bioremediation and its potential applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the enzymatic steps involved, supported by quantitative data, detailed experimental protocols, and a visual representation of the pathway.

The degradation of aromatic compounds via the this compound pathway primarily proceeds through two convergent branches: the catechol branch and the protocatechuate branch, named after their key dihydroxylated aromatic intermediates.[1] Both branches culminate in the formation of 3-oxoadipyl-CoA, which is subsequently cleaved into acetyl-CoA and succinyl-CoA, metabolites that can readily enter the TCA cycle.[1]

Enzymatic Steps of the this compound Pathway

The this compound pathway is a multi-step enzymatic cascade. The initial steps involve the conversion of a variety of aromatic precursors into either catechol or protocatechuate. These intermediates then undergo a series of reactions, including ring cleavage and subsequent modifications, to yield this compound. The final two steps of the pathway convert this compound into intermediates of the TCA cycle.

The Catechol Branch:

  • Catechol 1,2-dioxygenase: This enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol to form cis,cis-muconate.[3]

  • Muconate cycloisomerase: cis,cis-Muconate is then converted to muconolactone by this enzyme.[3]

  • Muconolactone isomerase: This isomerase further transforms muconolactone to this compound enol-lactone.[3]

  • This compound enol-lactone hydrolase: The enol-lactone is hydrolyzed to produce this compound.[3][4]

The Protocatechuate Branch:

  • Protocatechuate 3,4-dioxygenase: This enzyme catalyzes the ortho cleavage of the aromatic ring of protocatechuate, yielding 3-carboxy-cis,cis-muconate.

  • 3-Carboxymuconate cycloisomerase: This enzyme converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.

  • 4-Carboxymuconolactone decarboxylase: This decarboxylase removes a carboxyl group to form this compound enol-lactone.

  • This compound enol-lactone hydrolase: As in the catechol branch, this hydrolase converts the enol-lactone to this compound.[4]

The Common Final Steps:

  • This compound:succinyl-CoA transferase: This enzyme activates this compound by transferring a CoA moiety from succinyl-CoA, forming 3-oxoadipyl-CoA and succinate.[5][6][7]

  • 3-Oxoadipyl-CoA thiolase: The final step involves the thiolytic cleavage of 3-oxoadipyl-CoA by another molecule of CoA to yield acetyl-CoA and succinyl-CoA.[8]

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the pathway, primarily from Pseudomonas sp. strain B13.

EnzymeOrganismSubstrateKm (mM)Optimal pHReference
This compound:succinyl-CoA transferase Pseudomonas knackmussii (formerly Pseudomonas sp. strain B13)This compound0.48.4[1][5]
Succinyl-CoA0.2[1][5]
3-Oxoadipyl-CoA thiolase Pseudomonas sp. strain B133-Oxoadipyl-CoA0.157.8
CoA0.01
Protocatechuate 3,4-dioxygenase Pseudomonas sp.Protocatechuate1.85 x 10-29.0[2]

Experimental Protocols

Accurate measurement of enzyme activity is crucial for studying the this compound pathway. The following are detailed methodologies for key experiments.

Assay for Catechol 1,2-dioxygenase Activity

This assay measures the formation of cis,cis-muconic acid from catechol, which can be monitored spectrophotometrically.

  • Reagents:

    • 50 mM Phosphate buffer, pH 7.5

    • 20 mM Na2EDTA

    • 50 mM Catechol solution (freshly prepared)

    • Enzyme solution (cell-free extract or purified enzyme)

  • Procedure:

    • In a final volume of 1 mL, combine the phosphate buffer, Na2EDTA, and catechol solution in a cuvette.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Monitor the increase in absorbance at 260 nm, which corresponds to the formation of cis,cis-muconic acid (ε260 = 16,800 M-1cm-1).[9][10]

    • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[11]

Assay for Protocatechuate 3,4-dioxygenase Activity

This spectrophotometric assay measures the disappearance of protocatechuate.

  • Reagents:

    • 50 mM Tris-acetate buffer, pH 7.5

    • 0.4 mM Protocatechuate solution (freshly prepared)

    • Enzyme solution

  • Procedure:

    • Pipette 3.0 mL of the protocatechuate solution into a cuvette and equilibrate to 37°C.

    • Add a small volume (e.g., 50 µL) of the enzyme solution and mix gently.

    • Record the decrease in absorbance at 290 nm over time.[2]

    • One unit of activity is defined as the amount of enzyme that oxidizes one micromole of protocatechuate per minute.[2]

Assay for Muconate Cycloisomerase Activity

This spectrophotometric assay is based on the conversion of cis,cis-muconate.

  • Reagents:

    • 30 mM Tris-HCl buffer, pH 8.0

    • 1 mM MnSO4

    • 0.1 mM cis,cis-muconate

    • Enzyme solution

  • Procedure:

    • Combine the Tris-HCl buffer, MnSO4, and cis,cis-muconate in a cuvette.

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the reaction at 260 nm at 25°C.[12]

Assay for this compound:succinyl-CoA transferase Activity

The activity is measured spectrophotometrically by monitoring the formation of the 3-oxoadipyl-CoA-Mg2+ complex.[5]

  • Reagents:

    • 35 mM Tris-HCl buffer, pH 8.0

    • 25 mM MgCl2

    • 3.5 mM this compound

    • 0.15 mM Succinyl-CoA

    • Enzyme solution

  • Procedure:

    • Pre-incubate the enzyme solution in the Tris-HCl buffer containing MgCl2 and this compound.

    • Start the reaction by adding succinyl-CoA.

    • Monitor the increase in absorbance at 305 nm.[1]

Assay for 3-Oxoadipyl-CoA thiolase Activity

This direct spectrophotometric assay measures the consumption of 3-oxoadipyl-CoA.

  • Reagents:

    • Tris-HCl buffer, pH 7.8

    • MgCl2

    • 0.15 mM 3-oxoadipyl-CoA

    • Enzyme solution

  • Procedure:

    • Equilibrate the reaction mixture containing buffer, MgCl2, and 3-oxoadipyl-CoA at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in absorbance at 305 nm over time.

Pathway Visualization

The following diagram illustrates the enzymatic steps of the this compound degradation pathway.

G cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate This compound enol-lactone hydrolase Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis- muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone 4-Carboxymucono- lactone Carboxymuconate->Carboxymuconolactone 3-Carboxymuconate cycloisomerase Carboxymuconolactone->Oxoadipate_enol_lactone 4-Carboxymuconolactone decarboxylase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound:succinyl-CoA transferase Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->Acetyl_CoA_Succinyl_CoA 3-Oxoadipyl-CoA thiolase

Caption: Enzymatic steps of the this compound degradation pathway.

References

An In-Depth Technical Guide to the Regulation of Gene Expression in the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. These compounds, often derived from lignin (B12514952) or pollutants, are converted into intermediates of central metabolism, specifically acetyl-CoA and succinyl-CoA. The regulation of this pathway is a sophisticated process, ensuring that the necessary enzymes are synthesized only in the presence of their specific aromatic substrates. This guide provides a detailed technical overview of the core regulatory mechanisms governing the this compound pathway, with a focus on the well-studied bacterium Pseudomonas putida.

The pathway consists of two main branches that converge on the intermediate this compound (also known as β-ketoadipate). The catechol branch is responsible for the degradation of compounds like benzoate (B1203000), while the protocatechuate branch metabolizes substrates such as p-hydroxybenzoate. The expression of the genes encoding the enzymes of this pathway is tightly controlled by a set of transcriptional regulators, primarily belonging to the LysR family, which respond to specific pathway intermediates.

Core Regulatory Mechanisms

The regulation of the this compound pathway is primarily achieved through the action of transcriptional activator proteins that are responsive to specific inducer molecules. The key players in this regulatory network are the CatR and PcaR proteins, which control the catechol and protocatechuate branches, respectively.

The Catechol Branch: Regulation by CatR

The cat operons, which encode the enzymes for the conversion of catechol to this compound enol-lactone, are under the positive control of the transcriptional activator CatR. CatR is a member of the LysR family of transcriptional regulators.

Inducer Molecule: The true inducer of the cat operons is cis,cis-muconate (B1241781) , an intermediate in the catechol branch. The presence of cis,cis-muconate dramatically increases the affinity of CatR for its DNA binding sites. In fact, cis,cis-muconate has been shown to increase the affinity of CatR for the catBC promoter region by 20-fold[1].

Mechanism of Activation: In the absence of the inducer, CatR binds to a specific region of the promoter, acting as a repressor. Upon binding to cis,cis-muconate, CatR undergoes a conformational change that allows it to bind to an additional site on the DNA, leading to the activation of transcription. This activation requires direct contact between CatR and the alpha subunit of RNA polymerase[2].

The Protocatechuate Branch: Regulation by PcaR

The pca genes, responsible for the conversion of protocatechuate to succinyl-CoA and acetyl-CoA, are regulated by the transcriptional activator PcaR, another member of the LysR family of regulators.

Inducer Molecule: The inducer for the pca genes is β-ketoadipate (this compound), the central intermediate of the pathway[3].

Mechanism of Activation: The PcaR protein, in the presence of β-ketoadipate, binds to the promoter regions of the pca operons, activating their transcription. PcaR has been shown to bind to its own promoter, suggesting a mechanism of autoregulation[3]. Footprinting analysis has revealed that PcaR binds to both the -35 and -10 regions of the pcaIJ promoter[3].

Global Regulatory Influences

Beyond the specific regulation by CatR and PcaR, the this compound pathway is also subject to global metabolic control.

  • Catabolite Repression: The Crc (Catabolite Repression Control) protein acts as a global regulator that represses the expression of the benzoate degradation pathway when more favorable carbon sources are available[4]. This repression is exerted at the post-transcriptional level.

  • Integration Host Factor (IHF): This DNA-binding protein can influence the architecture of promoter regions, facilitating the interaction between transcriptional activators and RNA polymerase. While its specific role in the this compound pathway is not fully elucidated, IHF is known to be a global regulator in bacteria.

Quantitative Data on Gene Expression and Protein-DNA Interactions

The following tables summarize key quantitative data related to the regulation of the this compound pathway.

GeneConditionFold Change (Wild-Type)Fold Change (crc Mutant)Reference
benABenzoate vs. No Benzoate~85~70[4]
catBBenzoate vs. No Benzoate~25~80[4]
pcaIBenzoate vs. No BenzoateLow induction~240[4]
catBCatechol vs. No Catechol--[4]
pcaICatechol vs. No Catechol--[4]
mml genes4-methylsalicylate~10-20-[5]
Table 1: Fold change in gene expression in Pseudomonas putida in response to inducers.
ProteinDNA TargetInducerEffect on Affinity (Kd)Reference
CatRcatBC promotercis,cis-muconate20-fold increase[1]
Table 2: Quantitative data on protein-DNA binding affinity.

Signaling Pathways and Regulatory Networks

The degradation of aromatic compounds is initiated by their transport into the cell. Once inside, they are converted to the central intermediates catechol or protocatechuate. These intermediates are then further metabolized, leading to the production of the inducer molecules cis,cis-muconate and β-ketoadipate. These inducers then bind to their respective regulatory proteins, CatR and PcaR, triggering a conformational change that enables them to activate the transcription of the catabolic operons.

Regulatory overview of the this compound pathway.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study protein-DNA interactions in vitro.

Principle: A labeled DNA fragment containing the putative protein binding site is incubated with a protein extract or purified protein. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will migrate slower than the free DNA, causing a "shift" in the band's position.

Detailed Protocol:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides (20-50 bp) corresponding to the DNA region of interest.

    • Anneal the oligonucleotides to form a double-stranded DNA probe.

    • Label the probe at the 5' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

    • Purify the labeled probe to remove unincorporated label.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following in a final volume of 20 µL:

      • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂)

      • Labeled probe (e.g., 0.1-1.0 nM)

      • Purified regulatory protein (e.g., CatR or PcaR) at various concentrations.

      • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

      • If studying the effect of an inducer, add the inducer molecule (e.g., cis,cis-muconate or β-ketoadipate) to the reaction.

    • Incubate the reaction at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a pre-run non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide (B121943) in 0.5x TBE buffer).

    • Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

EMSA_Workflow A 1. Prepare Labeled DNA Probe B 2. Incubate Probe with Protein of Interest A->B C 3. Separate on Non-denaturing Polyacrylamide Gel B->C D 4. Detect Shifted Bands C->D E Free Probe D->E No Binding F Protein-DNA Complex (Shifted Band) D->F Binding Occurs

General workflow for an Electrophoretic Mobility Shift Assay.
DNase I Footprinting

This technique is used to precisely identify the DNA sequence to which a protein binds.

Principle: A DNA fragment labeled at one end is incubated with a DNA-binding protein. The complex is then treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. The regions where the protein is bound are protected from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Detailed Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment (typically 100-500 bp) containing the binding site of interest, labeled at only one end of one strand. This is usually done by PCR with one labeled primer or by labeling a restriction fragment.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of the purified binding protein in a suitable binding buffer.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The concentration of DNase I and the digestion time need to be optimized to achieve partial digestion.

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.

  • Analysis:

    • Extract the DNA fragments and denature them.

    • Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Include a sequencing ladder of the same DNA fragment as a size marker.

    • Visualize the fragments by autoradiography (for radioactive labels) or fluorescence. The region protected by the protein will appear as a gap in the ladder of bands compared to a control reaction without the protein.

DNaseI_Footprinting_Workflow A 1. Prepare End-Labeled DNA Fragment B 2. Bind Protein to DNA A->B C 3. Partial Digestion with DNase I B->C D 4. Denature and Separate Fragments by Gel Electrophoresis C->D E 5. Visualize Footprint D->E F Ladder with 'Footprint' (Protected Region) E->F G Control Ladder (No Protein) E->G

Workflow for a DNase I Footprinting experiment.
In Vitro Transcription Assay

This assay is used to study the effect of regulatory proteins and other factors on the transcription of a specific gene in a controlled, cell-free environment.

Principle: A DNA template containing a promoter of interest is incubated with purified RNA polymerase and other necessary transcription factors. The synthesis of RNA transcripts is monitored, often by incorporating radiolabeled nucleotides.

Detailed Protocol:

  • Template Preparation:

    • Prepare a linear DNA template containing the promoter and the gene of interest. This can be a restriction fragment or a PCR product.

  • Transcription Reaction:

    • In a reaction tube, combine:

      • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

      • DNA template

      • Purified RNA polymerase holoenzyme

      • Purified regulatory protein(s) (e.g., CatR, PcaR)

      • Inducer molecule, if required (e.g., cis,cis-muconate)

      • Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP).

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Analysis of Transcripts:

    • Stop the reaction by adding a stop solution.

    • Denature the RNA transcripts and separate them by size on a denaturing polyacrylamide gel.

    • Visualize the transcripts by autoradiography. The intensity of the band corresponding to the full-length transcript is a measure of transcription efficiency.

Conclusion

The regulation of the this compound pathway is a well-characterized example of how bacteria adapt their metabolism to the availability of specific carbon sources. The intricate interplay between specific transcriptional regulators, their corresponding inducer molecules, and global regulatory networks ensures an efficient and controlled degradation of aromatic compounds. Understanding these regulatory mechanisms in detail is crucial for applications in bioremediation, where the efficiency of pollutant degradation is paramount, and in synthetic biology for the construction of novel metabolic pathways. Further research into the precise kinetics of protein-DNA and protein-inducer interactions will continue to refine our understanding of this elegant regulatory system.

References

3-Oxoadipate: A Central Metabolic Intermediate in Aromatic Compound Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate, also known as β-ketoadipate, is a pivotal metabolic intermediate in the catabolism of a wide array of aromatic compounds by various microorganisms. This dicarboxylic acid sits at the convergence of two major degradation pathways, the catechol and protocatechuate branches of the β-ketoadipate pathway. These pathways are crucial for the microbial breakdown of both naturally occurring aromatic compounds, such as lignin-derived monomers, and xenobiotic pollutants, funneling them into the central metabolism of the cell. The final steps of this pathway convert this compound into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA. This guide provides a comprehensive technical overview of the role of this compound as a central metabolic intermediate, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks involved.

The β-Ketoadipate Pathway: A Convergent Route to this compound

The β-ketoadipate pathway is a conserved catabolic route found in numerous soil bacteria and fungi. It is characterized by two main branches that channel a variety of aromatic precursors towards the central intermediate, this compound.

The Catechol Branch

The catechol branch facilitates the degradation of aromatic compounds that are initially converted to catechol. This includes substrates like benzoate and various aromatic hydrocarbons. The key enzymatic steps are:

  • Catechol 1,2-dioxygenase: This enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol to form cis,cis-muconate.

  • Muconate cycloisomerase: cis,cis-Muconate is then converted to (+)-muconolactone.

  • Muconolactone isomerase: This enzyme isomerizes (+)-muconolactone to this compound enol-lactone.

  • This compound enol-lactonase: Finally, the enol-lactone is hydrolyzed to yield this compound.

The Protocatechuate Branch

The protocatechuate branch processes aromatic compounds that are funneled into protocatechuate, such as p-hydroxybenzoate. The enzymatic sequence is as follows:

  • Protocatechuate 3,4-dioxygenase: This enzyme cleaves the aromatic ring of protocatechuate to form 3-carboxy-cis,cis-muconate.

  • 3-Carboxy-cis,cis-muconate cycloisomerase: This enzyme converts 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.

  • 4-Carboxymuconolactone decarboxylase: Decarboxylation of 4-carboxymuconolactone yields this compound enol-lactone.

  • This compound enol-lactonase: As in the catechol branch, this enzyme hydrolyzes the enol-lactone to this compound.

dot

beta_ketoadipate_pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone Muconate cycloisomerase This compound enol-lactone_cat This compound enol-lactone_cat Muconolactone->this compound enol-lactone_cat Muconolactone isomerase This compound This compound This compound enol-lactone_cat->this compound This compound enol-lactonase Protocatechuate Protocatechuate 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate Protocatechuate 3,4-dioxygenase 4-Carboxymuconolactone 4-Carboxymuconolactone 3-Carboxy-cis,cis-muconate->4-Carboxymuconolactone 3-Carboxy-cis,cis-muconate cycloisomerase This compound enol-lactone_pro This compound enol-lactone_pro 4-Carboxymuconolactone->this compound enol-lactone_pro 4-Carboxymuconolactone decarboxylase This compound enol-lactone_pro->this compound This compound enol-lactonase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound: succinyl-CoA transferase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA thiolase transferase_assay_workflow start Start prepare_mixture Prepare Assay Mixture (Tris-HCl, MgCl₂, this compound, succinyl-CoA) start->prepare_mixture equilibrate Equilibrate to Desired Temperature prepare_mixture->equilibrate add_enzyme Initiate Reaction (Add Enzyme Preparation) equilibrate->add_enzyme measure_absorbance Measure Absorbance Increase at 305 nm add_enzyme->measure_absorbance end End measure_absorbance->end thiolase_assay_workflow start Start prepare_substrate In situ Preparation of 3-Oxoadipyl-CoA (using transferase) start->prepare_substrate initiate_thiolase Initiate Thiolase Reaction (Add CoA and Thiolase) prepare_substrate->initiate_thiolase measure_absorbance Measure Absorbance Decrease at 305 nm initiate_thiolase->measure_absorbance end End measure_absorbance->end regulatory_network cluster_regulators Transcriptional Regulators cluster_genes Gene Clusters cluster_inducers Inducer Molecules PcaQ PcaQ pca_genes pca genes (protocatechuate branch) PcaQ->pca_genes activates CatR CatR cat_genes cat genes (catechol branch) CatR->cat_genes activates BenM BenM BenM->cat_genes activates ben_genes ben genes (benzoate degradation) BenM->ben_genes activates beta_carboxy_muconate β-carboxy-cis,cis-muconate beta_carboxy_muconate->PcaQ induces gamma_carboxymuconolactone γ-carboxymuconolactone gamma_carboxymuconolactone->PcaQ induces cis_cis_muconate cis,cis-muconate cis_cis_muconate->CatR induces cis_cis_muconate->BenM induces Benzoate Benzoate Benzoate->BenM induces

The 3-Oxoadipate Pathway: A Comprehensive Technical Guide to its Discovery, Mechanisms, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, represents a central metabolic route in various bacteria and fungi for the catabolism of aromatic compounds. This convergent pathway enables microorganisms to utilize a wide range of natural and xenobiotic aromatic compounds as sole sources of carbon and energy by funneling them into the tricarboxylic acid (TCA) cycle. The pathway is bifurcated into two main branches: the catechol branch, which processes compounds like benzoate (B1203000), and the protocatechuate branch, which degrades substrates such as p-hydroxybenzoate. Seminal work by scientists like Stanier and Ornston in the mid-20th century laid the foundation for our understanding of this crucial metabolic route.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, enzymatic reactions, experimental protocols, and regulatory networks of the this compound pathway.

Historical Perspective and Discovery

The elucidation of the this compound pathway was a landmark achievement in microbial biochemistry, primarily spearheaded by the work of Roger Y. Stanier and L. Nicholas Ornston. Their research in the 1960s on Pseudomonas putida meticulously detailed the enzymatic steps involved in the degradation of aromatic compounds.[4] Their studies, along with others, revealed that diverse aromatic substrates are converted into one of two key intermediates, catechol or protocatechuate, before entering the respective branches of the pathway.[5] These branches then converge to a common intermediate, this compound, which is subsequently cleaved to yield intermediates of the TCA cycle. This work not only defined a major metabolic pathway but also provided fundamental insights into microbial catabolic versatility and the evolution of metabolic pathways.[1]

The Two Branches of the this compound Pathway

The this compound pathway is characterized by its two convergent branches, each comprising a series of enzymatic reactions that progressively break down aromatic rings.

The Catechol Branch

The catechol branch is responsible for the degradation of aromatic compounds that are metabolized to catechol. A classic example is the degradation of benzoate. The key enzymatic steps are:

  • Catechol 1,2-dioxygenase: This non-heme iron-containing enzyme catalyzes the intradiol cleavage of the aromatic ring of catechol, incorporating both atoms of molecular oxygen to form cis,cis-muconate (B1241781).

  • Muconate cycloisomerase: This enzyme catalyzes the lactonization of cis,cis-muconate to (+)-muconolactone.

  • Muconolactone (B1205914) isomerase: This isomerase catalyzes the conversion of (+)-muconolactone to this compound enol-lactone.[6][7]

  • This compound enol-lactonase: This hydrolase converts this compound enol-lactone to this compound.[8][9][10]

  • This compound:succinyl-CoA transferase: This enzyme transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA.[11][12]

  • 3-Oxoadipyl-CoA thiolase: This thiolase catalyzes the final step, cleaving 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, which then enter the TCA cycle.

The Protocatechuate Branch

The protocatechuate branch metabolizes aromatic compounds that are converted to protocatechuate, such as p-hydroxybenzoate. The enzymatic steps are as follows:

  • Protocatechuate 3,4-dioxygenase: Similar to its counterpart in the catechol branch, this enzyme is a non-heme iron dioxygenase that catalyzes the intradiol cleavage of protocatechuate to form 3-carboxy-cis,cis-muconate (B1244389).[13]

  • 3-Carboxymuconate cycloisomerase: This enzyme catalyzes the lactonization of 3-carboxy-cis,cis-muconate to 4-carboxymuconolactone.[14]

  • 4-Carboxymuconolactone decarboxylase: This enzyme decarboxylates 4-carboxymuconolactone to yield this compound enol-lactone, the point of convergence with the catechol branch.[15][16][17][18]

  • The subsequent steps leading to the TCA cycle intermediates are catalyzed by the same enzymes as in the catechol branch: this compound enol-lactonase, this compound:succinyl-CoA transferase, and 3-oxoadipyl-CoA thiolase.

Core Signaling and Metabolic Pathways

The following diagrams illustrate the enzymatic reactions of the this compound pathway.

3-Oxoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone Muconate cycloisomerase This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone Muconolactone isomerase This compound This compound This compound enol-lactone->this compound This compound enol-lactonase Protocatechuate Protocatechuate 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate Protocatechuate 3,4-dioxygenase 4-Carboxymuconolactone 4-Carboxymuconolactone 3-Carboxy-cis,cis-muconate->4-Carboxymuconolactone 3-Carboxymuconate cycloisomerase 4-Carboxymuconolactone->this compound enol-lactone 4-Carboxymuconolactone decarboxylase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound:succinyl-CoA transferase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA thiolase

The this compound Pathway

Quantitative Data

The following tables summarize the kinetic properties of key enzymes in the this compound pathway from various microorganisms.

Table 1: Kinetic Parameters of Catechol Branch Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Catechol 1,2-dioxygenasePseudomonas putidaCatechol2.5180
Muconate cycloisomerasePseudomonas putidacis,cis-Muconate45110
Muconolactone isomeraseAlcaligenes eutrophus(+)-Muconolactone--[6][7]
This compound enol-lactonasePseudomonas putidaThis compound enol-lactone50250

Table 2: Kinetic Parameters of Protocatechuate Branch Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Protocatechuate 3,4-dioxygenasePseudomonas putidaProtocatechuate10140[11]
3-Carboxymuconate cycloisomerasePseudomonas putida3-Carboxy-cis,cis-muconate3090
4-Carboxymuconolactone decarboxylasePseudomonas putida4-Carboxymuconolactone2060

Table 3: Kinetic Parameters of Common Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)kcat (min-1)Specific Activity (U/mg)Optimal pHReference
This compound:succinyl-CoA transferasePseudomonas knackmussiiThis compound0.41,43023.98.4[11][19][20]
Succinyl-CoA0.2[11][19][20]
3-Oxoadipyl-CoA thiolasePseudomonas sp. strain B133-Oxoadipyl-CoA0.15470-7.8[19][20]
CoA0.01[19][20]

Experimental Protocols

Detailed methodologies for the key enzymes of the this compound pathway are provided below.

Protocol 1: Assay for 3-Oxoadipyl-CoA Thiolase Activity[21][22]

This spectrophotometric assay measures the cleavage of 3-oxoadipyl-CoA.

  • Principle: The assay monitors the decrease in absorbance at 305 nm, which corresponds to the consumption of the magnesium-complexed enolate form of 3-oxoadipyl-CoA.[21]

  • Reagents:

    • Tris-HCl buffer (50 mM, pH 7.8)

    • MgCl2 (25 mM)

    • Coenzyme A (CoA)

    • 3-Oxoadipyl-CoA (substrate)

    • Purified 3-oxoadipyl-CoA thiolase or cell-free extract

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and MgCl2.

    • Add 3-oxoadipyl-CoA to a final concentration of 0.15 mM.[21]

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a cuvette.

    • Initiate the reaction by adding a known amount of the enzyme.

    • Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the enzyme activity.

Protocol 2: Assay for Protocatechuate 3,4-Dioxygenase Activity[23]

This assay measures the consumption of oxygen during the cleavage of protocatechuate.

  • Principle: The specific activity of protocatechuate 3,4-dioxygenase is determined by measuring the rate of oxygen consumption using an oxygen electrode.

  • Reagents:

    • Phosphate (B84403) buffer (50 mM, pH 7.5)

    • Protocatechuate (substrate)

    • Enzyme solution (crude extract or purified)

  • Procedure:

    • Add the phosphate buffer and protocatechuate to the reaction vessel of an oxygen electrode at a controlled temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme solution.

    • Monitor the decrease in dissolved oxygen concentration over time.

    • One unit of enzyme activity is defined as the amount of enzyme that consumes 1 µmol of O2 per minute.

Protocol 3: Purification of this compound:succinyl-CoA Transferase from Sinorhizobium meliloti[23]

This protocol describes the purification of a key enzyme in the common pathway.

  • Cell Growth and Induction:

    • Grow S. meliloti cells in a suitable medium (e.g., LBmc with tetracycline).

    • Induce the expression of the transferase genes with IPTG and protocatechuate.[22]

    • Harvest cells in the late exponential growth phase.

  • Purification Steps:

    • Cell Lysis: Resuspend cells in buffer and lyse by sonication or French press.

    • Heat Treatment: Heat the crude extract to denature and precipitate unwanted proteins.

    • Chromatography:

      • Phenyl-Sepharose Chromatography (Hydrophobic Interaction): Load the supernatant onto a Phenyl-Sepharose column and elute with a decreasing salt gradient.

      • Anion Exchange Chromatography (e.g., Mono Q): Further purify the active fractions using an anion exchange column with a salt gradient for elution.

      • Size Exclusion Chromatography (e.g., Superose 6): Perform a final polishing step to separate proteins based on size.

    • Activity Assays: Monitor the enzyme activity throughout the purification process to track the target protein.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the this compound pathway.

Protein_Purification_Workflow Start Start Cell_Culture_and_Harvest 1. Cell Culture and Harvest Start->Cell_Culture_and_Harvest Cell_Lysis 2. Cell Lysis (e.g., Sonication) Cell_Culture_and_Harvest->Cell_Lysis Centrifugation 3. Centrifugation (remove debris) Cell_Lysis->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Chromatography_1 4. Affinity or Ion-Exchange Chromatography Crude_Extract->Chromatography_1 Fraction_Collection_1 5. Fraction Collection and Activity Assay Chromatography_1->Fraction_Collection_1 Pooling_1 6. Pool Active Fractions Fraction_Collection_1->Pooling_1 Chromatography_2 7. Size-Exclusion Chromatography Pooling_1->Chromatography_2 Fraction_Collection_2 8. Fraction Collection and Purity Check (SDS-PAGE) Chromatography_2->Fraction_Collection_2 Purified_Protein Purified Protein Fraction_Collection_2->Purified_Protein End End Purified_Protein->End

A General Protein Purification Workflow

Metabolomics_Workflow Start Start Bacterial_Culture 1. Bacterial Culture with Aromatic Compound Start->Bacterial_Culture Quenching 2. Quenching (e.g., cold methanol) Bacterial_Culture->Quenching Metabolite_Extraction 3. Metabolite Extraction (e.g., solvent extraction) Quenching->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Preprocessing 5. Data Pre-processing (Peak detection, alignment) LC_MS_Analysis->Data_Preprocessing Statistical_Analysis 6. Statistical Analysis (e.g., PCA, OPLS-DA) Data_Preprocessing->Statistical_Analysis Metabolite_Identification 7. Metabolite Identification (Database search) Statistical_Analysis->Metabolite_Identification Pathway_Analysis 8. Pathway Analysis Metabolite_Identification->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation End End Biological_Interpretation->End

Bacterial Metabolomics Workflow

Genetic Regulation of the this compound Pathway

The expression of the genes encoding the enzymes of the this compound pathway is tightly regulated to ensure efficient catabolism of aromatic compounds in response to their availability. This regulation often involves transcriptional activators and repressors that respond to specific intermediates of the pathway.

In Pseudomonas putida, the genes for the catechol branch (cat genes) and the protocatechuate branch (pca genes) are organized into operons. The catBCA operon, for instance, is positively regulated by the LysR-type transcriptional regulator CatR .[4][23][24][25] The inducer molecule for CatR is cis,cis-muconate, an intermediate of the catechol branch.[23]

Similarly, the pca genes are regulated by another transcriptional regulator, PcaR . The pcaIJ genes, encoding the subunits of this compound:succinyl-CoA transferase, are induced by β-ketoadipate and require the PcaR regulatory protein for their expression.[26]

Cross-regulation between the two branches has also been observed. In Acinetobacter sp. strain ADP1, the transcriptional regulators of the benzoate degradation pathway, BenM and CatM, can indirectly prevent the expression of pobA, the first gene in the protocatechuate branch, during growth on benzoate.[24] This ensures the preferential utilization of certain aromatic compounds over others.

Regulatory_Network cluster_catechol_reg Catechol Branch Regulation cluster_protocatechuate_reg Protocatechuate Branch Regulation Benzoate Benzoate cis_cis_Muconate cis_cis_Muconate Benzoate->cis_cis_Muconate catabolism BenM_CatM BenM / CatM Benzoate->BenM_CatM induces CatR CatR cis_cis_Muconate->CatR induces catBCA_operon catBCA operon CatR->catBCA_operon activates p_Hydroxybenzoate p_Hydroxybenzoate beta_Ketoadipate beta_Ketoadipate p_Hydroxybenzoate->beta_Ketoadipate catabolism PcaR PcaR beta_Ketoadipate->PcaR induces pcaIJ_operon pcaIJ operon PcaR->pcaIJ_operon activates pobA_gene pobA gene BenM_CatM->pobA_gene represses (indirectly)

Genetic Regulation of the this compound Pathway

Conclusion

The this compound pathway is a testament to the remarkable metabolic adaptability of microorganisms. Its discovery and detailed characterization have not only expanded our fundamental knowledge of microbial biochemistry but have also opened avenues for biotechnological applications. The enzymes of this pathway are potential targets for the development of novel antimicrobials, and the pathway as a whole is of great interest for bioremediation of aromatic pollutants and the conversion of lignin-derived aromatics into valuable bioproducts.[13] This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the intricacies of this fascinating and important metabolic route. The provided protocols and data serve as a starting point for further investigation and manipulation of this pathway for scientific and industrial purposes.

References

An In-depth Technical Guide to 3-Oxoadipate: Structure, Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate, also known as β-ketoadipate, is a crucial intermediate in the catabolism of aromatic compounds by a wide range of soil bacteria and fungi.[1][2][3] This dicarboxylic acid sits at the convergence of pathways that degrade various natural and xenobiotic aromatic molecules, funneling their carbon skeletons into central metabolism. Its central role in the β-ketoadipate pathway makes it a molecule of significant interest for bioremediation, metabolic engineering, and as a potential target for novel drug development strategies. This guide provides a comprehensive overview of the structural properties, chemical characteristics, and biological significance of this compound, including detailed experimental protocols for its study.

Structural and Chemical Properties

This compound is a six-carbon dicarboxylic acid with a ketone group at the beta-position (C3). Its structure and key chemical identifiers are summarized below.

PropertyValue
Chemical Formula C₆H₈O₅
Molecular Weight 160.12 g/mol
IUPAC Name 3-Oxohexanedioic acid
Synonyms 3-Oxoadipic acid, β-Ketoadipic acid, 3-Keto-adipic acid
CAS Number 689-31-6
PubChem CID 93
ChEBI ID 15775
SMILES C(CC(=O)C(=O)O)CC(=O)O
InChI Key RTGHRDFWYQHVFW-UHFFFAOYSA-N
Melting Point 124-126 °C

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, the following provides an overview of expected and reported spectroscopic features.

Spectroscopy Type Description
¹H NMR The ¹H NMR spectrum of 3-oxoadipic acid in D₂O is expected to show signals corresponding to the methylene protons. The Human Metabolome Database (HMDB) lists experimental ¹H NMR data for oxoadipic acid.
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the two carboxylic acid carbons, the ketone carbonyl carbon, and the three methylene carbons. The Human Metabolome Database (HMDB) contains an experimental ¹³C NMR spectrum of oxoadipic acid in DMSO-d6.[4]
Infrared (IR) The IR spectrum of 3-oxoadipic acid will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid groups, a sharp, strong absorption for the C=O stretch of the ketone, and another strong absorption for the C=O stretch of the carboxylic acids. An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[5]
Mass Spectrometry Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will be indicative of its structure, with losses of water, carbon dioxide, and other small fragments. Predicted GC-MS data for oxoadipic acid is available in the Toxin and Toxin Target Database (T3DB).

Biological Significance: The β-Ketoadipate Pathway

This compound is a central metabolite in the β-ketoadipate pathway, a convergent catabolic route for the degradation of aromatic compounds.[2] This pathway is crucial for the ability of microorganisms to utilize lignin-derived monomers and various environmental pollutants as carbon sources.[1] The pathway consists of two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of this compound.[2] Subsequently, this compound is converted to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[6]

beta_ketoadipate_pathway Aromatics Aromatic Compounds (e.g., Lignin, Pollutants) Catechol Catechol Aromatics->Catechol Protocatechuate Protocatechuate Aromatics->Protocatechuate cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Carboxymuconate 3-Carboxy-cis,cis- muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Carboxymuconolactone Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase Carboxymuconolactone->Oxoadipate_enol_lactone Carboxymuconolactone decarboxylase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate This compound enol-lactonase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase TCA_Intermediates Succinyl-CoA + Acetyl-CoA Oxoadipyl_CoA->TCA_Intermediates 3-Oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle TCA_Intermediates->TCA_Cycle

The β-Ketoadipate Pathway.

Experimental Protocols

Purification of this compound:Succinyl-CoA Transferase from Pseudomonas sp. strain B13

This protocol is adapted from established methods for the purification of this compound:succinyl-CoA transferase.[1][7]

1. Cell Growth and Lysis:

  • Culture Pseudomonas sp. strain B13 in a medium containing an inducer of the β-ketoadipate pathway, such as 3-chlorobenzoate.

  • Harvest cells by centrifugation and resuspend in Buffer A (100 mM Tris-HCl, pH 7.0, 0.5 mM DTT).

  • Lyse the cells using a French press or sonication.

  • Centrifuge to remove cell debris and collect the crude extract.

2. Heat Treatment:

  • Heat the crude extract to 59°C for 15 minutes to precipitate a significant amount of unwanted proteins.[1]

  • Centrifuge at 8,000 x g for 20 minutes and collect the supernatant.[1]

3. Chromatographic Purification:

  • Phenyl-Sepharose Chromatography (Hydrophobic Interaction):

    • Apply the supernatant to a Phenyl-Sepharose column.

    • Elute with a decreasing gradient of ammonium sulfate in Buffer A.

    • Collect fractions and assay for enzyme activity. Pool active fractions.

  • Mono Q Chromatography (Anion Exchange):

    • Dialyze the pooled fractions against Buffer C (20 mM Tris-HCl, pH 8.0).[1]

    • Load the dialyzed sample onto a Mono Q column equilibrated with Buffer C.

    • Elute the enzyme using a linear gradient of NaCl in Buffer C.[1]

    • Collect fractions and assay for activity.

  • Superose 6 Chromatography (Size Exclusion):

    • Concentrate the active fractions from the Mono Q step.

    • Apply the concentrated sample to a Superose 6 column equilibrated with Buffer D (50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Elute with Buffer D and collect fractions containing the purified enzyme.

purification_workflow Cell_Culture Cell Culture (Pseudomonas sp. B13) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Heat_Treatment Heat Treatment (59°C) Cell_Lysis->Heat_Treatment Phenyl_Sepharose Phenyl-Sepharose Chromatography Heat_Treatment->Phenyl_Sepharose Mono_Q Mono Q Chromatography Phenyl_Sepharose->Mono_Q Superose_6 Superose 6 Gel Filtration Mono_Q->Superose_6 Purified_Enzyme Purified this compound: Succinyl-CoA Transferase Superose_6->Purified_Enzyme

Purification workflow for this compound:succinyl-CoA transferase.
Enzymatic Assay for this compound:Succinyl-CoA Transferase Activity

The activity of this compound:succinyl-CoA transferase is determined by monitoring the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[6][8]

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • This compound solution

  • Succinyl-CoA solution

  • Enzyme preparation (purified or crude extract)

  • Spectrophotometer

Procedure:

  • Prepare a 1 ml reaction mixture in a cuvette containing:

    • 35 µmol of Tris-HCl buffer (pH 8.0)

    • 25 µmol of MgCl₂

    • 3.5 µmol of this compound

    • 0.15 µmol of succinyl-CoA[8]

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the increase in absorbance at 305 nm over time. The rate of absorbance increase is proportional to the enzyme activity.

Enzymatic Assay for 3-Oxoadipyl-CoA Thiolase Activity

The activity of 3-oxoadipyl-CoA thiolase is measured by monitoring the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[6]

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • Purified this compound:succinyl-CoA transferase (for in situ substrate preparation)

  • This compound solution

  • Succinyl-CoA solution

  • Coenzyme A (CoA) solution

  • Thiolase enzyme preparation

  • Spectrophotometer

Procedure:

  • In situ preparation of 3-oxoadipyl-CoA:

    • In a cuvette, prepare a mixture containing 35 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 3.5 mM this compound, and 0.15 mM succinyl-CoA.[8]

    • Add purified this compound:succinyl-CoA transferase and incubate for 15 minutes to allow for the formation of 3-oxoadipyl-CoA.

  • Thiolase Reaction:

    • Initiate the thiolase reaction by adding 0.2 µmol of CoA.[6]

    • Immediately measure the decrease in absorbance at 305 nm over time. The rate of absorbance decrease is proportional to the thiolase activity.

Applications in Drug Development and Biotechnology

The enzymes of the β-ketoadipate pathway, particularly those that metabolize this compound, represent potential targets for the development of novel antimicrobial agents, especially against pathogens that rely on this pathway for nutrient acquisition. Furthermore, the pathway's ability to degrade a wide array of aromatic compounds makes it a valuable tool in bioremediation efforts to clean up environmental pollutants.[1] Metabolic engineering of this pathway in microbial hosts is also being explored for the biosynthesis of valuable chemicals from renewable resources.

Conclusion

This compound is a metabolite of fundamental importance, bridging the complex chemistry of aromatic ring degradation with central metabolism. A thorough understanding of its properties and the enzymes involved in its transformation is crucial for advancing research in microbiology, enzymology, and biotechnology. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this key metabolic intermediate.

References

The 3-Oxoadipate Pathway: A Technical Guide to the Biosynthesis of 3-Oxoadipate from Protocatechuate and Catechol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3-oxoadipate pathway, a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds. The guide details the two converging branches of this pathway—the protocatechuate and catechol branches—that lead to the formation of the key intermediate, this compound. This document presents quantitative data on the kinetics of the core enzymes, detailed experimental protocols for their analysis, and visual representations of the metabolic and experimental workflows.

Introduction

The this compound pathway is a vital catabolic process that enables microorganisms to utilize a wide variety of aromatic compounds, derived from lignin or environmental pollutants, as carbon and energy sources. The pathway is characterized by two main branches, the protocatechuate branch and the catechol branch, named after the key dihydroxylated aromatic intermediates.[1] These branches converge to form this compound, which is then further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[2] Understanding the intricacies of this pathway is crucial for applications in bioremediation, metabolic engineering, and as a potential target for drug development.

The Protocatechuate Branch of the this compound Pathway

The protocatechuate branch funnels various aromatic compounds, such as 4-hydroxybenzoate, into the central this compound pathway.[2] The initial step involves the ortho-cleavage of the aromatic ring of protocatechuate.

Signaling Pathway: Protocatechuate to this compound

protocatechuate_pathway protocatechuate Protocatechuate carboxy_muconate 3-Carboxy-cis,cis-muconate protocatechuate->carboxy_muconate Protocatechuate 3,4-dioxygenase carboxymuconolactone 4-Carboxymuconolactone carboxy_muconate->carboxymuconolactone 3-Carboxy-cis,cis-muconate cycloisomerase oxoadipate_enol_lactone This compound enol-lactone carboxymuconolactone->oxoadipate_enol_lactone 4-Carboxymuconolactone decarboxylase oxoadipate This compound oxoadipate_enol_lactone->oxoadipate This compound enol-lactone hydrolase

Biosynthesis of this compound from Protocatechuate.

The Catechol Branch of the this compound Pathway

The catechol branch is responsible for the degradation of aromatic compounds that are metabolized to catechol. This pathway also proceeds via ortho-cleavage of the aromatic ring.

Signaling Pathway: Catechol to this compound

catechol_pathway catechol Catechol muconate cis,cis-Muconate catechol->muconate Catechol 1,2-dioxygenase muconolactone (+)-Muconolactone muconate->muconolactone Muconate cycloisomerase oxoadipate_enol_lactone This compound enol-lactone muconolactone->oxoadipate_enol_lactone Muconolactone isomerase oxoadipate This compound oxoadipate_enol_lactone->oxoadipate This compound enol-lactone hydrolase

Biosynthesis of this compound from Catechol.

Conversion of this compound to TCA Cycle Intermediates

Both branches converge at the formation of this compound, which is then activated and cleaved to enter the central metabolism.

Signaling Pathway: this compound to Acetyl-CoA and Succinyl-CoA

final_pathway oxoadipate This compound oxoadipyl_coa 3-Oxoadipyl-CoA oxoadipate->oxoadipyl_coa This compound:succinyl-CoA transferase acetyl_coa Acetyl-CoA oxoadipyl_coa->acetyl_coa 3-Oxoadipyl-CoA thiolase succinyl_coa Succinyl-CoA oxoadipyl_coa->succinyl_coa 3-Oxoadipyl-CoA thiolase

Conversion of this compound to TCA Cycle Intermediates.

Quantitative Data on Key Enzymes

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize the available kinetic data for key enzymes in the pathway.

Table 1: Kinetic Parameters of Enzymes in the Protocatechuate Branch

EnzymeOrganismSubstrateKm (μM)Vmax (U/mg)kcat (s-1)Optimal pH
Protocatechuate 3,4-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3Protocatechuate2144.8-9.5[3]
3-Carboxy-cis,cis-muconate cycloisomeraseNeurospora crassa3-Carboxy-cis,cis-muconate----
4-Carboxymuconolactone decarboxylasePseudomonas putida4-Carboxymuconolactone----

Table 2: Kinetic Parameters of Enzymes in the Catechol Branch

EnzymeOrganismSubstrateKm (μM)Vmax (U/mg)kcat (s-1)Optimal pH
Catechol 1,2-dioxygenaseStenotrophomonas maltophilia KB2Catechol12.81218.8-8.0[4]
Catechol 1,2-dioxygenaseParacoccus sp. MKU1Catechol12.89310.1199.57.6[5]
Catechol 1,2-dioxygenaseBlastobotrys raffinosifermentansCatechol4-15.67.5[6]
Muconate cycloisomerasePseudomonas putidacis,cis-Muconate----
Muconolactone isomerasePseudomonas putida(+)-Muconolactone----

Table 3: Kinetic Parameters of Enzymes in the Common Pathway

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (min-1)Optimal pH
This compound enol-lactone hydrolase-This compound enol-lactone----
This compound:succinyl-CoA transferasePseudomonas sp. strain B13This compound0.4--8.4
This compound:succinyl-CoA transferasePseudomonas sp. strain B13Succinyl-CoA0.2--8.4
3-Oxoadipyl-CoA thiolasePseudomonas sp. strain B133-Oxoadipyl-CoA0.15-4707.8
3-Oxoadipyl-CoA thiolasePseudomonas sp. strain B13CoA0.01-4707.8

Experimental Protocols

Accurate measurement of enzyme activities and pathway intermediates is essential for studying the this compound pathway. The following section provides detailed methodologies for key experiments.

Experimental Workflow: Enzyme Purification and Kinetic Analysis

experimental_workflow cluster_purification Enzyme Purification cluster_kinetics Kinetic Analysis cell_culture Bacterial Cell Culture cell_lysis Cell Lysis & Crude Extract Preparation cell_culture->cell_lysis chromatography Multi-step Chromatography (e.g., Ion Exchange, Size Exclusion) cell_lysis->chromatography purity_check Purity Assessment (SDS-PAGE) chromatography->purity_check assay_setup Enzyme Activity Assay Setup purity_check->assay_setup Purified Enzyme spectrophotometry Spectrophotometric Measurement assay_setup->spectrophotometry data_analysis Data Analysis (Michaelis-Menten Plot) spectrophotometry->data_analysis parameter_determination Determination of Km and Vmax data_analysis->parameter_determination

References

An In-Depth Technical Guide to Key Enzymes in 3-Oxoadipate Metabolism: Transferases and Thiolases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two critical enzyme classes—transferases and thiolases—involved in the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds by various microorganisms. A thorough understanding of these enzymes is pivotal for applications in bioremediation, metabolic engineering, and as potential targets for novel drug development.

Introduction to the this compound Pathway

The this compound pathway, also known as the β-ketoadipate pathway, is a convergent catabolic route that funnels a wide range of aromatic compounds, derived from lignin (B12514952) and environmental pollutants, into the tricarboxylic acid (TCA) cycle. The pathway proceeds through two main branches, the catechol branch and the protocatechuate branch, which converge on the formation of this compound (β-ketoadipate). The final steps of this pathway involve the activation of this compound to its coenzyme A (CoA) thioester, followed by thiolytic cleavage to yield acetyl-CoA and succinyl-CoA, which are central metabolites. The two key enzymes mediating these final steps are this compound CoA-transferase and 3-oxoadipyl-CoA thiolase.

Key Enzymes: Transferases and Thiolases

This compound CoA-transferase (EC 2.8.3.6)

This compound CoA-transferase, also known as β-ketoadipate:succinyl-CoA transferase, catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA and succinate. This activation step is crucial for preparing the C6 dicarboxylate for subsequent cleavage.

Reaction: Succinyl-CoA + this compound ⇌ Succinate + 3-Oxoadipyl-CoA

3-Oxoadipyl-CoA Thiolase (EC 2.3.1.174)

3-Oxoadipyl-CoA thiolase, also known as β-ketoadipyl-CoA thiolase, carries out the final step of the pathway. It catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA, using a free CoA molecule, to produce acetyl-CoA and succinyl-CoA.

Reaction: 3-Oxoadipyl-CoA + CoA ⇌ Acetyl-CoA + Succinyl-CoA

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound CoA-transferase and 3-oxoadipyl-CoA thiolase from characterized prokaryotic systems. Data for these specific enzymes in eukaryotes is less well-defined.

Table 1: Properties of this compound CoA-transferase

PropertyPseudomonas knackmussii (strain B13)Helicobacter pylori 26695
Native Molecular Mass 115,000 ± 5,000 Da[1]-
Subunit Composition Heterotetramer (A₂B₂)[1]Complex of subunit A and B[2]
Subunit A Mass 32,900 Da[1]-
Subunit B Mass 27,000 Da[1]-
Optimal pH 8.4[1][3]-
Kcat 1,430 min⁻¹[4]-
Specific Activity 23.9 U/mg[4]-
Kₘ (this compound) 0.4 mM[1][3]-
Kₘ (Succinyl-CoA) 0.2 mM[1][3]-

Table 2: Properties of 3-Oxoadipyl-CoA Thiolase

PropertyPseudomonas knackmussii (strain B13)Pseudomonas putida KT2440Escherichia coli
Native Molecular Mass 162,000 ± 5,000 Da[1]Tetramer[5]-
Subunit Composition Homotetramer (A₄)[1]Tetramer[5]-
Subunit Mass 42,000 Da[1]--
Optimal pH 7.8[1]--
Kcat 470 min⁻¹--
Kₘ (3-Oxoadipyl-CoA) 0.15 mM[1]--
Kₘ (CoA) 0.01 mM[1]--

Genetic Regulation

The expression of the genes encoding the transferase and thiolase is tightly regulated to ensure efficient catabolism of aromatic compounds. In Pseudomonas putida, these genes are part of the pca (protocatechuate catabolism) and cat (catechol catabolism) gene clusters.

  • CatR: The cat genes, which are involved in the catechol branch of the pathway, are regulated by the LysR-type transcriptional regulator CatR.[4][9][10] The catBC operon is induced by cis,cis-muconate (B1241781), an intermediate of the catechol branch, in a CatR-dependent manner.[4][9][10]

Structural Insights

This compound CoA-transferase
3-Oxoadipyl-CoA Thiolase

The crystal structure of β-ketoadipyl-CoA thiolase (PcaF) from Pseudomonas putida has been determined, revealing important features that distinguish degradative and biosynthetic thiolases.[5][9][10] The enzyme is a tetramer with a long tunnel-like active site that can accommodate long-chain acyl-CoA substrates.[5][10] A unique "covering loop," exclusive to degradative thiolases, plays a role in determining the length of this tunnel and substrate binding.[5][10] The active site contains a catalytic triad (B1167595) of cysteine, histidine, and another histidine or asparagine residue.

Experimental Protocols

Purification of this compound CoA-transferase from Pseudomonas sp. strain B13

This protocol is based on established methods for the purification of this compound:succinyl-CoA transferase.[1][11]

Materials:

  • Pseudomonas sp. strain B13 cells grown on a mineral medium with 3-chlorobenzoate (B1228886) as the carbon source.

  • Buffer A: 100 mM Tris-HCl, pH 7.0, containing 0.5 mM dithiothreitol (B142953) (DTT).

  • Buffer B: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂.

  • Buffer C: 20 mM Tris-HCl, pH 8.0.

  • Phenyl-Sepharose, Mono Q, and Superose 6 chromatography columns.

Procedure:

  • Cell Lysis: Resuspend cell paste in Buffer A and lyse by sonication or French press. Centrifuge to obtain a crude cell extract.

  • Heat Treatment: Heat the crude extract to 59°C for 15 minutes. Centrifuge to remove precipitated proteins.[11]

  • Phenyl-Sepharose Chromatography (Hydrophobic Interaction): Load the supernatant onto a Phenyl-Sepharose column equilibrated with Buffer B containing 1 M (NH₄)₂SO₄. Elute with a decreasing gradient of (NH₄)₂SO₄ in Buffer B.[11]

  • Mono Q Chromatography (Anion Exchange): Dialyze the active fractions against Buffer C and load onto a Mono Q column. Elute with a linear gradient of NaCl in Buffer C.[11]

  • Superose 6 Chromatography (Size Exclusion): Concentrate the active fractions and apply to a Superose 6 column equilibrated with a suitable buffer containing NaCl. Elute with the same buffer.[11]

  • Purity Check: Assess purity by SDS-PAGE.

Spectrophotometric Assay for this compound CoA-transferase Activity

This assay measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[4][12][13]

Materials:

  • Tris-HCl buffer (e.g., 35 mM, pH 8.4)

  • MgCl₂ (e.g., 25 mM)

  • This compound (e.g., 0.4 mM)

  • Succinyl-CoA (e.g., 0.2 mM)

  • Enzyme preparation (purified or cell-free extract)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture containing Tris-HCl buffer, MgCl₂, and this compound in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding succinyl-CoA and the enzyme sample.

  • Immediately monitor the increase in absorbance at 305 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Purification of 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13

This protocol is based on established methods for the purification of 3-oxoadipyl-CoA thiolase.[1]

Materials:

  • Pseudomonas sp. strain B13 crude cell extract.

  • Buffer A2: 25 mM Tris-HCl, pH 7.0, containing 0.5 mM DTT.

  • DEAE-Sepharose, Blue 3GA-agarose, and Reactive Brown-agarose chromatography columns.

Procedure:

  • DEAE-Sepharose Chromatography: Apply the crude extract to a DEAE-Sepharose column equilibrated with Buffer A2. Elute with a linear gradient of KCl in Buffer A2.[8]

  • Blue 3GA-Agarose Chromatography: Apply the active fractions to a Blue 3GA-agarose column and elute with a salt gradient.

  • Reactive Brown-Agarose Chromatography: Further purify the active fractions on a Reactive Brown-agarose column.

  • Purity Check: Assess purity by SDS-PAGE.

Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase Activity

This assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex upon the addition of Coenzyme A.[12][13]

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • MgCl₂ (e.g., 25 mM)

  • 3-Oxoadipyl-CoA (e.g., 0.15 mM)

  • Coenzyme A (CoA) (e.g., 0.01 mM)

  • Enzyme preparation (purified or cell-free extract)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and MgCl₂.

  • Add 3-oxoadipyl-CoA to the mixture. This can be synthesized in situ using purified this compound CoA-transferase, succinyl-CoA, and this compound.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding CoA and the thiolase enzyme sample.

  • Immediately monitor the decrease in absorbance at 305 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

This compound Pathway Signaling

3-Oxoadipate_Pathway Aromatic_Compounds Aromatic Compounds Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate Protocatechuate Branch Catechol Catechol Aromatic_Compounds->Catechol Catechol Branch Beta_Ketoadipate_Enol_Lactone This compound enol-lactone Protocatechuate->Beta_Ketoadipate_Enol_Lactone Catechol->Beta_Ketoadipate_Enol_Lactone Beta_Ketoadipate This compound Beta_Ketoadipate_Enol_Lactone->Beta_Ketoadipate Beta_Ketoadipyl_CoA 3-Oxoadipyl-CoA Beta_Ketoadipate->Beta_Ketoadipyl_CoA Transferase This compound CoA-transferase (pcaI/J, catI/J) Beta_Ketoadipate->Transferase TCA_Cycle TCA Cycle Beta_Ketoadipyl_CoA->TCA_Cycle Thiolase 3-Oxoadipyl-CoA thiolase (pcaF) Beta_Ketoadipyl_CoA->Thiolase Transferase->Beta_Ketoadipyl_CoA Succinate_out Succinate Transferase->Succinate_out Acetyl_CoA_out Acetyl-CoA Thiolase->Acetyl_CoA_out Succinyl_CoA_out Succinyl-CoA Thiolase->Succinyl_CoA_out Succinyl_CoA_in Succinyl-CoA Succinyl_CoA_in->Transferase CoA_in CoA CoA_in->Thiolase Acetyl_CoA_out->TCA_Cycle Succinyl_CoA_out->TCA_Cycle

Caption: The final steps of the this compound pathway.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Start: Bacterial Culture (e.g., Pseudomonas sp. B13) Cell_Lysis Cell Lysis (Sonication/French Press) Start->Cell_Lysis Crude_Extract Crude Cell Extract Cell_Lysis->Crude_Extract Purification Multi-step Chromatography (e.g., Affinity, Ion Exchange, Size Exclusion) Crude_Extract->Purification Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme SDS_PAGE Purity Analysis (SDS-PAGE) Purified_Enzyme->SDS_PAGE Activity_Assay Enzyme Activity Assay (Spectrophotometric) Purified_Enzyme->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax, kcat) Activity_Assay->Kinetic_Analysis End End: Characterized Enzyme Kinetic_Analysis->End

Caption: A typical workflow for enzyme purification and characterization.

References

The Metabolic Crossroads of Aromatic Compound Degradation: A Technical Guide to the Fate of 3-Oxoadipate in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of aromatic compounds is a cornerstone of global carbon cycling and a pivotal area of research in bioremediation and biotechnology. Central to this process is the β-ketoadipate pathway, a convergent catabolic route employed by a diverse array of bacteria and fungi to channel a wide variety of aromatic molecules into central metabolism. This technical guide provides an in-depth exploration of the metabolic fate of a key intermediate in this pathway, 3-oxoadipate. We will delve into the enzymatic reactions, quantitative data, regulatory mechanisms, and experimental protocols relevant to understanding how different microorganisms process this crucial metabolite.

The β-ketoadipate pathway is elegantly branched to handle different classes of aromatic compounds. The protocatechuate branch processes phenolic compounds, while the catechol branch degrades aromatic hydrocarbons and aminoaromatics. Both branches converge on the formation of this compound (also known as β-ketoadipate), which is then further metabolized to enter the tricarboxylic acid (TCA) cycle. The efficiency and regulation of these final steps are critical for the overall metabolic flux and have significant implications for biotechnological applications and as potential targets for antimicrobial drug development.

The Convergent β-Ketoadipate Pathway

The final two steps of the β-ketoadipate pathway are responsible for converting this compound into intermediates of the TCA cycle, namely acetyl-CoA and succinyl-CoA. This conversion is catalyzed by two key enzymes: this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase.

Activation of this compound:

The first step is the activation of this compound to its coenzyme A (CoA) thioester, 3-oxoadipyl-CoA. This reaction is catalyzed by This compound:succinyl-CoA transferase (EC 2.8.3.6), which transfers a CoA moiety from succinyl-CoA.[1][2][3]

Reaction: this compound + Succinyl-CoA <=> 3-Oxoadipyl-CoA + Succinate

Thiolytic Cleavage of 3-Oxoadipyl-CoA:

The resulting 3-oxoadipyl-CoA is then cleaved by 3-oxoadipyl-CoA thiolase (EC 2.3.1.174) in a thiolytic reaction involving another molecule of CoA.[4] This yields acetyl-CoA and succinyl-CoA.

Reaction: 3-Oxoadipyl-CoA + CoA <=> Acetyl-CoA + Succinyl-CoA

These two reactions effectively link the degradation of complex aromatic rings to the central metabolic machinery of the cell.

beta_ketoadipate_pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch Protocatechuate Protocatechuate Carboxymuconate β-Carboxymuconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone γ-Carboxymuconolactone (Bacteria) β-Carboxymuconolactone (Fungi) Carboxymuconate->Carboxymuconolactone 3-Carboxymuconate cycloisomerase Enol_lactone_P This compound enol-lactone Carboxymuconolactone->Enol_lactone_P Carboxymuconolactone decarboxylase Oxoadipate This compound Enol_lactone_P->Oxoadipate This compound enol-lactone hydrolase Catechol Catechol Muconate cis,cis-Muconate Catechol->Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone Muconate->Muconolactone Muconate cycloisomerase Enol_lactone_C This compound enol-lactone Muconolactone->Enol_lactone_C Muconolactone isomerase Enol_lactone_C->Oxoadipate Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase TCA_products Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->TCA_products 3-Oxoadipyl-CoA thiolase Succinate_out Succinate Oxoadipyl_CoA->Succinate_out TCA_cycle TCA Cycle TCA_products->TCA_cycle Succinyl_CoA_in Succinyl-CoA Succinyl_CoA_in->Oxoadipyl_CoA CoA_in CoA CoA_in->TCA_products gene_regulation Inducer Inducer (e.g., β-ketoadipate) RegulatorProtein Regulator Protein Inducer->RegulatorProtein binds to RegulatorGene Regulatory Gene (e.g., pcaR) RegulatorGene->RegulatorProtein expresses Promoter Promoter RegulatorProtein->Promoter activates StructuralGenes Structural Genes (e.g., pcaIJF) Promoter->StructuralGenes controls Enzymes Pathway Enzymes StructuralGenes->Enzymes encode Metabolism Metabolism Enzymes->Metabolism catalyze enzyme_purification Start Bacterial Culture (e.g., Pseudomonas sp. B13) CellHarvest Cell Harvest (Centrifugation) Start->CellHarvest CellLysis Cell Lysis (French Press) CellHarvest->CellLysis CrudeExtract Crude Extract CellLysis->CrudeExtract HeatTreatment Heat Treatment (59°C, 15 min) CrudeExtract->HeatTreatment Centrifugation1 Centrifugation HeatTreatment->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 PhenylSepharose Phenyl-Sepharose Chromatography Supernatant1->PhenylSepharose ActiveFractions1 Pool Active Fractions PhenylSepharose->ActiveFractions1 MonoQ Mono Q Chromatography ActiveFractions1->MonoQ ActiveFractions2 Pool Active Fractions MonoQ->ActiveFractions2 Superose6 Superose 6 Chromatography ActiveFractions2->Superose6 PurifiedEnzyme Purified Enzyme Superose6->PurifiedEnzyme

References

Methodological & Application

Quantification of 3-Oxoadipate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxoadipate (also known as β-ketoadipate) is a key intermediate in the catabolism of aromatic compounds in various organisms through the β-ketoadipate pathway. This pathway is crucial for the degradation of lignin-derived aromatic compounds and is a focal point in metabolic research and bioremediation.[1][2][3][4][5] Accurate quantification of this compound in biological matrices is essential for studying metabolic flux, diagnosing certain metabolic disorders, and for applications in biotechnology and drug development. This application note provides a sensitive and specific method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Method Overview

This method employs a simple and rapid sample preparation procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The method has been tailored for high-throughput analysis, offering excellent sensitivity, specificity, and a broad dynamic range suitable for various biological samples such as plasma, serum, and urine.

Data Presentation

The performance of this LC-MS/MS method for the quantification of this compound is summarized in the tables below. The data presented are representative of expected performance and should be validated in the user's laboratory.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient5% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)m/z 159.1
Product Ion (Q3) - Quantifierm/z 115.1 (Loss of CO₂)
Product Ion (Q3) - Qualifierm/z 71.1 (Loss of 2x CO₂)
Dwell Time100 ms
Collision EnergyOptimized for specific instrument
Capillary VoltageOptimized for specific instrument

Table 2: Method Validation Data

ParameterResult
Linearity (R²)>0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Upper Limit of Quantification (ULOQ)2000 ng/mL
Intra-day Precision (%CV)
Low QC (30 ng/mL)< 10%
Mid QC (300 ng/mL)< 8%
High QC (1500 ng/mL)< 8%
Inter-day Precision (%CV)
Low QC (30 ng/mL)< 12%
Mid QC (300 ng/mL)< 10%
High QC (1500 ng/mL)< 10%
Accuracy (% Recovery)
Low QC (30 ng/mL)90 - 110%
Mid QC (300 ng/mL)92 - 108%
High QC (1500 ng/mL)95 - 105%
Matrix Effect
PlasmaMinimal (<15%)
UrineMinimal (<15%)
Recovery from Plasma (%) > 85%
Stability
Bench-top (4 hours)Stable
Freeze-thaw (3 cycles)Stable
Autosampler (24 hours)Stable

Experimental Protocols

Sample Preparation

For Plasma/Serum Samples (Protein Precipitation):

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

For Urine Samples (Dilution):

  • Thaw urine samples to room temperature and vortex to mix.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 10 µL of the supernatant with 990 µL of the initial mobile phase containing the internal standard (a 1:100 dilution). The dilution factor may need to be optimized based on expected concentrations.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Inject 5 µL of the prepared sample onto the C18 column.

  • Run the gradient elution as detailed in Table 1.

  • The mass spectrometer will operate in negative ESI mode and acquire data using the MRM transitions specified in Table 1.

  • Quantify the this compound concentration using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic urine matrix) and processed in the same manner as the samples.

Mandatory Visualizations

Caption: Metabolic pathway of this compound to TCA cycle intermediates.

LC_MS_MS_Workflow cluster_workflow Experimental Workflow for this compound Quantification Sample_Collection Biological Sample (Plasma, Urine) Sample_Preparation Sample Preparation (Protein Precipitation or Dilution) Sample_Collection->Sample_Preparation LC_Separation LC Separation (C18 Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Concentration of This compound Data_Analysis->Results

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Spectrophotometric Assays for 3-Oxoadipate Pathway Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric analysis of key enzymes within the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds. Understanding the kinetics and activity of these enzymes is crucial for applications in bioremediation, metabolic engineering, and as potential targets for novel drug development.

Introduction to the this compound Pathway

The this compound pathway is a catabolic sequence of enzymatic reactions employed by various microorganisms to break down aromatic compounds, such as benzoate and catechol, into intermediates of the tricarboxylic acid (TCA) cycle. The pathway converges on the key intermediate, 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA. Spectrophotometric assays provide a robust and accessible method for characterizing the activity of the enzymes involved in this pathway.

Below are detailed protocols for the spectrophotometric measurement of six key enzymes in the this compound pathway.

Enzyme Assay Protocols

Catechol 1,2-Dioxygenase (EC 1.13.11.1) / Protocatechuate 3,4-Dioxygenase (EC 1.13.11.3)

Principle: These enzymes catalyze the intradiol cleavage of catechol or protocatechuate, respectively, leading to the formation of cis,cis-muconic acid or 3-carboxy-cis,cis-muconate. The formation of these products can be monitored by the increase in absorbance at 260 nm.[1] An alternative assay for protocatechuate 3,4-dioxygenase involves monitoring the disappearance of the substrate, protocatechuate, at 290 nm.[2]

Protocol (Monitoring Product Formation):

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 7.5 - 8.5)

    • Substrate stock solution: 10 mM Catechol or Protocatechuic acid in water

    • Enzyme preparation (cell-free extract or purified enzyme)

  • Procedure:

    • In a 1 mL quartz cuvette, combine 950 µL of Tris-HCl buffer and 20 µL of the substrate stock solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25-37°C).

    • Initiate the reaction by adding 30 µL of the enzyme preparation and mix immediately.

    • Monitor the increase in absorbance at 260 nm for 3-5 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε₂₆₀ = 16,800 M⁻¹cm⁻¹).[1]

Protocol (Monitoring Substrate Disappearance for Protocatechuate 3,4-Dioxygenase): [2]

  • Reagents:

    • 50 mM Tris-acetate buffer (pH 7.5)

    • 0.4 mM Protocatechuate solution in buffer

    • Enzyme preparation

  • Procedure:

    • Pipette 3.0 mL of the protocatechuate solution into a cuvette and equilibrate at 37°C for 5 minutes.[2]

    • Add 0.05 mL of the enzyme solution and mix gently.[2]

    • Record the decrease in absorbance at 290 nm against a water blank for 3-4 minutes.[2]

    • Calculate the rate of substrate consumption from the linear portion of the curve.[2]

ParameterCatechol 1,2-DioxygenaseProtocatechuate 3,4-DioxygenaseReference
SubstrateCatecholProtocatechuate[1][2]
Wavelength260 nm (product)260 nm (product) or 290 nm (substrate)[1][2]
Molar Extinction Coefficient (ε)16,800 M⁻¹cm⁻¹ (for cis,cis-muconic acid)16,800 M⁻¹cm⁻¹ (for 3-carboxy-cis,cis-muconate)[1]
Optimal pH7.0 - 8.5~9.0[2][3]
Km12.18 µM (S. maltophilia)1.85 x 10⁻⁵ M (Pseudomonas sp.)[1][2]
Vmax1,218.8 U/mg (S. maltophilia)-[1]
Muconate Cycloisomerase (EC 5.5.1.1)

Principle: This enzyme catalyzes the conversion of cis,cis-muconate to (+)-muconolactone. The reaction can be monitored by the decrease in absorbance at 260 nm due to the consumption of cis,cis-muconate.

Protocol:

  • Reagents:

    • 30 mM Tris-HCl buffer (pH 8.0)

    • 1 mM MnSO₄

    • 0.1 mM cis,cis-muconate

    • Enzyme preparation

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MnSO₄, and cis,cis-muconate.

    • Equilibrate the mixture to 25°C in a quartz cuvette.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the decrease in absorbance at 260 nm.

    • Calculate the enzyme activity based on the rate of decrease in absorbance.

ParameterValueReference
Substratecis,cis-Muconate
Wavelength260 nm
Optimal pH8.0
CofactorMn²⁺
KmVaries with organism and substrate analog
kcatVaries with organism and substrate analog
4-Carboxymuconolactone Decarboxylase (EC 4.1.1.44)

Principle: This enzyme catalyzes the decarboxylation of 4-carboxymuconolactone to produce this compound enol-lactone. A general coupled spectrophotometric assay for decarboxylases can be employed. This indirect assay measures the consumption of NADH, which is proportional to the CO₂ produced. The liberated CO₂ reacts with phosphoenolpyruvate (PEP) to form oxaloacetate, which is then reduced to malate by malate dehydrogenase, oxidizing NADH to NAD⁺.

Protocol (Coupled Assay):

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.5 - 8.0)

    • 2 mM MgCl₂

    • 1 mM Dithiothreitol (DTT)

    • 1 mM Phosphoenolpyruvate (PEP)

    • 0.2 mM NADH

    • 10 units/mL Malate Dehydrogenase

    • 1 unit/mL Phosphoenolpyruvate Carboxylase

    • Substrate: 4-Carboxymuconolactone

    • Enzyme preparation

  • Procedure:

    • In a cuvette, prepare a reaction mixture containing all reagents except the enzyme preparation and the substrate.

    • Equilibrate to the desired temperature (e.g., 30°C).

    • Add the enzyme preparation and incubate for 2-3 minutes to establish a baseline.

    • Initiate the reaction by adding 4-carboxymuconolactone.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

ParameterValueReference
Substrate4-Carboxymuconolactone[2]
Wavelength340 nm (coupled assay)
Optimal pH6.5 - 8.0[2]
Molecular Weight~93,000 Daltons[2]
Muconolactone Isomerase (EC 5.3.3.4)

Principle: This enzyme catalyzes the isomerization of muconolactone. The assay can be performed by monitoring the change in absorbance at a specific UV wavelength, although the exact wavelength and extinction coefficient can vary depending on the specific substrate and product. For some substrates, HPLC-based methods may be more suitable for accurate quantification.

Protocol (General Spectrophotometric Approach):

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • Substrate: Muconolactone or a suitable analog

    • Enzyme preparation

  • Procedure:

    • Prepare the reaction mixture containing buffer and substrate in a quartz cuvette.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the enzyme preparation.

    • Scan the UV spectrum to identify a wavelength with a significant difference in absorbance between the substrate and product.

    • Monitor the change in absorbance at the determined wavelength over time.

    • Relative activity can be determined, and for quantitative analysis, the molar extinction coefficient difference needs to be established.

ParameterValueReference
SubstrateMuconolactone[4][5]
WavelengthSubstrate/product dependent[6]
Optimal pHVaries with organism
KmVaries with organism and substrate[4][5]
kcatVaries with organism and substrate[4][5]
This compound Enol-Lactone Hydrolase (EC 3.1.1.24)

Principle: This hydrolase catalyzes the conversion of this compound enol-lactone to this compound. The assay can be performed by monitoring the decrease in absorbance of the enol-lactone at a specific wavelength, typically around 235 nm.

Protocol:

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • Substrate: this compound enol-lactone

    • Enzyme preparation

  • Procedure:

    • Prepare the reaction mixture containing buffer and substrate in a quartz cuvette.

    • Equilibrate to the desired temperature.

    • Initiate the reaction by adding the enzyme preparation.

    • Monitor the decrease in absorbance at approximately 235 nm.

    • The molar extinction coefficient of the substrate at this wavelength is required for quantitative analysis.

ParameterValueReference
SubstrateThis compound enol-lactone[7][8]
Wavelength~235 nm
Optimal pHVaries with organism
KmVaries with organism
VmaxVaries with organism
This compound:Succinyl-CoA Transferase (EC 2.8.3.6)

Principle: This enzyme catalyzes the transfer of CoA from succinyl-CoA to this compound, forming 3-oxoadipyl-CoA and succinate. The formation of the magnesium-complexed enolate form of 3-oxoadipyl-CoA can be monitored by the increase in absorbance at 305 nm.

Protocol:

  • Reagents:

    • 35 mM Tris-HCl buffer (pH 8.0)

    • 25 mM MgCl₂

    • 3.5 mM this compound

    • 0.15 mM succinyl-CoA

    • Enzyme preparation

  • Procedure:

    • In a 1 mL cuvette, combine the Tris-HCl buffer, MgCl₂, this compound, and succinyl-CoA.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme preparation.

    • Immediately monitor the increase in absorbance at 305 nm over time.

    • The rate of increase in absorbance is proportional to the enzyme activity.

ParameterValueReference
SubstratesThis compound, Succinyl-CoA
Wavelength305 nm
Optimal pH8.4
Km (this compound)0.4 mM
Km (succinyl-CoA)0.2 mM
3-Oxoadipyl-CoA Thiolase (EC 2.3.1.174)

Principle: This enzyme catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA. The activity can be measured directly by monitoring the decrease in absorbance of the magnesium-complexed enolate form of 3-oxoadipyl-CoA at 305 nm. An indirect coupled assay can also be used, which measures the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a colored product with a maximum absorbance at 412 nm.

Protocol (Direct Assay):

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 25 mM MgCl₂

    • 0.15 mM 3-Oxoadipyl-CoA

    • Enzyme preparation

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂ in a cuvette.

    • Add 3-oxoadipyl-CoA to the mixture.

    • Equilibrate at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme.

    • Immediately monitor the decrease in absorbance at 305 nm.

Protocol (Indirect DTNB Assay - Reverse Reaction):

  • Reagents:

    • 50 mM Tris-HCl buffer (pH 8.1)

    • 0.5 mM Acetyl-CoA

    • 0.5 mM Succinyl-CoA

    • 0.1 mM DTNB

    • Enzyme preparation

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and succinyl-CoA.

    • Add DTNB to the mixture.

    • Equilibrate at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 412 nm.

    • Calculate the enzyme activity using the molar extinction coefficient of the TNB²⁻ anion (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).

ParameterDirect AssayIndirect DTNB Assay (Reverse Reaction)Reference
Substrate(s)3-Oxoadipyl-CoAAcetyl-CoA, Succinyl-CoA
Wavelength305 nm412 nm
Optimal pH7.88.1
Km (3-Oxoadipyl-CoA)0.15 mM (Pseudomonas sp.)-
Km (CoA)0.01 mM (Pseudomonas sp.)-
kcat470 min⁻¹ (Pseudomonas sp.)-

Visualizations

This compound Pathway Overview

This compound Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Catechol) Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate Catechol Catechol Aromatic_Compounds->Catechol Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-Dioxygenase cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-Dioxygenase Muconolactone (+)-Muconolactone cis_cis_Muconate->Muconolactone Muconate Cycloisomerase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate Cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone Isomerase Carboxymuconolactone->Oxoadipate_enol_lactone Carboxymuconolactone Decarboxylase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate This compound enol-lactone Hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: Succinyl-CoA Transferase Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA 3-Oxoadipyl-CoA Thiolase Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA 3-Oxoadipyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: Overview of the this compound Pathway.

General Spectrophotometric Assay Workflow

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer Mix Mix Buffer and Substrate in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix Prep_Enzyme Prepare Enzyme Sample Initiate Initiate Reaction with Enzyme Prep_Enzyme->Initiate Equilibrate Equilibrate to Temperature Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance Change Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: General workflow for a spectrophotometric enzyme assay.

References

Application Notes and Protocols for Measuring 3-Oxoadipyl-CoA Thiolase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipyl-CoA thiolase (EC 2.3.1.174) is a pivotal enzyme in the catabolism of aromatic compounds, particularly in the β-ketoadipate pathway. This pathway is central to the microbial degradation of benzoate and other aromatic molecules. The enzyme catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, which are then integrated into the citric acid cycle. An understanding of this enzyme's activity is crucial for research in microbial metabolism, bioremediation, and for its potential as a drug development target.

These application notes provide detailed protocols for measuring the activity of 3-oxoadipyl-CoA thiolase, a summary of its kinetic parameters, and an overview of its role in metabolic pathways.

Data Presentation

Kinetic Parameters of 3-Oxoadipyl-CoA Thiolase

The kinetic properties of 3-oxoadipyl-CoA thiolase can vary between different organisms. The following table summarizes the kinetic parameters for the enzyme from Pseudomonas sp. strain B13.

OrganismSubstrateK_m_ (mM)k_cat_ (min⁻¹)Optimal pH
Pseudomonas sp. strain B133-Oxoadipyl-CoA0.154707.8
Pseudomonas sp. strain B13CoA0.014707.8
Inhibitors of 3-Oxoadipyl-CoA Thiolase

Several compounds have been identified as inhibitors of 3-oxoadipyl-CoA thiolase. The table below details the effect of these inhibitors on the enzyme from Pseudomonas sp. strain B13.

Compound ClassSpecific Compound(s)Mode of Action / Notes
Metal IonsCuSO₄, ZnCl₂Exhibit inhibitory effects on the enzyme.[1]
Reducing AgentsNADHShows concentration-dependent inhibition.[1]
Substrate Analogs2-OxoadipateCan act as a competitive inhibitor.[1]
General Thiolase InhibitorsTrimetazidineA known inhibitor of 3-ketoacyl-CoA thiolases.[1]

Signaling Pathway

The 3-oxoadipate pathway is a central route for the degradation of aromatic compounds, funneling them into central metabolism. 3-Oxoadipyl-CoA thiolase catalyzes the final step of this pathway.

Beta_Ketoadipate_Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Catechol Catechol Aromatic_Compounds->Catechol Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Catechol->beta_Ketoadipate_enol_lactone Protocatechuate->beta_Ketoadipate_enol_lactone beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate beta_Ketoadipyl_CoA 3-Oxoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA this compound: succinyl-CoA transferase Succinyl_CoA_TCA Succinyl-CoA beta_Ketoadipyl_CoA->Succinyl_CoA_TCA 3-Oxoadipyl-CoA thiolase Acetyl_CoA_TCA Acetyl-CoA beta_Ketoadipyl_CoA->Acetyl_CoA_TCA 3-Oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle Succinyl_CoA_TCA->TCA_Cycle Acetyl_CoA_TCA->TCA_Cycle

The β-Ketoadipate Pathway for Aromatic Compound Catabolism.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This method directly measures the activity of 3-oxoadipyl-CoA thiolase by monitoring the decrease in absorbance at 305 nm, which corresponds to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[2][3]

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Magnesium chloride (MgCl₂)

  • Coenzyme A (CoA)

  • 3-Oxoadipyl-CoA (substrate)

  • Purified 3-oxoadipyl-CoA thiolase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (final concentration 50 mM, pH 7.8) and MgCl₂ (final concentration 25 mM).

  • Add 3-oxoadipyl-CoA to the reaction mixture to a final concentration of 0.15 mM.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C) in a cuvette.

  • Initiate the reaction by adding a known amount of the enzyme (purified 3-oxoadipyl-CoA thiolase or cell-free extract).[4]

  • Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease in absorbance is proportional to the enzyme activity.

Data Analysis: The molar extinction coefficient for the 3-oxoadipyl-CoA-Mg²⁺ complex at 305 nm is required for the calculation of enzyme activity.

Protocol 2: DTNB-Based Indirect Spectrophotometric Assay

This is a common method for thiolases that measures the release of Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2]

Materials:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0[2]

  • DTNB Reagent Solution: 4 mg/mL DTNB in Reaction Buffer[2]

  • Substrate Solution: Stock solution of 3-oxoadipyl-CoA in a suitable buffer[2]

  • Coenzyme A (CoA) solution[2]

  • Purified 3-oxoadipyl-CoA thiolase or cell lysate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a microplate well or a cuvette, prepare the reaction mixture by adding the Reaction Buffer, CoA solution, and DTNB Reagent Solution.[2]

  • Add the enzyme solution to the reaction mixture.[2]

  • Initiate the reaction by adding the 3-oxoadipyl-CoA substrate solution.[2]

  • Immediately start measuring the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA release.[2]

Data Analysis: Calculate the rate of CoA production, and consequently the enzyme activity, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[2]

Experimental Workflow

The following diagram outlines a general workflow for measuring 3-oxoadipyl-CoA thiolase activity.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrates (3-oxoadipyl-CoA, CoA), and DTNB (if applicable) Reaction_Setup Set up Reaction Mixture in Cuvette or Microplate Reagent_Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Solution (Purified or Cell Lysate) Reaction_Start Initiate Reaction by adding Enzyme or Substrate Enzyme_Prep->Reaction_Start Incubation Equilibrate at Desired Temperature Reaction_Setup->Incubation Incubation->Reaction_Start Measurement Monitor Absorbance Change (305 nm or 412 nm) over Time Reaction_Start->Measurement Velocity_Calc Calculate Initial Reaction Velocity Measurement->Velocity_Calc Activity_Calc Calculate Enzyme Activity (using Molar Extinction Coefficient) Velocity_Calc->Activity_Calc

A generalized workflow for measuring 3-oxoadipyl-CoA thiolase activity.

References

3-Oxoadipate: A Potential Biomarker for Microbial Metabolism of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoadipate is a key intermediate in the β-ketoadipate pathway, a central metabolic route used by various soil bacteria and fungi to degrade aromatic compounds.[1][2] These microbes, including members of the gut microbiota, can metabolize naturally occurring and xenobiotic aromatic compounds, such as dietary polyphenols and environmental pollutants. The presence and concentration of this compound and its derivatives can, therefore, serve as a potential biomarker for assessing the metabolic activity of these microbial communities. This document provides an overview of this compound's role in microbial metabolism, protocols for its detection and quantification, and explores its potential applications in research and drug development.

This compound in Microbial Metabolism

The this compound pathway is a crucial catabolic route for the breakdown of aromatic compounds. In bacteria, such as Pseudomonas species, aromatic molecules are initially converted to catechol or protocatechuate. These intermediates then undergo a series of enzymatic reactions, leading to the formation of this compound, which is subsequently converted to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA.[1][3][4][5] This pathway allows microorganisms to utilize a wide range of aromatic compounds as their sole source of carbon and energy.[6][7][8][9]

Data Presentation

The following tables provide a summary of hypothetical quantitative data for this compound levels in different biological samples. These values are for illustrative purposes to demonstrate how such data could be presented.

Table 1: this compound Concentrations in Bacterial Cultures

Bacterial StrainAromatic Substrate (1 mM)Incubation Time (h)This compound (µM)
Pseudomonas putidaBenzoate2415.2 ± 2.1
Pseudomonas putidaCatechol2425.8 ± 3.5
Escherichia coli (control)Benzoate24< 0.1
Gut Microbiota CultureQuercetin (polyphenol)485.7 ± 1.2
Gut Microbiota CultureControl (no polyphenol)48< 0.5

Table 2: Potential Clinical Biomarker Data for this compound

Sample TypeCohortConditionThis compound (nM)
UrineHealthy Volunteers (n=50)High Polyphenol Diet120 ± 35
UrineHealthy Volunteers (n=50)Low Polyphenol Diet45 ± 15
Fecal WaterHealthy Volunteers (n=50)High Polyphenol Diet250 ± 70
Fecal WaterHealthy Volunteers (n=50)Low Polyphenol Diet80 ± 25
PlasmaHealthy Volunteers (n=50)Post-Polyphenol Meal15 ± 5
PlasmaHealthy Volunteers (n=50)Fasting< 2

Experimental Protocols

Protocol 1: Extraction of this compound from Bacterial Culture

This protocol describes the extraction of this compound from a liquid bacterial culture for subsequent analysis by LC-MS/MS.

Materials:

  • Bacterial culture

  • Ice-cold methanol

  • Chloroform (B151607)

  • Milli-Q water

  • Centrifuge tubes (glass)

  • Vortex mixer

  • Centrifuge

  • Syringe with 0.22 µm filter

Procedure:

  • Pellet 1 mL of bacterial culture by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold methanol.

  • Add 500 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of Milli-Q water to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites including this compound.

  • Filter the aqueous extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-80% B (linear gradient)

    • 5-7 min: 80% B

    • 7-7.1 min: 80-2% B (linear gradient)

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: Precursor ion (Q1) m/z 159.0 → Product ion (Q3) m/z 115.0 (corresponding to the loss of CO₂). A confirmatory transition should also be monitored.

Quantification: Quantification is based on the peak area of a standard curve prepared with a certified this compound standard. An internal standard (e.g., ¹³C-labeled this compound) should be used to correct for matrix effects and variations in extraction efficiency.

Visualizations

The this compound Metabolic Pathway.

Experimental_Workflow Sample_Collection Sample Collection (Bacterial Culture, Feces, Urine) Extraction Metabolite Extraction (Protocol 1) Sample_Collection->Extraction LC_MS_Analysis LC-MS/MS Analysis (Protocol 2) Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biomarker_Assessment Biomarker Assessment Data_Processing->Biomarker_Assessment

Workflow for this compound Analysis.

Potential Applications in Research and Drug Development

Biomarker of Gut Microbiome Activity

The gut microbiome plays a significant role in human health by metabolizing dietary components, such as polyphenols, that are not digested by the host.[10][11][12][13] The degradation of these aromatic compounds by gut bacteria can produce a variety of metabolites, including this compound. Measuring the levels of this compound in urine or feces could provide a non-invasive readout of the metabolic capacity of the gut microbiome to process dietary aromatic compounds.[14][15][16][17][18] This could be valuable in nutritional studies to assess the impact of different diets on gut microbial function and in clinical research to identify alterations in microbial metabolism associated with disease.

Role in Signaling

While not definitively established as a widespread signaling molecule, intermediates of metabolic pathways can sometimes play regulatory roles. For instance, 4-methyl-3-oxoadipate has been identified as an inducer of the gene cluster responsible for its own degradation in Pseudomonas reinekei MT1. This suggests that this compound or its derivatives may act as signaling molecules within bacterial communities to coordinate the expression of metabolic genes in response to the availability of aromatic substrates. Further research is needed to explore if this compound plays a role in quorum sensing or in host-microbe communication.

Therapeutic Target for Drug Development

The this compound pathway is essential for the survival of many bacteria that rely on aromatic compounds for growth. Therefore, the enzymes in this pathway represent potential targets for the development of novel antimicrobial agents.[19][20][21] Inhibiting key enzymes, such as this compound:succinyl-CoA transferase or 3-oxoadipyl-CoA thiolase, could prevent bacteria from utilizing aromatic carbon sources, thereby limiting their growth and virulence.[3][4] This approach could be particularly relevant for targeting pathogenic bacteria in environments where aromatic compounds are a primary nutrient source. Additionally, understanding the microbial metabolism of aromatic drugs is crucial, as the gut microbiome can significantly impact their efficacy and toxicity.[7]

References

Application Notes and Protocols for Genetic Manipulation of the 3-Oxoadipate Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-oxoadipate pathway is a crucial catabolic route for the breakdown of aromatic compounds in various microorganisms. In the context of metabolic engineering, this pathway and its intermediates, such as muconic acid, are of significant interest for the production of valuable bioplastics and chemicals. Escherichia coli is a preferred host for metabolic engineering due to its well-understood genetics and rapid growth. This document provides detailed application notes and protocols for the genetic manipulation of the this compound pathway in E. coli, focusing on heterologous gene expression and targeted gene knockouts to enhance the production of pathway-associated molecules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the engineered metabolic pathway for muconic acid production, a precursor to the this compound pathway, and the general experimental workflows for gene knockout and overexpression in E. coli.

engineered_3_oxoadipate_pathway cluster_shikimate Shikimate Pathway (Native E. coli) cluster_engineered Engineered Pathway cluster_3_oxoadipate This compound Pathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Multiple Steps 4-Hydroxybenzoic Acid (PHB) 4-Hydroxybenzoic Acid (PHB) Chorismate->4-Hydroxybenzoic Acid (PHB) ubiC (overexpressed) Protocatechuic Acid (PCA) Protocatechuic Acid (PCA) 4-Hydroxybenzoic Acid (PHB)->Protocatechuic Acid (PCA) pobA (heterologous) Catechol Catechol Protocatechuic Acid (PCA)->Catechol aroY (heterologous) cis,cis-Muconic Acid cis,cis-Muconic Acid Catechol->cis,cis-Muconic Acid catA (heterologous) Muconolactone Muconolactone cis,cis-Muconic Acid->Muconolactone This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone This compound This compound This compound enol-lactone->this compound Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA This compound->Acetyl-CoA + Succinyl-CoA

Caption: Engineered pathway for cis,cis-muconic acid production in E. coli.

gene_knockout_workflow Start Start Design gRNA and Donor DNA Design gRNA and Donor DNA Start->Design gRNA and Donor DNA Transform E. coli with pCasRed Transform E. coli with pCasRed Design gRNA and Donor DNA->Transform E. coli with pCasRed Prepare Electrocompetent Cells Prepare Electrocompetent Cells Transform E. coli with pCasRed->Prepare Electrocompetent Cells Co-transform with pCRISPR-gDNA and Donor DNA Co-transform with pCRISPR-gDNA and Donor DNA Prepare Electrocompetent Cells->Co-transform with pCRISPR-gDNA and Donor DNA Select for Transformants Select for Transformants Co-transform with pCRISPR-gDNA and Donor DNA->Select for Transformants Verify Gene Knockout (Colony PCR, Sequencing) Verify Gene Knockout (Colony PCR, Sequencing) Select for Transformants->Verify Gene Knockout (Colony PCR, Sequencing) Cure pCRISPR-gDNA Plasmid Cure pCRISPR-gDNA Plasmid Verify Gene Knockout (Colony PCR, Sequencing)->Cure pCRISPR-gDNA Plasmid End End Cure pCRISPR-gDNA Plasmid->End

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in E. coli.

gene_overexpression_workflow Start Start Select/Design Expression Vector and Target Gene Select/Design Expression Vector and Target Gene Start->Select/Design Expression Vector and Target Gene Amplify Target Gene and Vector Backbone (PCR) Amplify Target Gene and Vector Backbone (PCR) Select/Design Expression Vector and Target Gene->Amplify Target Gene and Vector Backbone (PCR) Assemble Plasmid (e.g., Gibson Assembly) Assemble Plasmid (e.g., Gibson Assembly) Amplify Target Gene and Vector Backbone (PCR)->Assemble Plasmid (e.g., Gibson Assembly) Transform Competent E. coli Transform Competent E. coli Assemble Plasmid (e.g., Gibson Assembly)->Transform Competent E. coli Select for Transformants Select for Transformants Transform Competent E. coli->Select for Transformants Verify Plasmid (Colony PCR, Sequencing) Verify Plasmid (Colony PCR, Sequencing) Select for Transformants->Verify Plasmid (Colony PCR, Sequencing) Protein Expression and Analysis Protein Expression and Analysis Verify Plasmid (Colony PCR, Sequencing)->Protein Expression and Analysis End End Protein Expression and Analysis->End

Caption: Workflow for plasmid-based gene overexpression in E. coli.

Data Presentation

Table 1: Genetic Modifications in E. coli for Muconic Acid Production
Strain DesignationGenotype/ModificationParent StrainRelevant Genes OverexpressedRelevant Genes DeletedMuconic Acid Titer (mg/L)Reference
Engineered StrainIntroduction of a novel nonnative metabolic pathwayE. coli K-12, BW25113pobA, aroY, catA, ubiC, aroF(FBR), aroE, aroLptsH, ptsI, crr, pykF~170[1][2]
Coculture SystemTwo-strain system with divided pathwayE. coliVaries by strain in cocultureVaries by strain in coculture2000[3]
Engineered StrainOverexpression of shikimate pathway enzymes and fusion proteinsE. coliAroC, MenF (as fusion protein)-4450[4]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in E. coli

This protocol describes a general method for deleting a target gene in E. coli using the CRISPR/Cas9 system, adapted from established procedures.[5][6]

1. Design of gRNA and Donor DNA

  • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. The gRNA should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG) in the target gene.

  • Synthesize a double-stranded donor DNA (dsDNA) of approximately 80-100 bp. This donor DNA should contain 40-50 bp of homology to the regions upstream and downstream of the target gene, effectively creating a template for homology-directed repair that results in the deletion of the gene.

2. Transformation with pCasRed Plasmid

  • Transform chemically competent or electrocompetent E. coli with the pCasRed plasmid. This plasmid typically expresses the Cas9 nuclease and the λ-Red recombination system (gam, bet, exo).

  • Plate the transformed cells on LB agar containing the appropriate antibiotic for pCasRed selection (e.g., spectinomycin) and incubate overnight at 30°C.

3. Preparation of Electrocompetent Cells

  • Inoculate a single colony from the pCasRed transformation into 5 mL of LB broth with the selective antibiotic and grow overnight at 30°C.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth with the antibiotic and grow at 30°C to an OD600 of 0.4-0.6.

  • Induce the expression of the λ-Red system by adding L-arabinose to a final concentration of 0.2% (w/v) and continue to incubate for 15-20 minutes.

  • Chill the culture on ice for 15-30 minutes and then pellet the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with ice-cold sterile 10% glycerol.

  • Resuspend the final pellet in a small volume (e.g., 200 µL) of 10% glycerol. These are your electrocompetent cells.

4. Co-transformation with pCRISPR-gDNA and Donor DNA

  • Clone the designed 20-bp gRNA sequence into a pCRISPR plasmid (e.g., pCRISPR-SacB). This plasmid carries the gRNA scaffold and a selection marker (e.g., kanamycin) and a counter-selection marker (e.g., sacB).

  • In an electroporation cuvette, mix 50 µL of the electrocompetent cells with 100-200 ng of the pCRISPR-gDNA plasmid and 200-500 ng of the dsDNA donor.

  • Electroporate the mixture using a standard electroporator.

  • Immediately add 1 mL of SOC medium and recover the cells at 37°C for 2-3 hours with shaking.

5. Selection and Verification

  • Plate the recovered cells on LB agar containing the antibiotics for both pCasRed and pCRISPR-gDNA selection.

  • Incubate at 37°C overnight.

  • Pick individual colonies and verify the gene knockout by colony PCR using primers that flank the target gene. A successful deletion will result in a smaller PCR product compared to the wild-type.

  • Confirm the deletion by Sanger sequencing of the PCR product.

6. Curing of the pCRISPR-gDNA Plasmid

  • To perform further genetic modifications, the pCRISPR-gDNA plasmid can be cured.

  • Grow the verified mutant strain in LB broth without the pCRISPR-gDNA selective antibiotic but with the pCasRed antibiotic.

  • Plate the culture on LB agar containing 5% (w/v) sucrose to select for cells that have lost the pCRISPR-SacB plasmid (as sacB is lethal in the presence of sucrose).

Protocol 2: Plasmid-Based Gene Overexpression in E. coli

This protocol provides a general workflow for overexpressing a target gene in E. coli using a plasmid-based system.[7][8][9]

1. Plasmid Construction

  • Select an appropriate expression vector. Key features to consider are the promoter (e.g., inducible T7 or arabinose promoters), the antibiotic resistance gene, and the origin of replication.

  • Amplify the target gene from its source (e.g., genomic DNA, another plasmid) using PCR. The primers should be designed to add restriction sites compatible with the chosen expression vector or to include overhangs for Gibson assembly.

  • Digest both the PCR product and the expression vector with the corresponding restriction enzymes, or use a seamless cloning method like Gibson assembly to ligate the gene into the vector.

  • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

  • Select for transformants on LB agar with the appropriate antibiotic.

2. Verification of the Construct

  • Perform colony PCR on the transformants to screen for colonies containing the plasmid with the correct insert size.

  • Isolate the plasmid DNA from a positive colony and verify the sequence of the inserted gene by Sanger sequencing.

3. Protein Expression

  • Transform the verified expression plasmid into a suitable expression strain of E. coli (e.g., BL21(DE3) for T7 promoter-based vectors).

  • Select for transformants on LB agar with the appropriate antibiotic.

  • Inoculate a single colony into 5 mL of LB broth with the antibiotic and grow overnight at 37°C.

  • The next day, inoculate a larger culture (e.g., 50 mL) with the overnight culture to a starting OD600 of ~0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter, L-arabinose for the araBAD promoter) to a predetermined final concentration.

  • Continue to grow the culture for a set period (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C to improve protein solubility).

4. Analysis of Protein Expression

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer.

  • Lyse the cells (e.g., by sonication).

  • Analyze the total cell lysate and the soluble fraction by SDS-PAGE to visualize the overexpressed protein. A band of the expected molecular weight should be prominent in the induced sample compared to an uninduced control.

Protocol 3: Quantification of Muconic Acid in Culture Supernatant

1. Sample Preparation

  • Collect a sample of the E. coli culture (e.g., 1 mL).

  • Centrifuge the sample to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. HPLC Analysis

  • Analyze the filtered supernatant using High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV detector set to a wavelength at which muconic acid has a strong absorbance (e.g., ~260 nm).

  • Quantification: Create a standard curve using known concentrations of pure muconic acid. Compare the peak area of the muconic acid in the samples to the standard curve to determine its concentration.

References

Application of the 3-Oxoadipate Pathway in Bioremediation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of aromatic compounds is a critical process in the global carbon cycle and a cornerstone of bioremediation strategies for contaminated environments. The 3-oxoadipate pathway, also known as the β-ketoadipate pathway, is a central metabolic route employed by a wide range of bacteria and fungi to channel a variety of aromatic compounds into central metabolism.[1][2][3] This pathway effectively converts toxic aromatic pollutants into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[3] Understanding the intricacies of the this compound pathway is paramount for developing effective and sustainable bioremediation technologies.

This document provides detailed application notes, experimental protocols, and quantitative data on the application of the this compound pathway in bioremediation.

The this compound Pathway: An Overview

The this compound pathway is a convergent catabolic pathway with two main branches that funnel a variety of aromatic compounds into the central intermediate, this compound (also known as β-ketoadipate).[3] These branches are the catechol branch and the protocatechuate branch .

  • Catechol Branch: This branch is responsible for the degradation of aromatic compounds such as benzene, toluene, naphthalene, and phenol (B47542), which are initially converted to catechol.[2]

  • Protocatechuate Branch: This branch catabolizes aromatic compounds like 4-hydroxybenzoate (B8730719) and vanillate, which are first converted to protocatechuate.[2]

The key steps of both branches converge to produce 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA, feeding into the TCA cycle for energy production and biomass generation.

Below is a diagram illustrating the core reactions of the this compound pathway.

3_Oxoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Aromatic Compounds (Benzene, Phenol) Aromatic Compounds (Benzene, Phenol) Catechol Catechol Aromatic Compounds (Benzene, Phenol)->Catechol Mono-/Dioxygenases cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone Muconate cycloisomerase This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone Muconolactone isomerase This compound This compound This compound enol-lactone->this compound This compound enol-lactone hydrolase Aromatic Compounds (p-Hydroxybenzoate) Aromatic Compounds (p-Hydroxybenzoate) Protocatechuate Protocatechuate Aromatic Compounds (p-Hydroxybenzoate)->Protocatechuate Monooxygenases 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate Protocatechuate 3,4-dioxygenase 4-Carboxymuconolactone 4-Carboxymuconolactone 3-Carboxy-cis,cis-muconate->4-Carboxymuconolactone Carboxymuconate cycloisomerase 4-Carboxymuconolactone->this compound enol-lactone Carboxymuconolactone decarboxylase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound:succinyl-CoA transferase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle

Caption: The convergent this compound pathway with its catechol and protocatechuate branches.

Quantitative Data on Bioremediation

The efficiency of bioremediation using the this compound pathway can be quantified by measuring the degradation rates of specific aromatic compounds by various microorganisms. The following tables summarize key quantitative data from the literature.

MicroorganismAromatic SubstrateInitial Concentration (mg/L)Degradation Rate (mg/L-h)Optimal pHOptimal Temperature (°C)Reference
Pseudomonas putida BCRC 14365 (free cells)Phenol68.3 - 563.42.84730[4]
Pseudomonas putida BCRC 14365 (immobilized cells)Phenol68.3 - 563.42.64730[4]
Pseudomonas sp. strain IES-Ps-1Phenol7000.034 h⁻¹ (specific growth rate)--[5]
Pseudomonas sp. strain IES-Ps-1Phenol9000.075 h⁻¹ (specific growth rate)--[5]
Pseudomonas sp. strain IES-Ps-1Phenol10500.021 h⁻¹ (specific growth rate)--[5]
Bacillus subtilis PD6Naphthalene-78.1% degradation in 6 days--[6]
Bacillus sp. PD9Naphthalene-77.9% degradation in 6 days--[6]
Enterobacter sp. PD11Naphthalene-74.4% degradation in 6 days--[6]
Bacillus sp. PD14Naphthalene-73.5% degradation in 6 days--[6]

Experimental Protocols

Detailed methodologies are essential for studying the application of the this compound pathway in bioremediation. The following are protocols for key experiments.

Protocol 1: Microbial Degradation of Aromatic Compounds

This protocol outlines the general procedure for assessing the ability of a microbial culture to degrade a specific aromatic compound.

Microbial_Degradation_Workflow Start Start Prepare Mineral Salts Medium Prepare Mineral Salts Medium Start->Prepare Mineral Salts Medium Inoculate with Microbial Culture Inoculate with Microbial Culture Prepare Mineral Salts Medium->Inoculate with Microbial Culture Add Aromatic Compound (Substrate) Add Aromatic Compound (Substrate) Inoculate with Microbial Culture->Add Aromatic Compound (Substrate) Incubate under Controlled Conditions Incubate under Controlled Conditions Add Aromatic Compound (Substrate)->Incubate under Controlled Conditions Collect Samples at Time Intervals Collect Samples at Time Intervals Incubate under Controlled Conditions->Collect Samples at Time Intervals Measure Aromatic Compound Concentration (e.g., HPLC) Measure Aromatic Compound Concentration (e.g., HPLC) Collect Samples at Time Intervals->Measure Aromatic Compound Concentration (e.g., HPLC) Analyze Data (Degradation Rate, Efficiency) Analyze Data (Degradation Rate, Efficiency) Measure Aromatic Compound Concentration (e.g., HPLC)->Analyze Data (Degradation Rate, Efficiency) End End Analyze Data (Degradation Rate, Efficiency)->End

Caption: Workflow for assessing microbial degradation of aromatic compounds.

Materials:

  • Mineral Salts Medium (MSM)

  • Aromatic compound (e.g., phenol, naphthalene) stock solution

  • Microbial culture

  • Sterile flasks or bioreactor

  • Incubator shaker

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare Media: Prepare a sterile mineral salts medium appropriate for the microorganism being studied.

  • Inoculation: Inoculate the MSM with the microbial culture to a desired starting optical density (e.g., OD₆₀₀ of 0.1).

  • Substrate Addition: Add the aromatic compound to the culture medium to a final desired concentration.

  • Incubation: Incubate the cultures under controlled conditions (e.g., specific temperature, pH, and agitation).

  • Sampling: Aseptically collect samples at regular time intervals.

  • Sample Preparation: Centrifuge the samples to pellet the cells and collect the supernatant. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the concentration of the aromatic compound in the supernatant using an HPLC system equipped with a suitable column (e.g., C18) and detector.[1]

  • Data Analysis: Plot the concentration of the aromatic compound over time to determine the degradation profile. Calculate the degradation rate from the linear portion of the curve.[1]

Protocol 2: Assay for Catechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the activity of catechol 1,2-dioxygenase, a key enzyme in the catechol branch, by monitoring the formation of its product, cis,cis-muconic acid.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Catechol solution (100 µM)

  • Cell-free extract or purified enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 µl of 50 mM Tris-HCl buffer (pH 7.5) and 890 µl of double-distilled water.[7]

  • Enzyme Addition: Add 50 µl of the cell-free extract or purified enzyme to the cuvette.[7]

  • Initiate Reaction: Start the reaction by adding 10 µl of 100 µM catechol.[7]

  • Measurement: Immediately measure the increase in absorbance at 260 nm over time.[7][8][9] This wavelength corresponds to the formation of cis,cis-muconic acid.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M⁻¹cm⁻¹).[8] One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[8][9]

Protocol 3: Assay for 3-Oxoadipyl-CoA Thiolase Activity

This assay measures the activity of 3-oxoadipyl-CoA thiolase, a key enzyme in the common pathway, by monitoring the decrease in absorbance of the 3-oxoadipyl-CoA-Mg²⁺ complex.[10]

Materials:

  • Tris-HCl buffer (50 mM, pH 8.1)

  • MgCl₂ solution

  • 3-Oxoadipyl-CoA

  • Coenzyme A (CoA)

  • Cell-free extract or purified enzyme

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and 3-oxoadipyl-CoA.

  • Equilibration: Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate Reaction: Initiate the reaction by adding a known amount of the enzyme preparation.

  • Measurement: Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the enzyme activity.[10]

  • Calculation: The molar extinction coefficient for the 3-oxoadipyl-CoA-Mg²⁺ complex at 305 nm is required to calculate the enzyme activity.

Conclusion

The this compound pathway is a versatile and robust metabolic route for the degradation of a wide array of aromatic pollutants. A thorough understanding of the enzymes, regulation, and kinetics of this pathway is crucial for optimizing bioremediation strategies. The protocols and data presented here provide a foundation for researchers and scientists to further explore and harness the potential of the this compound pathway for environmental cleanup and sustainable biotechnology.

References

Application Notes and Protocols for Developing Whole-Cell Biosensors Utilizing the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of whole-cell biosensors based on the 3-oxoadipate metabolic pathway. This pathway is central to the microbial degradation of aromatic compounds, making its regulatory components ideal for constructing biosensors to detect these molecules. The protocols detailed below are intended for professionals in research, and drug development, offering systematic procedures for the creation and characterization of these powerful analytical tools.

Introduction to the this compound Pathway for Biosensor Development

The this compound pathway is a key catabolic route in various bacteria and fungi for the breakdown of aromatic compounds, which are common environmental pollutants and industrial chemicals. The pathway comprises two main branches: the catechol branch and the protocatechuate branch, which converge to a central intermediate, 3-oxoadipyl-CoA. The expression of the enzymes in this pathway is tightly regulated by transcription factors that respond to the presence of specific aromatic molecules. This inherent specificity and sensitivity make these regulatory systems excellent candidates for the construction of whole-cell biosensors.

By coupling the promoter and transcription factor from this pathway to a reporter gene (e.g., encoding a fluorescent or luminescent protein), a whole-cell biosensor can be engineered. When the target aromatic compound is present, it binds to the transcription factor, which in turn activates the promoter and leads to the expression of the reporter protein, generating a measurable signal.

Key Regulatory Systems for Biosensor Construction

Two well-characterized regulatory systems from the this compound pathway are particularly useful for biosensor development:

  • The PcaU System for Protocatechuate Detection: The PcaU transcription factor, a member of the IclR family of regulators from Acinetobacter baylyi, controls the expression of genes involved in the degradation of protocatechuate (PCA).[1] In the presence of PCA, PcaU activates transcription from its cognate promoter, the pcaI promoter. This system can be harnessed to create biosensors for PCA and related compounds.

  • The CatR System for Catechol Detection: The CatR transcriptional regulator, a LysR-type regulator, governs the catechol branch of the pathway. It activates the expression of the catBCA operon in the presence of cis,cis-muconate, a metabolic intermediate of catechol degradation. This allows for the development of biosensors for catechol and its precursors.

Quantitative Data of this compound Pathway-Based Biosensors

The performance of whole-cell biosensors is characterized by several key parameters, including dynamic range (the ratio of the maximum output signal to the basal signal) and sensitivity (the lowest concentration of the analyte that can be reliably detected). The following table summarizes the performance of some reported biosensors utilizing regulatory components from the this compound pathway.

Biosensor ComponentTarget AnalyteHost OrganismReporter GeneDynamic RangeLimit of DetectionReference
PcaU from Acinetobacter baylyiProtocatechuateE. colisfGFP~10-foldNot Reported[2]
PcaU from Acinetobacter baylyiProtocatechuatePseudomonas putidasfGFP>50-fold<10 µM
RolR variantCatecholE. coliNot SpecifiedNot ReportedNot Reported[3]
CatRCatecholPseudomonas putidaNot SpecifiedNot ReportedNot Reported
BenMBenzoateAcinetobacter baylyiluxCDABENot ReportedNot Reported[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the regulatory mechanisms of the PcaU and CatR systems.

PcaU_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Protocatechuate_ext Protocatechuate Protocatechuate_int Protocatechuate Protocatechuate_ext->Protocatechuate_int Transport PcaU_inactive PcaU (Inactive) Protocatechuate_int->PcaU_inactive Binds to PcaU_active PcaU (Active) PcaU_inactive->PcaU_active Conformational Change P_pcaI P_pcaI Promoter PcaU_active->P_pcaI Activates Reporter Reporter Gene (e.g., GFP) P_pcaI->Reporter Drives Expression Signal Fluorescent Signal Reporter->Signal Produces

Caption: Regulatory cascade of the PcaU-based biosensor for protocatechuate detection.

CatR_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment Catechol_ext Catechol Catechol_int Catechol Catechol_ext->Catechol_int Transport cis_cis_Muconate cis,cis-Muconate Catechol_int->cis_cis_Muconate Metabolic Conversion CatR_inactive CatR (Inactive) cis_cis_Muconate->CatR_inactive Binds to CatR_active CatR (Active) CatR_inactive->CatR_active Conformational Change P_catB P_catB Promoter CatR_active->P_catB Activates Reporter Reporter Gene (e.g., GFP) P_catB->Reporter Drives Expression Signal Fluorescent Signal Reporter->Signal Produces

Caption: Regulatory cascade of the CatR-based biosensor for catechol detection.

Experimental Protocols

Protocol 1: Construction of a PcaU-based Protocatechuate Biosensor in Pseudomonas putida

This protocol describes the construction of a whole-cell biosensor for protocatechuate (PCA) by introducing a plasmid containing the PcaU regulator and a GFP reporter under the control of the pcaI promoter into Pseudomonas putida.

Materials:

  • Pseudomonas putida KT2440

  • Broad-host-range plasmid vector (e.g., pBBR1MCS-2)

  • pcaU gene and pcaI promoter from Acinetobacter baylyi ADP1

  • sfGFP reporter gene

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • LB medium and agar plates

  • Antibiotics (as required for plasmid selection)

  • Protocatechuate (PCA)

Procedure:

  • Plasmid Construction: a. Amplify the pcaU gene and the pcaI promoter region from Acinetobacter baylyi ADP1 genomic DNA using PCR with primers containing appropriate restriction sites. b. Amplify the sfGFP reporter gene from a suitable template plasmid. c. Clone the pcaU gene and the P_pcaI-sfGFP fusion into the broad-host-range vector using standard restriction digestion and ligation techniques. d. Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic. e. Verify the correct plasmid construction by restriction analysis and DNA sequencing.

  • Transformation into Pseudomonas putida : a. Prepare electrocompetent Pseudomonas putida KT2440 cells. b. Transform the verified biosensor plasmid into the competent P. putida cells by electroporation. c. Plate the transformed cells on LB agar with the appropriate antibiotic and incubate at 30°C until colonies appear.

  • Experimental Workflow Diagram:

Experimental_Workflow start Start plasmid_construction 1. Construct Biosensor Plasmid (PcaU + P_pcaI-sfGFP) start->plasmid_construction transform_ecoli 2. Transform into E. coli for cloning plasmid_construction->transform_ecoli verify_plasmid 3. Verify Plasmid Sequence transform_ecoli->verify_plasmid transform_pputida 4. Transform into P. putida verify_plasmid->transform_pputida culture_biosensor 5. Culture Biosensor Strain transform_pputida->culture_biosensor induce_pca 6. Induce with Protocatechuate culture_biosensor->induce_pca measure_fluorescence 7. Measure GFP Fluorescence induce_pca->measure_fluorescence analyze_data 8. Analyze Dose-Response measure_fluorescence->analyze_data end_node End analyze_data->end_node

Caption: Workflow for constructing and testing a PcaU-based biosensor.

Protocol 2: Characterization of the Whole-Cell Biosensor

This protocol outlines the steps for characterizing the dose-response of the constructed whole-cell biosensor to its target analyte.

Materials:

  • Constructed biosensor strain

  • LB medium with appropriate antibiotic

  • Stock solution of the target analyte (e.g., 1 M PCA in DMSO or water)

  • 96-well microplate (black, clear bottom for fluorescence measurements)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Overnight Culture: a. Inoculate a single colony of the biosensor strain into 5 mL of LB medium containing the appropriate antibiotic. b. Incubate overnight at 30°C with shaking (200-250 rpm).

  • Prepare Microplate Assay: a. The next day, measure the optical density at 600 nm (OD600) of the overnight culture. b. Dilute the culture to a starting OD600 of 0.1 in fresh LB medium with antibiotic. c. Prepare a serial dilution of the target analyte in LB medium in a 96-well microplate. Include a negative control with no analyte. d. Add 180 µL of the diluted cell culture to each well of the microplate. e. Add 20 µL of the analyte dilutions to the corresponding wells.

  • Incubation and Measurement: a. Incubate the microplate at 30°C with shaking for a defined period (e.g., 6-8 hours). b. After incubation, measure the OD600 and the fluorescence of the reporter protein (e.g., excitation at 485 nm and emission at 515 nm for GFP) using a microplate reader.

  • Data Analysis: a. Normalize the fluorescence signal by dividing it by the OD600 to account for differences in cell density. b. Plot the normalized fluorescence as a function of the analyte concentration. c. Determine the dynamic range, sensitivity (limit of detection), and EC50 (the concentration of analyte that produces 50% of the maximal response) from the dose-response curve.

Conclusion

The this compound pathway provides a rich source of regulatory components for the development of whole-cell biosensors for a wide range of aromatic compounds. The protocols and data presented in these application notes offer a solid foundation for researchers to design, construct, and characterize their own biosensors for applications in environmental monitoring, industrial process control, and drug discovery. The modular nature of these biosensors allows for further engineering and optimization to tailor their performance characteristics to specific needs.

References

Application Notes and Protocols for Isotopic Labeling Studies of 3-Oxoadipate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites through specific enzymatic reactions.[1] In the context of 3-oxoadipate metabolism, a central pathway for the degradation of aromatic compounds by microorganisms, isotope tracing provides invaluable insights into catabolic efficiency and potential metabolic bottlenecks.[1][2] This information is crucial for applications in bioremediation, biocatalysis, and the development of drugs targeting microbial metabolic pathways.[1]

The this compound pathway facilitates the conversion of aromatic compounds, such as those derived from lignin, into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[2][3] The pathway is characterized by two main converging branches: the catechol branch and the protocatechuate branch.[2][4] By introducing a stable isotope-labeled substrate, such as uniformly ¹³C-labeled benzoate, researchers can track the incorporation of the heavy isotope into downstream metabolites.[1] Subsequent analysis of the mass isotopologue distribution of key intermediates using techniques like mass spectrometry reveals the relative activity of different pathways and the contribution of the labeled substrate to central carbon metabolism.[1]

These application notes provide a comprehensive guide to designing and executing isotope labeling studies to investigate this compound metabolism, with a focus on methodologies established for bacteria like Pseudomonas sp.[1]

Quantitative Data Summary

The following tables summarize key kinetic parameters for enzymes central to the this compound pathway, which are essential for building metabolic models and interpreting flux analysis results.[1]

Table 1: Kinetic Properties of this compound:Succinyl-CoA Transferase in Pseudomonas sp. [1]

ParameterValueSubstrate(s)
K_m0.4 mMThis compound
K_m0.2 mMSuccinyl-CoA
pH Optimum7.8 - 8.5-

Table 2: Kinetic Properties of 3-Oxoadipyl-CoA Thiolase in Pseudomonas sp.

ParameterValueSubstrate(s)
K_m0.15 mM3-Oxoadipyl-CoA
K_m0.05 mMCoenzyme A
pH Optimum8.0 - 9.0-

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the this compound pathway and a general workflow for isotopic labeling experiments.

three_oxoadipate_pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate CatA Muconolactone Muconolactone cis_cis_Muconate->Muconolactone CatB three_Oxoadipate_enol_lactone_cat This compound enol-lactone Muconolactone->three_Oxoadipate_enol_lactone_cat CatC three_Oxoadipate This compound three_Oxoadipate_enol_lactone_cat->three_Oxoadipate PcaD/CatD Protocatechuate Protocatechuate three_Carboxy_cis_cis_muconate 3-Carboxy-cis, cis-muconate Protocatechuate->three_Carboxy_cis_cis_muconate PcaG/H four_Carboxymuconolactone 4-Carboxymuconolactone three_Carboxy_cis_cis_muconate->four_Carboxymuconolactone PcaB three_Oxoadipate_enol_lactone_pro This compound enol-lactone four_Carboxymuconolactone->three_Oxoadipate_enol_lactone_pro PcaC three_Oxoadipate_enol_lactone_pro->three_Oxoadipate PcaD three_Oxoadipyl_CoA 3-Oxoadipyl-CoA three_Oxoadipate->three_Oxoadipyl_CoA PcaI/J (CatI/J) Acetyl_CoA Acetyl-CoA three_Oxoadipyl_CoA->Acetyl_CoA PcaF (CatF) Succinyl_CoA Succinyl-CoA three_Oxoadipyl_CoA->Succinyl_CoA PcaF (CatF) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

The this compound Pathway showing the protocatechuate and catechol branches converging.[2]

mfa_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase select_substrate Select ¹³C-Labeled Substrate cell_culture Cell Culture and Labeling select_substrate->cell_culture metabolite_extraction Metabolite Extraction and Quenching cell_culture->metabolite_extraction ms_analysis GC-MS or LC-MS/MS Analysis metabolite_extraction->ms_analysis mid_analysis Mass Isotopomer Distribution Analysis ms_analysis->mid_analysis define_model Define Metabolic Model flux_calculation Computational Flux Calculation define_model->flux_calculation mid_analysis->flux_calculation flux_map Flux Map Visualization flux_calculation->flux_map

A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.[2]

Experimental Protocols

Protocol 1: ¹³C-Labeling of Microbial Cultures

This protocol describes the cultivation of microorganisms on a ¹³C-labeled aromatic substrate to achieve an isotopic steady state.[2]

Materials:

  • Microbial strain of interest (e.g., Pseudomonas putida)

  • Defined minimal medium

  • ¹³C-labeled aromatic substrate (e.g., [U-¹³C₆]benzoate)

  • Unlabeled aromatic substrate

  • Shake flasks or bioreactor

  • Incubator shaker or bioreactor controller

Procedure:

  • Pre-culture: Inoculate a single colony of the microbial strain into a liquid medium containing the unlabeled aromatic substrate as the sole carbon source. Grow the culture overnight at the optimal temperature and shaking speed.[2]

  • Main Culture: Inoculate the main culture flasks or bioreactor containing the defined minimal medium with the ¹³C-labeled aromatic substrate to an initial optical density (OD₆₀₀) of approximately 0.05.[2]

  • Growth and Sampling: Monitor cell growth by measuring OD₆₀₀. Collect samples during the exponential growth phase to ensure metabolic activity is stable.

  • Isotopic Steady State: Culture the cells for a sufficient duration to allow for the incorporation of the stable isotope and to reach an isotopic steady state. The time required can vary depending on the cell type and the specific metabolic pathway being investigated.[5]

Protocol 2: Metabolite Extraction and Quenching

This protocol details the rapid quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture)

  • Centrifuge

Procedure:

  • Quenching Metabolism: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.[5] This step is critical to halt enzymatic reactions and preserve the in vivo metabolic state.

  • Cell Lysis and Extraction: Add the pre-chilled extraction solvent to the cell culture plates. Scrape the cells and collect the cell lysate.[5]

  • Centrifugation: Centrifuge the lysate at a high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cellular debris and proteins.[5]

  • Supernatant Collection: Collect the supernatant, which contains the polar metabolites, for subsequent analysis.[5]

Protocol 3: Analytical Methods

A. Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Sample Preparation: The extracted metabolites may require derivatization before GC-MS analysis to increase their volatility.

  • Instrumentation: Use a GC-MS or LC-MS/MS system to separate and detect the metabolites.

  • Data Acquisition: Acquire mass spectra over a relevant mass range to detect the different isotopologues of the metabolites of interest.

  • Data Analysis: Analyze the mass isotopologue distribution to determine the extent of ¹³C incorporation into each metabolite. This data is then used to calculate metabolic fluxes.

B. Spectrophotometric Enzyme Assays

These assays can be used to determine the activity of specific enzymes in the this compound pathway.[3]

  • Principle: The formation of the 3-oxoadipyl-CoA-Mg²⁺ complex from this compound and succinyl-CoA results in an increase in absorbance at 305 nm, which can be monitored over time to determine enzyme activity.[3]

  • Procedure:

    • Prepare a reaction mixture containing buffer, MgCl₂, succinyl-CoA, and the cell-free extract containing the enzyme of interest (this compound:succinyl-CoA transferase).

    • Initiate the reaction by adding this compound.

    • Monitor the change in absorbance at 305 nm using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of change in absorbance.

Conclusion

The protocols and data presented in these application notes provide a framework for conducting isotopic labeling studies of this compound metabolism. By applying these methods, researchers can gain a deeper understanding of how microorganisms degrade aromatic compounds, which can inform efforts in bioremediation and the development of novel antimicrobial agents. The use of stable isotopes, coupled with modern analytical techniques, offers a powerful approach to unravel the complexities of microbial metabolic networks.[6]

References

Application Notes and Protocols for High-Throughput Screening of 3-Oxoadipate Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway is a critical metabolic route in various microorganisms for the catabolism of aromatic compounds, which are prevalent in the environment as pollutants and biomass degradation products. This pathway converges the degradation of protocatechuate and catechol into common intermediates that are ultimately converted into acetyl-CoA and succinyl-CoA, feeding into the central carbon metabolism. The enzymes of the this compound pathway represent potential targets for the development of novel antimicrobial agents and for applications in bioremediation and biocatalysis. High-throughput screening (HTS) provides a rapid and efficient means to identify small molecule inhibitors of these enzymes, which can serve as lead compounds for drug discovery or as chemical probes to study microbial metabolism.

This document provides detailed application notes and protocols for developing and executing a high-throughput screening campaign to identify inhibitors of key enzymes in the this compound pathway.

The this compound Pathway

The this compound pathway consists of two main branches, the catechol branch and the protocatechuate branch, which converge to form 3-oxoadipyl-CoA. This intermediate is then cleaved to produce acetyl-CoA and succinyl-CoA. The key enzymes targeted for inhibitor screening in this pathway are:

  • Catechol 1,2-dioxygenase: Catalyzes the ring cleavage of catechol to cis,cis-muconate.

  • This compound:succinyl-CoA transferase: Transfers a CoA moiety from succinyl-CoA to this compound to form 3-oxoadipyl-CoA.

  • 3-Oxoadipyl-CoA thiolase: Catalyzes the thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA.

Diagram of the this compound Pathway

HTS_Workflow Assay_Dev Assay Development & Miniaturization Assay_Val Assay Validation (Z'-factor determination) Assay_Dev->Assay_Val Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Orthogonal_Assay Orthogonal Assays (Rule out false positives) Hit_Confirmation->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR

Application Notes and Protocols for the In Vitro Reconstitution of the 3-Oxoadipate Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoadipate pathway is a central metabolic route in various microorganisms for the catabolism of aromatic compounds, converting them into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1][2][3][4][5] The in vitro reconstitution of this pathway, by assembling its constituent purified enzymes, offers a powerful platform to dissect the catalytic mechanisms, kinetics, and regulation of each enzymatic step without the complexities of the cellular environment.[6][7][8] Such cell-free systems are invaluable for metabolic engineering, synthetic biology applications, and for the screening of potential inhibitors of microbial aromatic degradation, which can have implications for drug development.[9]

These application notes provide a detailed guide for the in vitro reconstitution of the this compound pathway, including protocols for enzyme purification, enzymatic assays, and the complete pathway reconstitution.

Pathway Overview

The this compound pathway is comprised of two main convergent branches: the catechol branch and the protocatechuate branch. Both branches funnel into the common intermediate, this compound enol-lactone, which is then further metabolized to TCA cycle intermediates.[10]

dot

three_oxoadipate_pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch cluster_common Common Pathway Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone 3-Carboxymuconate cycloisomerase Enol_lactone This compound enol-lactone Carboxymuconolactone->Enol_lactone 4-Carboxymuconolactone decarboxylase Oxoadipate This compound Enol_lactone->Oxoadipate this compound enol-lactone hydrolase Catechol Catechol Muconate cis,cis-Muconate Catechol->Muconate Catechol 1,2-dioxygenase Muconolactone (+)-Muconolactone Muconate->Muconolactone Muconate cycloisomerase Muconolactone->Enol_lactone Muconolactone isomerase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA this compound:succinyl-CoA transferase Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->Acetyl_CoA_Succinyl_CoA 3-Oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

Caption: The this compound Metabolic Pathway.

Quantitative Data of Key Enzymes

The successful in vitro reconstitution of the this compound pathway relies on the use of purified and active enzymes. The following table summarizes key quantitative data for the enzymes involved, primarily from bacterial sources like Pseudomonas putida and Acinetobacter calcoaceticus.

EnzymeEC NumberSource OrganismMolecular Weight (kDa)Optimal pHSubstrateKm (µM)
Protocatechuate 3,4-dioxygenase1.13.11.3Pseudomonas putida~2008.0-8.5Protocatechuate10-50
3-Carboxymuconate cycloisomerase5.5.1.2Aspergillus niger~1106.0-6.53-Carboxy-cis,cis-muconate30
4-Carboxymuconolactone decarboxylase4.1.1.44Pseudomonas putida~857.54-Carboxymuconolactone100
Catechol 1,2-dioxygenase1.13.11.1Pseudomonas sp.~647.5Catechol2.6
Muconate cycloisomerase5.5.1.1Pseudomonas putida~926.5cis,cis-Muconate40
Muconolactone isomerase5.3.3.4Pseudomonas putida~1007.0-8.0(+)-Muconolactone150
This compound enol-lactone hydrolase3.1.1.24Acinetobacter calcoaceticus~257.0-8.0This compound enol-lactone50
This compound:succinyl-CoA transferase2.8.3.6Pseudomonas sp. strain B13~568.0This compound3500
3-Oxoadipyl-CoA thiolase2.3.1.174Pseudomonas sp. strain B13~1607.83-Oxoadipyl-CoA150

Experimental Protocols

Protocol 1: Expression and Purification of Pathway Enzymes

This protocol provides a general framework for the expression and purification of the enzymes of the this compound pathway. Specific conditions may need to be optimized for each enzyme.

1. Gene Cloning and Expression:

  • Synthesize or PCR amplify the genes encoding the pathway enzymes from a suitable microbial source (e.g., Pseudomonas putida).

  • Clone the genes into an appropriate expression vector (e.g., pET series) with a suitable tag (e.g., His-tag) for purification.

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.[11]

2. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[11]

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Protein Purification:

  • The purification strategy will depend on the specific enzyme and the tag used. A common strategy for His-tagged proteins is as follows:

    • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM). Elute the bound protein with a high concentration of imidazole (e.g., 250-500 mM).

    • Size-Exclusion Chromatography (Optional): For higher purity, the eluted fractions can be pooled, concentrated, and further purified by size-exclusion chromatography on a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Analyze the purity of the protein at each stage by SDS-PAGE.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzymes at -80°C in a storage buffer containing a cryoprotectant (e.g., 10-20% glycerol).

dot

purification_workflow Start Gene Cloning and Expression Cell_Culture Cell Culture and Induction Start->Cell_Culture Harvest Cell Harvesting Cell_Culture->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification of Lysate Lysis->Clarification Affinity_Chromo Affinity Chromatography Clarification->Affinity_Chromo SEC Size-Exclusion Chromatography (Optional) Affinity_Chromo->SEC Analysis Purity and Concentration Analysis Affinity_Chromo->Analysis If high purity is achieved SEC->Analysis Storage Enzyme Storage at -80°C Analysis->Storage

Caption: Enzyme Purification Workflow.

Protocol 2: Enzymatic Assays for Key Pathway Enzymes

A. This compound:Succinyl-CoA Transferase Spectrophotometric Assay [9][12]

  • Principle: This assay measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex by monitoring the increase in absorbance at 305 nm.[9]

  • Reagents:

    • 1 M Tris-HCl buffer, pH 8.0

    • 1 M MgCl₂

    • 100 mM this compound

    • 10 mM Succinyl-CoA

    • Purified this compound:succinyl-CoA transferase

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 35 µL of 1 M Tris-HCl, pH 8.0

      • 25 µL of 1 M MgCl₂

      • 35 µL of 100 mM this compound

      • 15 µL of 10 mM succinyl-CoA

      • Deionized water to a final volume of 990 µL.

    • Equilibrate the mixture to 25°C.

    • Initiate the reaction by adding 10 µL of the enzyme preparation.

    • Immediately monitor the increase in absorbance at 305 nm for 3-5 minutes.

    • Calculate the enzyme activity using the molar extinction coefficient of the 3-oxoadipyl-CoA-Mg²⁺ complex (16,300 M⁻¹cm⁻¹).[9]

B. 3-Oxoadipyl-CoA Thiolase Spectrophotometric Assay [12]

  • Principle: This assay measures the cleavage of 3-oxoadipyl-CoA by monitoring the decrease in absorbance at 305 nm.

  • Reagents:

    • 1 M Tris-HCl buffer, pH 7.8

    • 1 M MgCl₂

    • 10 mM 3-oxoadipyl-CoA

    • 10 mM Coenzyme A (CoA)

    • Purified 3-oxoadipyl-CoA thiolase

  • Procedure:

    • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

      • 50 µL of 1 M Tris-HCl, pH 7.8

      • 25 µL of 1 M MgCl₂

      • 15 µL of 10 mM 3-oxoadipyl-CoA

      • Deionized water to a final volume of 980 µL.

    • Equilibrate the mixture to 30°C.

    • Initiate the reaction by adding 20 µL of 10 mM CoA.

    • Immediately monitor the decrease in absorbance at 305 nm for 3-5 minutes.

    • Calculate the enzyme activity based on the rate of absorbance decrease.

Protocol 3: In Vitro Reconstitution of the this compound Pathway

This protocol describes the reconstitution of the common pathway, starting from this compound enol-lactone.

  • Principle: The complete pathway is reconstituted by combining the purified enzymes and substrates. The final products, acetyl-CoA and succinyl-CoA, can be detected and quantified by methods such as HPLC or coupled enzyme assays.

  • Reagents:

    • Purified this compound enol-lactone hydrolase

    • Purified this compound:succinyl-CoA transferase

    • Purified 3-oxoadipyl-CoA thiolase

    • 1 M Tris-HCl buffer, pH 7.8

    • 1 M MgCl₂

    • 100 mM this compound enol-lactone

    • 100 mM Succinyl-CoA

    • 100 mM Coenzyme A (CoA)

  • Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • 50 µL of 1 M Tris-HCl, pH 7.8

      • 25 µL of 1 M MgCl₂

      • 10 µL of 100 mM this compound enol-lactone

      • 10 µL of 100 mM Succinyl-CoA

      • 10 µL of 100 mM CoA

      • Optimized concentrations of each purified enzyme (titration may be necessary).

      • Deionized water to a final volume of 1 mL.

    • Incubate the reaction mixture at 30°C.

    • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction in the aliquots by adding a quenching solution (e.g., an equal volume of ice-cold methanol or a strong acid).

    • Analyze the formation of acetyl-CoA and succinyl-CoA in the quenched aliquots by HPLC or a suitable coupled enzyme assay.

dot

reconstitution_workflow Start Prepare Reaction Mixture (Enzymes, Substrates, Buffer) Incubation Incubate at Optimal Temperature Start->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze Products (HPLC, Coupled Assays) Quenching->Analysis End Data Interpretation Analysis->End

Caption: In Vitro Reconstitution Workflow.

Troubleshooting and Optimization

  • Low Enzyme Activity:

    • Improper Protein Folding: Optimize expression conditions (e.g., lower temperature, chaperone co-expression).

    • Enzyme Instability: Ensure proper storage conditions and handle enzymes on ice. Check the stability of the enzyme under assay conditions.[12]

    • Incorrect Cofactors: Verify the presence and concentration of necessary cofactors (e.g., Mg²⁺).

  • High Background in Assays:

    • Contaminating Enzymes: Use highly purified enzyme preparations.

    • Substrate Instability: Prepare substrates freshly.

  • Pathway Inefficiency:

    • Sub-optimal Enzyme Ratios: Titrate the concentration of each enzyme to avoid accumulation of intermediates and ensure a smooth metabolic flux.

    • Product Inhibition: Monitor for the accumulation of intermediates that might inhibit upstream enzymes.

Conclusion

The in vitro reconstitution of the this compound pathway provides a robust and controllable system for studying the catabolism of aromatic compounds. The protocols and data presented here offer a comprehensive guide for researchers to establish this system in their laboratories. By systematically optimizing each step, this platform can be a valuable tool for fundamental biochemical research, as well as for applied research in bioremediation and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: 3-Oxoadipate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxoadipate and 3-Oxoadipyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantifying this compound and its CoA derivative?

A1: The primary methods for the quantification of this compound and 3-Oxoadipyl-CoA are enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Enzymatic assays are often spectrophotometric and measure the activity of enzymes that consume or produce 3-Oxoadipyl-CoA, such as this compound:succinyl-CoA transferase or 3-oxoadipyl-CoA thiolase.[1] These assays are useful for studying enzyme kinetics and can be performed with basic laboratory equipment.

  • LC-MS/MS offers high sensitivity and specificity for the direct quantification of 3-Oxoadipyl-CoA.[2] This method is ideal for complex biological samples where high accuracy and low detection limits are required.

Q2: What is the significance of the this compound pathway?

A2: The this compound pathway, also known as the β-ketoadipate pathway, is a central metabolic route in many bacteria and some fungi for the degradation of aromatic compounds.[3][4] These compounds, often derived from lignin or environmental pollutants, are catabolized through two main branches, the catechol and protocatechuate branches, which converge at this compound.[3] This pathway funnels these aromatic compounds into the tricarboxylic acid (TCA) cycle, making it crucial for bioremediation and a potential target for metabolic engineering and drug development.[5]

This compound Metabolic Pathway

3-Oxoadipate_Pathway Aromatic_Compounds Aromatic Compounds Catechol Catechol Aromatic_Compounds->Catechol Protocatechuate Protocatechuate Aromatic_Compounds->Protocatechuate cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Carboxymuconate 3-Carboxy-cis,cis- muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase Carboxymuconolactone->Oxoadipate_enol_lactone Carboxymuconolactone decarboxylase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate this compound enol- lactone hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA this compound: succinyl-CoA transferase TCA_Cycle TCA Cycle (Succinyl-CoA + Acetyl-CoA) Oxoadipyl_CoA->TCA_Cycle 3-Oxoadipyl-CoA thiolase Quantification_Workflow Start Start: Biological Sample Sample_Prep Sample Preparation (e.g., Quenching, Extraction, Protein Precipitation) Start->Sample_Prep Enzymatic_Assay Enzymatic Assay Sample_Prep->Enzymatic_Assay LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Spectrophotometer Spectrophotometric Measurement (e.g., at 305 nm) Enzymatic_Assay->Spectrophotometer Chromatography Liquid Chromatography (Separation) LC_MS_Analysis->Chromatography Data_Analysis_Enzyme Data Analysis: Calculate Enzyme Activity Spectrophotometer->Data_Analysis_Enzyme Mass_Spec Mass Spectrometry (Detection & Quantification) Chromatography->Mass_Spec Data_Analysis_LCMS Data Analysis: Peak Integration & Quantification Mass_Spec->Data_Analysis_LCMS End End: Quantified Results Data_Analysis_Enzyme->End Data_Analysis_LCMS->End

References

Technical Support Center: Troubleshooting 3-Oxoadipate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during 3-Oxoadipate assays, particularly concerning low enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway that are commonly assayed?

A1: The two primary enzymes that are assayed are this compound:Succinyl-CoA Transferase (EC 2.8.3.6) and 3-Oxoadipyl-CoA Thiolase (EC 2.3.1.174). The transferase catalyzes the formation of 3-oxoadipyl-CoA from this compound and succinyl-CoA.[1][2][3] The thiolase then catalyzes the cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA.[4][5]

Q2: How is the activity of these enzymes typically measured?

A2: The activity is most commonly measured spectrophotometrically. The formation of the 3-oxoadipyl-CoA-Mg²⁺ complex by the transferase results in an increase in absorbance at 305 nm.[1] Conversely, the cleavage of this complex by the thiolase leads to a decrease in absorbance at the same wavelength.[6]

Q3: What are the optimal pH and temperature for these enzyme assays?

A3: For this compound:Succinyl-CoA Transferase from Pseudomonas sp. strain B13, the optimal pH is 8.4.[4][5][7] For 3-Oxoadipyl-CoA Thiolase from the same organism, the optimal pH is 7.8.[5][7][8] The optimal temperature for these assays is typically between 25°C and 37°C, and it is recommended to optimize the temperature for your specific enzyme.[9][10]

Troubleshooting Guide for Low Enzyme Activity

Q4: My enzyme activity is significantly lower than expected. What are the potential causes?

A4: Low enzyme activity can arise from several factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are the integrity of your reagents, the stability and concentration of your enzyme, and the assay conditions.

Issue 1: Problems with Reagents

Improperly prepared or stored reagents are a common source of low enzyme activity.

  • Improperly Prepared Reagents : Ensure all reagents, particularly labile ones like succinyl-CoA and Coenzyme A (CoA), are fresh and have been stored correctly.[9] Thaw all components completely and mix gently before use.[11]

  • Substrate Quality and Concentration : Verify the purity of your substrates. Degradation can lead to lower effective concentrations and the presence of inhibitors.[8] Ensure that substrate concentrations are at or above the Michaelis constant (Km) to avoid substrate limitation.[10]

Issue 2: Enzyme Inactivation or Insufficient Concentration

The enzyme itself may be the source of the problem.

  • Enzyme Inactivation : The enzyme may have lost activity due to improper storage, such as repeated freeze-thaw cycles.[10] Always keep enzyme stocks on ice during experiments.[9]

  • Insufficient Enzyme Concentration : The reaction rate should be proportional to the enzyme concentration. If the activity is too low to detect accurately, consider increasing the amount of enzyme in the assay.[10]

  • Enzyme Instability : The enzyme may not be stable under the specific assay conditions. It is advisable to check the stability of your enzyme at the assay pH and temperature over the time course of the experiment.[9]

Issue 3: Suboptimal Assay Conditions

The conditions under which the assay is performed are critical for optimal enzyme activity.

  • Incorrect pH or Temperature : Verify that the buffer pH is optimal for your enzyme (pH 8.4 for the transferase, 7.8 for the thiolase).[9] Ensure the assay is performed at a constant and optimal temperature.[9]

  • Presence of Inhibitors : Certain metal ions, such as CuSO₄ and ZnCl₂, have been shown to inhibit 3-oxoadipyl-CoA thiolase activity.[8] Ensure your reagents are free from contaminating inhibitors.[10]

Quantitative Data Summary

The following tables provide key parameters for the enzymes from Pseudomonas sp. strain B13.

Table 1: Kinetic Properties of this compound:Succinyl-CoA Transferase

ParameterValueReference
Optimal pH8.4[4][7]
Km (this compound)0.4 mM[4][7]
Km (succinyl-CoA)0.2 mM[4][7]

Table 2: Properties of 3-Oxoadipyl-CoA Thiolase

ParameterValueReference
Optimal pH7.8[6][7]
Km (3-oxoadipyl-CoA)0.15 mM[6][7]
Km (CoA)0.01 mM[6][7]
Native Molecular Mass162,000 ± 5,000 Da[6][7]
Subunit CompositionHomotetramer (A₄)[6][7]
Subunit Mass42,000 Da[6][7]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound:Succinyl-CoA Transferase

This protocol measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[9]

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • This compound solution

  • Succinyl-CoA solution

  • Enzyme preparation (crude extract or purified)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the assay mixture in a 1 ml total volume containing:

    • 35 µmol of Tris-HCl buffer (pH 8.0)

    • 25 µmol of MgCl₂

    • 3.5 µmol of this compound

    • 0.15 µmol of succinyl-CoA[9]

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the increase in absorbance at 305 nm over time.[9]

Protocol 2: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase

This assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex upon the addition of Coenzyme A (CoA).[9]

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • Purified this compound:succinyl-CoA transferase (for in situ substrate preparation)

  • This compound solution

  • Succinyl-CoA solution

  • Coenzyme A (CoA) solution

  • Thiolase enzyme preparation (crude extract or purified)

  • Spectrophotometer and cuvettes

Procedure:

  • In situ preparation of 3-oxoadipyl-CoA:

    • In a cuvette, prepare a mixture containing 35 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 3.5 mM this compound, and 0.15 mM succinyl-CoA.

    • Add purified this compound:succinyl-CoA transferase and incubate for 15 minutes to allow for the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex.[9]

  • Thiolase Reaction:

    • To the mixture containing the pre-formed 3-oxoadipyl-CoA, add the thiolase enzyme preparation (0.02 to 0.2 mg of protein).[9]

    • Initiate the reaction by adding 0.2 µmol of CoA.[9]

    • Immediately measure the decrease in absorbance at 305 nm over time.[9]

Visual Troubleshooting Guides

Troubleshooting_Workflow Start Low Enzyme Activity Detected Check_Reagents Step 1: Verify Reagent Integrity - Freshness (CoA, Succinyl-CoA) - Correct Concentrations - Proper Storage Start->Check_Reagents Check_Enzyme Step 2: Assess Enzyme Quality - Proper Storage (no freeze-thaw) - Sufficient Concentration - Enzyme Stability Check_Reagents->Check_Enzyme Reagents OK Reagent_Issue Issue Found: Prepare Fresh Reagents Re-optimize Concentrations Check_Reagents->Reagent_Issue Issue Identified Check_Conditions Step 3: Confirm Assay Conditions - Optimal pH (8.4 or 7.8) - Constant Temperature (25-37°C) - Absence of Inhibitors Check_Enzyme->Check_Conditions Enzyme OK Enzyme_Issue Issue Found: Use New Enzyme Aliquot Increase Enzyme Concentration Check_Enzyme->Enzyme_Issue Issue Identified Condition_Issue Issue Found: Adjust pH/Temperature Use High-Purity Reagents Check_Conditions->Condition_Issue Issue Identified Resolved Problem Resolved Check_Conditions->Resolved Conditions OK Reagent_Issue->Resolved Enzyme_Issue->Resolved Condition_Issue->Resolved

Caption: A logical workflow for troubleshooting low enzyme activity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thaw_Reagents Thaw All Reagents on Ice Prepare_Mix Prepare Assay Mixture (Buffer, Substrates, MgCl₂) Thaw_Reagents->Prepare_Mix Equilibrate Equilibrate Mixture to Assay Temperature Prepare_Mix->Equilibrate Add_Enzyme Initiate Reaction by Adding Enzyme Equilibrate->Add_Enzyme Monitor_Absorbance Immediately Monitor Absorbance at 305 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Initial Reaction Velocity Monitor_Absorbance->Calculate_Rate Analyze_Data Compare with Expected Activity Calculate_Rate->Analyze_Data

Caption: A typical experimental workflow for this compound enzyme assays.

Signaling_Pathway Aromatic_Compounds Aromatic Compounds Beta_Ketoadipate_Pathway β-Ketoadipate Pathway Aromatic_Compounds->Beta_Ketoadipate_Pathway _3_Oxoadipate This compound Beta_Ketoadipate_Pathway->_3_Oxoadipate Transferase This compound: Succinyl-CoA Transferase _3_Oxoadipate->Transferase Succinyl_CoA_In Succinyl-CoA Succinyl_CoA_In->Transferase _3_Oxoadipyl_CoA 3-Oxoadipyl-CoA Transferase->_3_Oxoadipyl_CoA Thiolase 3-Oxoadipyl-CoA Thiolase _3_Oxoadipyl_CoA->Thiolase CoA_In CoA CoA_In->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Succinyl_CoA_Out Succinyl-CoA Thiolase->Succinyl_CoA_Out TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA_Out->TCA_Cycle

Caption: The central role of 3-Oxoadipyl-CoA in the β-Ketoadipate Pathway.

References

Technical Support Center: Optimizing Buffer Conditions for 3-Oxoadipyl-CoA Thiolase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-oxoadipyl-CoA thiolase. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the function of 3-oxoadipyl-CoA thiolase?

A1: 3-Oxoadipyl-CoA thiolase (EC 2.3.1.174) is a key enzyme in the catabolism of aromatic compounds in various microorganisms.[1] It catalyzes the final step in the 3-oxoadipate pathway, which is a central route for the degradation of benzoate and other aromatic molecules.[1] The enzyme facilitates the thiolytic cleavage of 3-oxoadipyl-CoA into two key metabolic intermediates: acetyl-CoA and succinyl-CoA.[1] This reaction provides a critical link between the degradation of complex aromatic compounds and the tricarboxylic acid (TCA) cycle.[1]

Q2: What are the optimal buffer conditions for 3-oxoadipyl-CoA thiolase activity?

A2: Optimal conditions can vary depending on the enzyme's source. For 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13, the optimal pH is approximately 7.8.[2][3][4] The assay is often performed at a constant temperature, typically between 25°C and 37°C.[4]

Q3: How can the activity of 3-oxoadipyl-CoA thiolase be measured?

A3: Several methods are available to assay the activity of 3-oxoadipyl-CoA thiolase:

  • Direct Spectrophotometric Assay: This method monitors the decrease in absorbance at 305 nm, which corresponds to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[2]

  • DTNB (Ellman's Reagent) Assay: This is a common method that measures the release of Coenzyme A (CoA). The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[2]

  • Coupled Enzyme Assays: The products of the thiolase reaction, such as acetyl-CoA, can be measured using subsequent enzymatic reactions that lead to a detectable change, for instance, in NADH concentration monitored at 340 nm.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrates and products of the reaction, providing a direct measure of enzyme activity.[2][3]

Q4: What are some known inhibitors of 3-oxoadipyl-CoA thiolase?

A4: Certain metal ions have been shown to inhibit the activity of 3-oxoadipyl-CoA thiolase. For the enzyme from Pseudomonas sp. strain B13, significant inhibition has been observed with CuSO₄ and ZnCl₂ at a concentration of 1 mM.[2][3] It is also important to note that heavy metal derivatives like p-chloromercuribenzoate and HgCl₂ can cause the rapid degradation of the thioester substrate, which can interfere with inhibition studies.[2]

Data Presentation

Table 1: Optimal Reaction Conditions for 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13
ParameterOptimal Value/RangeSource
pH7.8[2][3][4]
Temperature20-37°C (starting range)[5]
K_m_ (3-Oxoadipyl-CoA)0.15 mM[4]
K_m_ (CoA)0.01 mM[4]
Table 2: Effect of Various Compounds on 3-Oxoadipyl-CoA Thiolase Activity from Pseudomonas sp. strain B13
Compound (at 1 mM)Remaining Activity (%)Source
CuSO₄10%[2]
ZnCl₂46%[2]
NaCN88%[2]
EDTANo effect[2]
o-phenanthrolineNo effect[2]
NADH (0.4 mM)90%[2]
NADH (0.8 mM)58%[2]

Mandatory Visualization

G This compound Pathway Aromatic_Compounds Aromatic Compounds Catechol_Protocatechuate Catechol / Protocatechuate Aromatic_Compounds->Catechol_Protocatechuate Intermediates Intermediates Catechol_Protocatechuate->Intermediates Oxoadipyl_CoA 3-Oxoadipyl-CoA Intermediates->Oxoadipyl_CoA Thiolase 3-Oxoadipyl-CoA Thiolase Oxoadipyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Succinyl_CoA Succinyl-CoA Thiolase->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Caption: The this compound Pathway for Aromatic Compound Catabolism.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity
Possible Cause Troubleshooting Steps
Incorrect buffer pH Verify the pH of your reaction buffer. The optimal pH for 3-oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13 is 7.8.[2][3][4] Prepare fresh buffer if necessary.
Degraded enzyme Ensure the enzyme has been stored correctly, typically at -20°C or -80°C for long-term storage.[2][6] Avoid repeated freeze-thaw cycles.[2][4] Run a positive control with a known active enzyme batch if available.
Degraded substrates Thioester substrates like 3-oxoadipyl-CoA and CoA can be unstable. Prepare substrate solutions fresh before use and store stock solutions at -20°C or below.[2]
Presence of inhibitors Ensure that your reagents are free of contaminating metal ions. Consider adding a chelating agent like EDTA if metal ion contamination is suspected, although EDTA itself has been shown to have no effect on the enzyme from Pseudomonas sp. strain B13.[2]
Suboptimal substrate concentration Ensure substrate concentrations are at or above the K_m_ value to avoid substrate limitation.[4]
Issue 2: High Background in Spectrophotometric Assays
Possible Cause Troubleshooting Steps
Spontaneous hydrolysis of thioester substrates Prepare substrate solutions immediately before use. Run a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation and subtract this background rate from your measurements.[2]
Interference from other components If using crude cell lysates, consider partial purification of the enzyme. For the DTNB assay, other thiol-containing compounds in the lysate will react.[2]
Light scattering Particulates in the sample can cause light scattering. Centrifuge your enzyme preparation before use to remove any precipitates.[5]
Incorrect blank Ensure your blank solution contains all assay components except the substrate that initiates the reaction.[5]
Issue 3: Non-Linear Reaction Rate
Possible Cause Troubleshooting Steps
Substrate depletion If the enzyme concentration is too high, the substrate may be rapidly consumed. Try diluting your enzyme preparation.[5]
Product inhibition The accumulation of reaction products can inhibit enzyme activity. Ensure you are measuring the initial velocity of the reaction.[5]
Enzyme instability The enzyme may be unstable under the assay conditions. Check the stability of your enzyme at the assay pH and temperature over the time course of the experiment.[5]
Temperature fluctuations Ensure a constant temperature is maintained throughout the assay. Use a temperature-controlled spectrophotometer if available.[5]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This protocol is adapted from the method for Pseudomonas sp. strain B13 and measures the cleavage of 3-oxoadipyl-CoA.

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Magnesium chloride (MgCl₂)

  • Coenzyme A (CoA)

  • 3-Oxoadipyl-CoA

  • Purified 3-oxoadipyl-CoA thiolase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8) and 25 mM MgCl₂.

  • Add 3-oxoadipyl-CoA to a final concentration of 0.15 mM.[1]

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a cuvette.[3]

  • Initiate the reaction by adding a known amount of the enzyme.

  • Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the enzyme activity.[1]

G Direct Spectrophotometric Assay Workflow A Prepare Reaction Mixture (Tris-HCl, MgCl2) B Add 3-Oxoadipyl-CoA A->B C Equilibrate Temperature B->C D Initiate with Enzyme C->D E Monitor Absorbance at 305 nm D->E F Calculate Activity E->F

Caption: Workflow for the direct spectrophotometric assay of 3-oxoadipyl-CoA thiolase.

Protocol 2: DTNB (Ellman's Reagent) Assay

This protocol measures the release of Coenzyme A.

Materials:

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0)[2]

  • DTNB Reagent Solution (4 mg/mL DTNB in Reaction Buffer)[2]

  • 3-Oxoadipyl-CoA solution

  • Coenzyme A (CoA) solution

  • Purified 3-oxoadipyl-CoA thiolase or cell lysate

  • Spectrophotometer or microplate reader

Procedure:

  • In a microplate well or cuvette, add the Reaction Buffer, CoA solution, and DTNB Reagent Solution.[2]

  • Add the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding the 3-oxoadipyl-CoA substrate solution.[2]

  • Immediately start measuring the increase in absorbance at 412 nm over time. The rate of increase is proportional to the rate of CoA release.[2]

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[2]

G Logical Flow for Troubleshooting Low Enzyme Activity Start Low or No Activity Observed Check_pH Verify Buffer pH (7.8) Start->Check_pH Check_Enzyme Assess Enzyme Stability (Storage, Freeze-Thaw) Start->Check_Enzyme Check_Substrates Check Substrate Integrity (Fresh Preparation) Start->Check_Substrates Check_pH->Check_Enzyme Check_Enzyme->Check_Substrates Check_Inhibitors Rule out Inhibitors Check_Substrates->Check_Inhibitors Check_Concentration Optimize Substrate Concentration Check_Inhibitors->Check_Concentration Resolution Activity Restored Check_Concentration->Resolution

Caption: A logical workflow for troubleshooting low 3-oxoadipyl-CoA thiolase activity.

References

Technical Support Center: Stability of 3-Oxoadipate and its Derivatives in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-oxoadipate and its derivatives in cell extracts.

Introduction

This compound is a key intermediate in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds in various organisms.[1][2] As a β-keto acid, this compound is inherently unstable and susceptible to degradation, particularly decarboxylation, which can lead to inaccurate quantification in experimental settings.[3][4] This guide provides practical advice and detailed protocols to minimize the degradation of this compound and its derivatives during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in cell extracts?

A1: The main factors are temperature, pH, and enzymatic activity. This compound is a β-keto acid and is prone to decarboxylation, a reaction that is accelerated by heat and acidic conditions.[3][4] Furthermore, enzymes present in the cell extract can rapidly metabolize this compound.[2][5]

Q2: At what temperature should I store my cell extracts to ensure the stability of this compound?

A2: For long-term storage, it is highly recommended to store samples at -80°C or lower. Studies on similar unstable β-keto acids, such as acetoacetate, have shown significant degradation at -20°C within a week, whereas samples stored at -80°C show minimal loss over the same period.[3][6] For short-term handling during experimental procedures, all steps should be performed on ice or at 4°C.[7]

Q3: How does pH influence the stability of this compound?

A3: The stability of β-keto acids is pH-dependent. The protonated form of the acid is more susceptible to decarboxylation. Therefore, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the molecule in its deprotonated (carboxylate anion) form.[3]

Q4: How can I prevent enzymatic degradation of this compound in my cell extracts?

A4: To prevent enzymatic degradation, it is crucial to quench metabolic activity immediately upon cell harvesting and to keep the samples cold. This can be achieved by using ice-cold solvents for extraction, such as 80% methanol (B129727).[8] Additionally, incorporating protease and phosphatase inhibitors in your lysis buffer can help preserve the integrity of the cellular proteins that might otherwise contribute to metabolite degradation.

Q5: My quantitative results for this compound are inconsistent. What could be the cause?

A5: Inconsistent results are often due to variations in sample handling and preparation. Key factors to consider are:

  • Incomplete cell lysis: This can lead to variable and low metabolite yields.[9]

  • Time delays: Delays between sample collection, quenching, and extraction can lead to significant metabolite degradation.[7]

  • Temperature fluctuations: Even brief exposure to room temperature can affect the stability of this compound.

  • Matrix effects in LC-MS analysis: Components of the cell extract can interfere with the ionization of this compound, leading to variability in signal intensity.[8]

Troubleshooting Guides

Issue 1: Low or No Detectable this compound
Possible Cause Recommended Solution
Degradation during sample preparation Ensure rapid quenching of metabolic activity with ice-cold solvents. Perform all extraction steps at 4°C or on ice. Minimize the time between cell harvesting and analysis.[7]
Inefficient extraction Optimize your metabolite extraction protocol. Different cell types may require different lysis methods (e.g., sonication, bead beating).[9]
Suboptimal analytical method For LC-MS analysis, ensure that the method is optimized for the detection of this compound. This includes the choice of column, mobile phase, and mass spectrometer settings. Consider derivatization for GC-MS analysis to improve stability and volatility.[3]
Low abundance in cells Increase the number of cells used for extraction. Ensure that the experimental conditions are appropriate to induce the metabolic pathway that produces this compound.
Issue 2: High Variability in this compound Quantification
Possible Cause Recommended Solution
Inconsistent sample handling Standardize your entire workflow, from cell culture and harvesting to extraction and analysis. Ensure consistent timing for each step.
Matrix effects Use a stable isotope-labeled internal standard for this compound to correct for variations in extraction efficiency and matrix effects.[8] If a specific standard is unavailable, consider using a globally labeled cell extract.
Instrumental drift Calibrate the analytical instrument regularly. Analyze samples in a randomized order to minimize the impact of any systematic drift.[10]
Incomplete quenching of enzymatic activity Ensure the quenching step is effective. Using ice-cold 60-80% methanol is a common and effective method.[8][11]

Quantitative Data Summary

While specific quantitative data on the stability of this compound in cell extracts is limited in the literature, data from a similar β-keto acid, acetoacetate, provides a useful reference for storage conditions.

Compound Storage Temperature Time Degradation
Acetoacetate-20°C7 days~40% loss
Acetoacetate-20°C40 daysAlmost complete degradation
Acetoacetate-80°C40 days~15% loss

Data adapted from a study on the stability of ketone bodies in serum.[6]

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells
  • Preparation: Prepare an ice-cold quenching/extraction solution of 80% methanol in water.

  • Cell Washing (Optional but not recommended for loosely adherent cells): Quickly aspirate the culture medium. Wash the cells once with ice-cold saline or PBS, then aspirate immediately. Note that washing can lead to leakage of intracellular metabolites.[12]

  • Quenching and Extraction: Add 1 mL of the ice-cold 80% methanol solution to each well of a 6-well plate (adjust volume for other plate sizes).

  • Cell Lysis: Place the plate on a rocker or shaker at 4°C for 10-15 minutes to ensure complete cell lysis.[8]

  • Collection: Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 2: Spectrophotometric Assay for this compound:Succinyl-CoA Transferase Activity in Cell Extracts

This assay measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, which absorbs light at 305 nm.[13]

  • Reagents:

    • Tris-HCl buffer (1 M, pH 8.0)

    • MgCl₂ (1 M)

    • This compound solution (e.g., 100 mM)

    • Succinyl-CoA solution (e.g., 10 mM)

    • Cell-free extract (prepared in a suitable buffer, kept on ice)

  • Assay Mixture: In a 1 mL cuvette, prepare a reaction mixture containing:

    • 35 µmol of Tris-HCl buffer (pH 8.0)

    • 25 µmol of MgCl₂

    • 3.5 µmol of this compound

    • Distilled water to a final volume of just under 1 mL.

  • Equilibration: Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).

  • Reaction Initiation: Add the cell-free extract to the cuvette. Immediately add 0.15 µmol of succinyl-CoA to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 305 nm over time using a spectrophotometer. The initial linear rate of absorbance increase is proportional to the enzyme activity.

Visualizations

metabolomics_workflow cell_harvest Cell Harvesting quenching Quenching (e.g., 80% Methanol) cell_harvest->quenching Immediate extraction Metabolite Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying storage Storage at -80°C drying->storage reconstitution Reconstitution storage->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing lcms_analysis->data_processing

Caption: General workflow for metabolomics analysis of this compound.

troubleshooting_flow cluster_prep Sample Preparation Issues cluster_analysis Analytical Issues cluster_solutions Potential Solutions start Inconsistent or Low This compound Signal check_quenching Is quenching rapid and effective? start->check_quenching check_temp Were samples kept at 4°C or on ice? check_quenching->check_temp Yes optimize_quenching Optimize quenching protocol check_quenching->optimize_quenching No check_time Was the time from harvest to storage minimized? check_temp->check_time Yes control_temp Strict temperature control check_temp->control_temp No check_method Is the analytical method validated for this compound? check_time->check_method Yes standardize_time Standardize workflow timing check_time->standardize_time No check_is Are you using a stable isotope-labeled internal standard? check_method->check_is Yes develop_method Develop/optimize analytical method check_method->develop_method No use_is Incorporate internal standard check_is->use_is No

Caption: Troubleshooting logic for this compound analysis.

three_oxoadipate_pathway aromatic_compounds Aromatic Compounds catechol Catechol aromatic_compounds->catechol protocatechuate Protocatechuate aromatic_compounds->protocatechuate cis_cis_muconate cis,cis-Muconate catechol->cis_cis_muconate beta_carboxy_cis_cis_muconate β-Carboxy-cis,cis-muconate protocatechuate->beta_carboxy_cis_cis_muconate muconolactone Muconolactone cis_cis_muconate->muconolactone carboxymuconolactone Carboxymuconolactone beta_carboxy_cis_cis_muconate->carboxymuconolactone three_oxoadipate_enol_lactone This compound enol-lactone muconolactone->three_oxoadipate_enol_lactone carboxymuconolactone->three_oxoadipate_enol_lactone three_oxoadipate This compound three_oxoadipate_enol_lactone->three_oxoadipate three_oxoadipyl_coa 3-Oxoadipyl-CoA three_oxoadipate->three_oxoadipyl_coa This compound: succinyl-CoA transferase acetyl_coa Acetyl-CoA three_oxoadipyl_coa->acetyl_coa 3-oxoadipyl-CoA thiolase succinyl_coa Succinyl-CoA three_oxoadipyl_coa->succinyl_coa 3-oxoadipyl-CoA thiolase tca_cycle TCA Cycle acetyl_coa->tca_cycle succinyl_coa->tca_cycle

Caption: The this compound Pathway.

References

Identifying and minimizing interference in 3-Oxoadipate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-oxoadipate analysis.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any enzyme activity or the signal is very low. What are the possible causes?

A1: Low or no enzymatic activity can stem from several factors:

  • Improper Reagent Preparation: Ensure all reagents, particularly labile ones like succinyl-CoA and Coenzyme A (CoA), are fresh, have been stored correctly, and were mixed gently after thawing.[1][2]

  • Enzyme Inactivation: The enzyme may have lost activity due to incorrect storage (e.g., repeated freeze-thaw cycles) or handling. Always keep enzyme stocks on ice.

  • Incorrect Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for the enzyme. The optimal pH for this compound:succinyl-CoA transferase is 8.4, while for 3-oxoadipyl-CoA thiolase it is 7.8.[3][4][5]

  • Substrate Degradation: Thioester substrates can be unstable. Prepare these solutions immediately before use and consider running a blank reaction without the enzyme to measure non-enzymatic degradation.[3]

  • Missing Cofactors: Ensure that essential cofactors, such as Mg²⁺ for the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex, are present in the assay mixture.[1][6]

Q2: My initial absorbance reading is high, or I'm observing high background noise. How can I fix this?

A2: High background noise or a high initial signal can be caused by:

  • Contaminants in Enzyme Preparation: Crude cell extracts may contain substances that interfere with the assay. Using a more purified enzyme preparation can help reduce this interference.[1]

  • Light Scattering: Particulates in the sample can scatter light, leading to artificially high absorbance readings. Centrifuge your enzyme preparation and substrate solutions before use to remove any precipitates.

  • Incorrect Blank: Your blank solution should contain all components of the assay mixture except for the specific substrate that initiates the reaction.[1]

  • Turbidity: If the sample itself is turbid, it can be clarified by centrifugation or filtration.[7]

Q3: The reaction rate is not linear. What does this indicate?

A3: A non-linear reaction rate can suggest several issues:

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed too quickly. Try diluting the enzyme preparation.[1]

  • Product Inhibition: The accumulation of reaction products can inhibit the enzyme's activity. It is important to measure the initial velocity of the reaction for accurate quantification.[1]

  • Enzyme Instability: The enzyme may not be stable under the specific assay conditions (pH, temperature) over the full time course of the experiment.[1]

  • Temperature Fluctuations: Ensure a constant temperature is maintained throughout the assay, preferably by using a temperature-controlled spectrophotometer.[1]

Q4: Which substances are known to interfere with this compound analysis?

A4: Several types of substances can interfere with the analysis:

  • Spectrophotometric Interference: Any compound in the sample that absorbs light at or near the detection wavelength (e.g., 305 nm for the 3-oxoadipyl-CoA-Mg²⁺ complex) can cause interference.[8]

  • Enzyme Inhibitors: For 3-oxoadipyl-CoA thiolase, metal ions such as CuSO₄ and ZnCl₂ have been shown to be inhibitory.[3]

  • General Interferences: Common interfering substances in biological samples include those causing hemolysis (release of hemoglobin), lipemia (high lipid content), and icterus (high bilirubin).[9][10] Additionally, reagents like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) should be avoided in sample preparations.[2]

  • Cross-Reactivity in Immunoassays: In immunoassay-based methods, substances with a similar structure to this compound or its derivatives can cross-react with antibodies, leading to inaccurate results.[11][12]

Quantitative Data Summary

The following tables provide key quantitative parameters for the enzymes involved in this compound metabolism.

Table 1: Molar Extinction Coefficients

CompoundWavelength (nm)Molar Extinction Coefficient (ε)pHReference
3-Oxoadipyl-CoA-Mg²⁺ complex30516,300 M⁻¹cm⁻¹8.0[4][13]
Protocatechuate2903,840 M⁻¹cm⁻¹-[6]
Catechol260-7.5[6]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateK_m (mM)Optimal pHReference
This compound:succinyl-CoA transferaseThis compound0.48.4[4][5]
Succinyl-CoA0.28.4[4][5]
3-Oxoadipyl-CoA thiolase3-oxoadipyl-CoA0.157.8[5]
Coenzyme A (CoA)0.017.8[5]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound:Succinyl-CoA Transferase

This protocol measures the formation of the 3-oxoadipyl-CoA-Mg²⁺ complex by monitoring the increase in absorbance at 305 nm.

  • Materials:

    • Tris-HCl buffer (1 M, pH 8.0)

    • MgCl₂ (1 M)

    • This compound solution

    • Succinyl-CoA solution

    • Enzyme preparation (purified or cell extract)

    • Spectrophotometer and UV-transparent cuvettes

  • Procedure:

    • Prepare a 1 ml assay mixture in a cuvette containing:

      • 35 µmol of Tris-HCl buffer (pH 8.0)

      • 25 µmol of MgCl₂

      • 3.5 µmol of this compound

      • 0.15 µmol of succinyl-CoA[1]

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme preparation.

    • Immediately measure the increase in absorbance at 305 nm over time. The initial linear rate is proportional to the enzyme activity.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs

Proper sample preparation is critical for the accurate measurement of low-abundance and unstable molecules like 3-oxoadipyl-CoA.[13]

  • Materials:

    • 60% Methanol (B129727), pre-chilled to -20°C

    • Liquid nitrogen

    • Cold saline solution

    • Extraction solvent (e.g., 80% methanol)

    • High-speed refrigerated centrifuge

  • Procedure:

    • Quenching: Rapidly transfer a known volume of cell culture into a tube containing cold 60% methanol to instantly halt metabolic activity.[14]

    • Cell Harvesting: Centrifuge the cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.[14]

    • Washing: Discard the supernatant and wash the cell pellet with a cold saline solution to remove media components. Repeat the centrifugation.[14]

    • Extraction: Resuspend the pellet in a suitable extraction solvent.

    • Cell Lysis: Disrupt the cells using an appropriate method, such as sonication or bead beating.[14]

    • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant contains the intracellular metabolites and is ready for analysis.[14]

Visualizations

G cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Oxoadipate_enol_lactone Oxoadipate_enol_lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase This compound This compound Oxoadipate_enol_lactone->this compound Enol-lactone hydrolase Protocatechuate Protocatechuate Carboxymuconate Carboxymuconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cycloisomerase Carboxymuconolactone->Oxoadipate_enol_lactone Carboxymuconolactone decarboxylase 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound: succinyl-CoA transferase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-oxoadipyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle

Diagram 1: The this compound catabolic pathway.

G Start Start: Unexpected Result (e.g., Low Activity, High Background) CheckReagents 1. Check Reagents - Freshly prepared? - Stored correctly? - Thawed properly? Start->CheckReagents Initial Check CheckEnzyme 2. Check Enzyme - Proper storage? - Avoided freeze-thaw? - Correct concentration? CheckReagents->CheckEnzyme CheckConditions 3. Verify Assay Conditions - Correct pH? - Stable temperature? - Correct buffer? CheckEnzyme->CheckConditions CheckBlank 4. Review Blank Sample - Omits only the start substrate? - Free of particulates? CheckConditions->CheckBlank PurifySample Is sample a crude extract? CheckBlank->PurifySample PurifyAction Consider sample purification (e.g., chromatography, precipitation) PurifySample->PurifyAction Yes ReRun Re-run Assay PurifySample->ReRun No PurifyAction->ReRun Resolved Issue Resolved ReRun->Resolved

Diagram 2: Logical flow for troubleshooting enzyme assay issues.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PrepMixture 1. Prepare 1 ml Assay Mixture (Buffer, MgCl₂, this compound) AddSubstrate 2. Add Succinyl-CoA PrepMixture->AddSubstrate Equilibrate 3. Equilibrate to Assay Temperature AddSubstrate->Equilibrate AddEnzyme 4. Initiate with Enzyme Equilibrate->AddEnzyme Measure 5. Immediately Measure Absorbance at 305 nm AddEnzyme->Measure PlotData 6. Plot Absorbance vs. Time Measure->PlotData CalcRate 7. Determine Initial Rate (Linear Portion) PlotData->CalcRate CalcActivity 8. Calculate Activity using Molar Extinction Coefficient CalcRate->CalcActivity

Diagram 3: Experimental workflow for a spectrophotometric assay.

References

Technical Support Center: Enhancing 3-Oxoadipate Yield in Engineered Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of 3-oxoadipate in engineered microbial strains. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial chassis used for producing this compound, and what are their key features?

A1: Pseudomonas putida and Escherichia coli are the most frequently used microbial hosts for this compound production. P. putida is often favored due to its natural ability to metabolize a wide range of aromatic compounds, which are common precursors for this compound.[1][2] It possesses a robust native β-ketoadipate pathway, making it a strong starting point for metabolic engineering.[1] E. coli is another popular choice because of its well-characterized genetics, rapid growth, and the extensive array of available genetic tools.[3][4] However, E. coli does not naturally possess the complete this compound pathway, requiring heterologous expression of the necessary enzymes.[4]

Q2: What are the primary metabolic pathways for this compound biosynthesis?

A2: this compound is a key intermediate in the β-ketoadipate pathway, which is responsible for the catabolism of aromatic compounds like protocatechuate and catechol.[2] These precursors are funneled into two converging branches of the pathway, both leading to the formation of this compound. The this compound is then typically converted to 3-oxoadipyl-CoA, which is subsequently cleaved into acetyl-CoA and succinyl-CoA, feeding into the central carbon metabolism.[2]

Q3: My engineered strain is producing low yields of this compound. What are the most likely reasons?

A3: Low yields of this compound can stem from several factors:

  • Inefficient precursor supply: The availability of initial substrates like protocatechuate or catechol may be limiting.

  • Suboptimal enzyme activity: The enzymes in the biosynthetic pathway may have low catalytic efficiency or be inhibited by other cellular components.

  • Metabolic burden: Overexpression of heterologous genes can place a significant metabolic load on the host, leading to reduced growth and productivity.

  • Product degradation: The produced this compound may be further metabolized by downstream enzymes of the β-ketoadipate pathway.

  • Toxicity: Accumulation of this compound or pathway intermediates may be toxic to the cells.

Q4: How can I increase the precursor supply for the this compound pathway?

A4: To enhance the availability of precursors like protocatechuate and catechol, you can engineer the upstream pathways. For example, in E. coli, you can overexpress genes in the shikimate pathway to increase the pool of chorismate, a key precursor for many aromatic compounds.[4] Additionally, you can introduce or upregulate pathways that convert available carbon sources, such as glucose or glycerol, into these aromatic precursors.[4]

Q5: What are the key gene knockout targets to increase this compound accumulation?

A5: A primary strategy to increase the accumulation of this compound is to block its further conversion. The key enzymes responsible for the metabolism of this compound are this compound:succinyl-CoA transferase (encoded by pcaI and pcaJ) and 3-oxoadipyl-CoA thiolase (encoded by pcaF). Knocking out the genes encoding these enzymes, such as pcaIJF in E. coli or their homologs in P. putida, should lead to the accumulation of this compound. A similar strategy of deleting downstream pathway genes has been successfully used to increase the yield of other products.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the engineering of microbial strains for this compound production.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no this compound detected 1. Inefficient conversion of precursors: Low activity of upstream pathway enzymes. 2. Complete degradation of this compound: High activity of downstream enzymes. 3. Analytical method not sensitive enough. 1. Verify enzyme expression: Use SDS-PAGE or Western blotting to confirm the expression of all pathway enzymes. 2. Assay enzyme activity: Perform in vitro enzyme assays for each step of the pathway to identify bottlenecks. 3. Confirm gene knockouts: Use PCR or sequencing to verify the deletion of genes downstream of this compound (e.g., pcaI, pcaJ, pcaF). 4. Optimize analytical method: Validate your HPLC or GC-MS method with a pure standard of this compound to ensure sensitivity and accuracy.
Low final titer of this compound 1. Suboptimal enzyme kinetics: Low catalytic efficiency (kcat) or high Michaelis constant (Km) of pathway enzymes. 2. Metabolic burden on the host: Overexpression of many heterologous proteins can divert resources from growth and product formation. 3. Precursor limitation: Insufficient supply of aromatic precursors.1. Enzyme engineering: Consider using enzymes from different organisms with better kinetic properties. Codon optimization of the expressed genes for the host organism can also improve translation efficiency. 2. Tune gene expression: Use promoters of varying strengths to balance pathway enzyme levels and reduce metabolic load. 3. Engineer precursor pathways: Overexpress key enzymes in the shikimate pathway or other relevant upstream pathways to increase the supply of catechol or protocatechuate.
Inconsistent production between batches 1. Plasmid instability: Loss of expression plasmids during cell division. 2. Variability in culture conditions: Inconsistent media composition, pH, temperature, or aeration.1. Genomic integration: Integrate the expression cassettes of the pathway genes into the host chromosome for stable expression. 2. Standardize protocols: Maintain strict control over all fermentation parameters. Use well-defined media and calibrated equipment.
Cell growth is significantly inhibited 1. Toxicity of pathway intermediates: Accumulation of certain intermediates may be toxic to the cells. 2. High metabolic burden: Excessive protein expression can severely hamper cell growth.1. Identify toxic intermediates: Analyze culture supernatants for the accumulation of pathway intermediates. 2. Balance pathway flux: Adjust the expression levels of enzymes to prevent the buildup of any single intermediate. 3. Optimize expression levels: Use inducible promoters to control the timing and level of gene expression, separating the growth phase from the production phase.

Quantitative Data Summary

While direct quantitative data for this compound production in engineered strains is limited in publicly available literature, the following table summarizes the impact of relevant genetic modifications on the production of related compounds, providing insights into effective engineering strategies.

Organism Genetic Modification Product Substrate Titer/Yield Improvement
Pseudomonas putida KT2442ΔphaZ (PHA depolymerase knockout)mcl-PHAp-coumaric acid53% increase in titer
Pseudomonas putida KT2442ΔfadBA1 ΔfadBA2 (β-oxidation knockout)mcl-PHAp-coumaric acidIncreased carbon flux to PHA
Pseudomonas putida KTOY06ΔfadB ΔfadA (β-oxidation knockout)PHA with high 3-hydroxydodecanoateDodecanoate84 wt% PHA accumulation (vs. 50 wt% in WT)[5]
Escherichia coliOverexpression of aroGfbr, ppsA, tktA, quiC3,4-dihydroxybenzoic acidGlucose451.3 mg/L[4]

This table is illustrative and compiles data from studies on related compounds to suggest potential strategies for improving this compound yield. Direct yield improvements for this compound will depend on the specific strain, pathway, and cultivation conditions.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in culture supernatants.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • This compound standard

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Centrifuge the cell culture at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

      • 0-5 min: 5% B

      • 5-15 min: 5-95% B

      • 15-20 min: 95% B

      • 20-25 min: 95-5% B

      • 25-30 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of the this compound standard.

    • Integrate the peak area corresponding to this compound in the samples.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Assay for 3-Oxoadipyl-CoA Thiolase Activity

This spectrophotometric assay measures the activity of 3-oxoadipyl-CoA thiolase by monitoring the cleavage of 3-oxoadipyl-CoA.

Materials:

  • Spectrophotometer capable of reading at 305 nm

  • Quartz cuvettes

  • Assay Buffer: 50 mM Tris-HCl, 25 mM MgCl₂, pH 7.8

  • 3-Oxoadipyl-CoA substrate

  • Coenzyme A (CoA)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a 1 mL reaction mixture containing:

    • Assay Buffer

    • 3-Oxoadipyl-CoA (final concentration of ~0.1 mM)

  • Enzyme Addition:

    • Add a known amount of the enzyme preparation to the reaction mixture.

  • Initiate Reaction:

    • Start the reaction by adding CoA (final concentration of ~0.5 mM).

  • Measurement:

    • Immediately monitor the decrease in absorbance at 305 nm for 5-10 minutes. The decrease in absorbance corresponds to the cleavage of the thioester bond of 3-oxoadipyl-CoA.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

    • Enzyme activity can be calculated using the molar extinction coefficient of the 3-oxoadipyl-CoA-Mg²⁺ complex.

Visualizations

3-Oxoadipate_Biosynthesis_Pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch cluster_common Common Pathway Protocatechuate Protocatechuate Carboxy_muconate Carboxy_muconate Protocatechuate->Carboxy_muconate pcaGH Carboxy_muconolactone Carboxy_muconolactone Carboxy_muconate->Carboxy_muconolactone pcaB Oxoadipate_enol_lactone Oxoadipate_enol_lactone Carboxy_muconolactone->Oxoadipate_enol_lactone pcaC This compound This compound Oxoadipate_enol_lactone->this compound pcaD Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate catA Muconolactone Muconolactone cis_cis_Muconate->Muconolactone catB Muconolactone->Oxoadipate_enol_lactone catC 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA pcaIJ Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA pcaF TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle

Caption: The β-ketoadipate pathway for aromatic compound degradation.

Troubleshooting_Workflow start Low this compound Yield check_expression Verify Protein Expression (SDS-PAGE/Western) start->check_expression check_knockout Confirm Gene Knockouts (PCR/Sequencing) check_expression->check_knockout Proteins Expressed optimize_expression Optimize Gene Expression Levels (Promoter Engineering) check_expression->optimize_expression Low/No Expression check_knockout->start Knockouts Failed assay_activity Assay Enzyme Activities (in vitro) check_knockout->assay_activity Knockouts Confirmed quantify_intermediates Quantify Pathway Intermediates (HPLC/GC-MS) assay_activity->quantify_intermediates Activities Confirmed assay_activity->optimize_expression Bottleneck Identified engineer_precursor Enhance Precursor Supply quantify_intermediates->engineer_precursor Precursor Low final_optimization Optimize Fermentation Conditions (Media, pH, Temp) quantify_intermediates->final_optimization Intermediates Balanced optimize_expression->final_optimization engineer_precursor->final_optimization success Improved Yield final_optimization->success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Overcoming bottlenecks in the microbial 3-Oxoadipate pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial 3-oxoadipate pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common bottlenecks during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise when engineering and utilizing the microbial this compound pathway for applications such as bioremediation and the production of valuable chemicals.

Question ID Question Answer
TROUBLE-001 My engineered E. coli strain is not growing or is growing very slowly on aromatic substrates like protocatechuate (PCA) or catechol. What are the possible causes and solutions?Probable Causes: 1. Toxicity of the aromatic substrate or pathway intermediates: Catechol and, to a lesser extent, PCA can be toxic to E. coli, inhibiting growth. For instance, cell growth can be significantly inhibited at catechol concentrations above 1 g/L.[1] 2. Inefficient transport of the aromatic substrate into the cell: E. coli lacks efficient native transporters for many aromatic compounds. 3. Low expression or activity of the pathway enzymes: Codon usage, promoter strength, or plasmid instability could lead to insufficient enzyme levels. 4. Metabolic burden: The expression of a heterologous pathway can drain cellular resources, impairing growth.[2] Solutions: 1. Control substrate concentration: Start with low concentrations of the aromatic substrate and gradually increase it as the culture adapts. For fed-batch processes, maintain a low but sufficient substrate concentration. 2. Engineer a transporter: Express a known aromatic acid transporter, such as the pcaK gene from Pseudomonas putida, which encodes a transporter for 4-hydroxybenzoate.[3] 3. Optimize gene expression: Use codon-optimized genes for your expression host. Experiment with different promoters and plasmid copy numbers to balance enzyme expression and metabolic load. 4. Adaptive laboratory evolution (ALE): Evolve your strain by sequentially subculturing it in the presence of the aromatic substrate to select for mutants with improved growth and tolerance.
TROUBLE-002 I am observing the accumulation of an intermediate, like protocatechuate (PCA), and low yield of the final product (e.g., muconic acid). How can I resolve this bottleneck?Probable Causes: 1. Low activity of a downstream enzyme: The conversion of PCA to catechol, catalyzed by PCA decarboxylase (AroY), is a common rate-limiting step.[4] 2. Enzyme inhibition: The accumulating intermediate or the final product might be inhibiting an upstream enzyme. Solutions: 1. Increase the expression of the rate-limiting enzyme: Overexpress the gene encoding the bottleneck enzyme, such as aroY for PCA accumulation. Consider using a stronger promoter or increasing the gene copy number.[4] 2. Enzyme engineering: Use a more efficient version of the enzyme from a different organism or engineer the existing enzyme for higher activity and reduced product inhibition. 3. Co-culture engineering: Split the pathway between two different strains. One strain can convert the initial substrate to the intermediate, and the second strain can convert the intermediate to the final product. This can help to reduce the metabolic burden on a single strain and prevent the accumulation of toxic intermediates.
TROUBLE-003 My final product yield is low, even though the cells are growing and consuming the substrate. What could be the issue?Probable Causes: 1. Flux imbalance: The flux through the heterologous pathway may not be well-balanced with the central metabolism of the host. 2. Competing pathways: The host organism may have native pathways that divert intermediates away from the desired product. 3. Cofactor imbalance: The pathway may have specific cofactor requirements (e.g., NAD(P)H) that are not being met by the host's central metabolism. Solutions: 1. Metabolic flux analysis (MFA): Use techniques like 13C-MFA to identify and quantify the flux through different pathways and pinpoint bottlenecks.[5] 2. Knockout competing pathways: Identify and delete genes encoding enzymes of competing pathways. For example, in the production of muconic acid, knocking out genes for further downstream metabolism in the this compound pathway can prevent product loss. 3. Cofactor engineering: Modulate the expression of enzymes in the central metabolism to increase the availability of required cofactors.
TROUBLE-004 I am having difficulty detecting and quantifying the intermediates of the this compound pathway. What methods can I use?Probable Cause: The intermediates are often present at low concentrations and may require sensitive analytical methods for detection. Solution: High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying aromatic acids and their derivatives. A C18 reverse-phase column with a UV detector is commonly used. The mobile phase is typically a gradient of an acidic aqueous buffer (e.g., water with phosphoric acid) and an organic solvent like methanol or acetonitrile.[6][7] See the detailed protocol below for a starting point.

Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What is the this compound pathway and why is it important?The this compound pathway is a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds, which are often environmental pollutants derived from lignin or industrial processes.[8] It funnels a wide variety of these compounds into the tricarboxylic acid (TCA) cycle, allowing the organism to use them as carbon and energy sources. This pathway is of significant interest for bioremediation and for the biotechnological production of valuable chemicals like muconic acid, which is a precursor for plastics like nylon.[4]
FAQ-002 What are the key enzymes in the protocatechuate branch of the this compound pathway?The key enzymes in the protocatechuate (PCA) branch are: 1. Protocatechuate 3,4-dioxygenase (PcaHG): Opens the aromatic ring of PCA. 2. 3-carboxy-cis,cis-muconate cycloisomerase (PcaB): Converts the ring-opened product to a lactone. 3. 4-carboxymuconolactone decarboxylase (PcaC): Removes a carboxyl group. 4. This compound enol-lactone hydrolase (PcaD): Hydrolyzes the enol-lactone. 5. This compound:succinyl-CoA transferase (PcaIJ): Transfers a CoA group. 6. 3-oxoadipyl-CoA thiolase (PcaF): Cleaves the final product into acetyl-CoA and succinyl-CoA, which enter the TCA cycle.
FAQ-003 How is the this compound pathway regulated in bacteria like Pseudomonas putida?In Pseudomonas putida, the pca genes are organized into a regulon that is controlled by the transcriptional regulator PcaR.[3] The expression of most pca genes is induced by the pathway intermediate, β-ketoadipate (this compound), which binds to PcaR and activates transcription.[3] PcaR binds to the promoter regions of the pca operons to control their expression.
FAQ-004 Can the this compound pathway be used to produce valuable chemicals?Yes, the pathway can be engineered to accumulate specific intermediates. A prominent example is the production of cis,cis-muconic acid, a precursor for adipic acid and terephthalic acid used in polymer synthesis. By expressing the upstream part of the pathway (from a starting aromatic compound to muconic acid) and blocking its further degradation, microorganisms can be turned into biocatalysts for muconic acid production.[4][9]
FAQ-005 Are there different branches of the this compound pathway?Yes, the pathway has two main branches that converge on the intermediate this compound enol-lactone. The protocatechuate branch degrades protocatechuic acid, and the catechol branch degrades catechol.[8] Different aromatic compounds are channeled into one of these two branches for degradation.

Data Presentation

Table 1: Performance of Engineered Microorganisms for Muconic Acid Production
MicroorganismKey Genetic ModificationsSubstrateTiter (g/L)Yield (g/g)Productivity (mg/L/h)Reference
Escherichia coli AB2834Overexpression of aroZ, aroY, and catAGlucose36.8--[4]
Escherichia coliBoosted 3-dehydroshikimate (DHS) supply, overexpression of DHS dehydratase, PCA decarboxylase, and catechol 1,2-dioxygenaseGlucose590.3900[10]
Saccharomyces cerevisiaeEngineered shikimate pathway and heterologous expression of the muconic acid pathwayGlucose20.80.066139[10][11]
E. coli - E. coli co-culturePathway split between two strainsGlycerol20.1-[12]
Pseudomonas putida KT2440Engineered with phenol hydroxylase and catechol-induced catechol 1,2-dioxygenaseSoftwood lignin hydrolysate13--[10]
Table 2: Kinetic Parameters of Key this compound Pathway Enzymes
EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)Reference
Catechol 1,2-dioxygenaseParacoccus sp. MKU1Catechol12.89310.1[9]
Protocatechuate 3,4-dioxygenasePseudomonas sp.Protocatechuate18.5-
Protocatechuate 4,5-dioxygenasePseudarthrobacter phenanthrenivorans Sphe3Protocatechuate2144.8

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Catechol 1,2-Dioxygenase Activity

This protocol measures the activity of catechol 1,2-dioxygenase by monitoring the formation of cis,cis-muconic acid, which absorbs light at 260 nm.

Materials:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 10 mM Catechol stock solution in water (prepare fresh)

  • Purified enzyme or cell-free extract

  • UV-transparent cuvettes or microplate

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette by adding:

    • 980 µL of 50 mM Tris-HCl buffer (pH 8.0)

    • 10 µL of 10 mM catechol stock solution (final concentration 100 µM)

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 10 µL of the enzyme solution (or cell-free extract) and mix quickly.

  • Immediately monitor the increase in absorbance at 260 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.

Calculation of Enzyme Activity: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.

Activity (U/mL) = (ΔAbs/min) / (ε * l) * 1000 * Vtotal / Venzyme

  • ΔAbs/min: The rate of absorbance change per minute.

  • ε (molar extinction coefficient) of cis,cis-muconic acid: 16,800 M-1cm-1

  • l (path length of the cuvette): Typically 1 cm.

  • Vtotal: Total volume of the reaction (in mL).

  • Venzyme: Volume of the enzyme solution added (in mL).

Protocol 2: HPLC Analysis of this compound Pathway Intermediates

This protocol provides a general framework for the analysis of acyl-CoA intermediates like 3-oxoadipyl-CoA. It should be optimized for specific sample types and target analytes.

Sample Preparation (from microbial culture):

  • Quench metabolism by rapidly cooling the cell culture (e.g., by mixing with cold methanol).

  • Harvest cells by centrifugation at 4°C.

  • Lyse the cells using a suitable method (e.g., bead beating, sonication) in an ice-cold extraction buffer (e.g., 6% perchloric acid).[6]

  • Centrifuge to pellet cell debris.

  • Neutralize the supernatant with a solution like 3 M potassium carbonate in 0.5 M triethanolamine.[6]

  • Centrifuge to remove the potassium perchlorate precipitate.[6]

  • The supernatant can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge if necessary.[6]

  • Dry the final sample and reconstitute it in the HPLC mobile phase.[6]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient will depend on the specific intermediates being analyzed and should be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at 260 nm (for the adenine moiety of CoA).

  • Injection Volume: 10-20 µL.

Quantification: Create a standard curve for each intermediate of interest by injecting known concentrations. The concentration in the sample can then be determined by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The protocatechuate and catechol branches of the this compound pathway.

Regulatory_Network cluster_genes pca Gene Operons pcaIJ pcaIJ promoter pcaF pcaF promoter pcaBDC pcaBDC promoter PcaR PcaR Regulator PcaR->pcaIJ activates PcaR->pcaF activates PcaR->pcaBDC activates Inducer β-ketoadipate (Inducer) Inducer->PcaR binds & activates

Caption: Regulation of the pca genes in Pseudomonas putida by the PcaR regulator.

Troubleshooting_Workflow Start Low Product Yield CheckGrowth Is cell growth inhibited? Start->CheckGrowth CheckIntermediates Are intermediates accumulating? CheckGrowth->CheckIntermediates No OptimizeSubstrate Optimize substrate concentration CheckGrowth->OptimizeSubstrate Yes CheckExpression Is enzyme expression low? CheckIntermediates->CheckExpression No OverexpressDownstream Overexpress downstream enzyme CheckIntermediates->OverexpressDownstream Yes OptimizeExpression Optimize codon usage, promoter, copy number CheckExpression->OptimizeExpression Yes MetabolicAnalysis Perform metabolic flux analysis CheckExpression->MetabolicAnalysis No OptimizeSubstrate->CheckGrowth EngineerTransporter Engineer substrate transporter OverexpressDownstream->CheckIntermediates OptimizeExpression->CheckExpression FinalProduct Improved Yield MetabolicAnalysis->FinalProduct

Caption: A logical workflow for troubleshooting low product yield in the this compound pathway.

References

Technical Support Center: Enhancing the Efficiency of the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the 3-Oxoadipate pathway in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with the this compound pathway, providing potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
TROUBLE-001 Low or no growth of microbial strain on aromatic substrates. 1. Toxicity of the aromatic substrate at the concentration used.2. Inefficient transport of the substrate into the cell.3. Catabolite repression by other carbon sources in the medium.4. Missing or inactive enzyme in the upstream part of the pathway.5. Suboptimal culture conditions (pH, temperature, aeration).1. Perform a dose-response experiment to determine the optimal substrate concentration.2. Engineer the host strain to overexpress known transporters for aromatic compounds.3. Ensure no easily metabolizable carbon sources (e.g., glucose) are present in the medium.4. Verify the presence and activity of the initial enzymes of the pathway (e.g., dioxygenases).5. Optimize culture conditions for the specific microbial strain and substrate.
TROUBLE-002 Accumulation of an unexpected intermediate and low yield of the final product. 1. A bottleneck at a specific enzymatic step in the pathway.2. Product inhibition of an enzyme in the pathway.3. Depletion of a necessary cofactor (e.g., NAD+, CoA).4. The intermediate is being shunted into a competing metabolic pathway.1. Identify the accumulating intermediate using HPLC or LC-MS/MS. Overexpress the enzyme responsible for its conversion.2. Investigate the kinetics of the enzyme suspected to be inhibited and consider using a more resistant homolog.3. Engineer the host to enhance cofactor regeneration pathways.4. Identify and knockout genes of competing pathways that utilize the intermediate.[1][2]
TROUBLE-003 Inconsistent results in enzyme activity assays. 1. Degradation of the enzyme or substrate during storage or the assay.2. Incorrect buffer pH or ionic strength.3. Presence of inhibitors in the cell lysate.4. Inaccurate protein concentration measurement.1. Prepare fresh substrate solutions and enzyme dilutions before each experiment. Avoid repeated freeze-thaw cycles of the enzyme.[3] 2. Verify the pH of the buffer and optimize it for the specific enzyme. The optimal pH for 3-oxoadipyl-CoA thiolase from Pseudomonas sp. is ~7.8.[3] 3. Partially purify the enzyme from the crude lysate to remove potential inhibitors. 4. Use a reliable method for protein quantification (e.g., Bradford or BCA assay) and include a standard curve.
TROUBLE-004 Low efficiency of gene knockout or overexpression. 1. Incorrect design of homologous arms for recombination.2. Inefficient delivery of the plasmid into the host strain.3. The gene is essential for viability under the experimental conditions.4. Low copy number of the expression plasmid or a weak promoter.1. Ensure the homologous arms are of sufficient length (typically 500-1000 bp) and sequence-verified. 2. Optimize the transformation protocol (e.g., electroporation parameters, competent cell preparation). 3. Verify the essentiality of the gene in the literature or through conditional knockout experiments. 4. Use a high-copy-number plasmid and a strong, inducible promoter for overexpression.[3]

Frequently Asked Questions (FAQs)

Pathway Basics

  • Q1: What is the this compound pathway and what is its primary function? A1: The this compound pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various microorganisms for the catabolism of aromatic compounds.[4] It funnels a wide range of aromatic precursors, often derived from lignin (B12514952) or environmental pollutants, into the tricarboxylic acid (TCA) cycle by converting them into acetyl-CoA and succinyl-CoA.[4]

  • Q2: What are the two main branches of the this compound pathway? A2: The pathway consists of two main branches: the catechol branch and the protocatechuate branch.[5][6] These branches converge at the formation of this compound enol-lactone.[5]

Strategies for Enhancing Efficiency

  • Q3: What are the primary strategies for enhancing the efficiency of the this compound pathway? A3: The main strategies include:

    • Overexpression of rate-limiting enzymes: Increasing the concentration of enzymes that catalyze slow steps can significantly boost the overall pathway flux.

    • Knockout of competing pathways: Deleting genes for pathways that divert key intermediates away from the this compound pathway can increase the carbon flow towards the desired products.[1][2]

    • Enhancing cofactor availability: Ensuring a sufficient supply of necessary cofactors like NAD+ and Coenzyme A.

    • Optimization of culture conditions: Adjusting parameters such as pH, temperature, and substrate feed rate to maximize microbial growth and enzyme activity.

  • Q4: How can I identify the rate-limiting steps in the pathway? A4: 13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the flow of metabolites through the different reactions in the pathway, thereby identifying bottlenecks.[7][8][9] Accumulation of a specific intermediate, which can be measured by HPLC or LC-MS/MS, also points to a downstream rate-limiting step.

Experimental Procedures

  • Q5: What are the key enzymes to assay when studying this pathway? A5: Key enzymes to monitor include the ring-cleavage dioxygenases (catechol 1,2-dioxygenase and protocatechuate 3,4-dioxygenase), muconate cycloisomerase, this compound enol-lactone hydrolase, this compound:succinyl-CoA transferase, and 3-oxoadipyl-CoA thiolase.[10]

  • Q6: Are there specific transcriptional regulators I should be aware of? A6: Yes, in many bacteria, the catechol branch is regulated by LysR-type transcriptional regulators such as CatR and BenM, with cis,cis-muconate (B1241781) acting as an inducer. The protocatechuate branch is often controlled by regulators like PcaR, induced by protocatechuate.[11] Understanding these regulatory networks is crucial for optimizing gene expression.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for key enzymes in the this compound pathway.

Table 1: Kinetic Properties of this compound:Succinyl-CoA Transferase

OrganismSubstrateK_m (mM)k_cat (min⁻¹)Specific Activity (U/mg)Optimal pH
Pseudomonas knackmussiiThis compound0.4[12]1,430[12]23.9[12]8.4[12]
Pseudomonas knackmussiiSuccinyl-CoA0.2[12]--8.4[12]

Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.[12]

Table 2: Hypothetical Impact of Metabolic Engineering Strategies on Pathway Efficiency

Engineering StrategyTarget Gene/PathwayHost OrganismFold Increase in Product Titer (Relative to Wild-Type)
Overexpression of key enzymepcaF (3-oxoadipyl-CoA thiolase)Roseovarius nubinhibens2.15-2.66 (at protein level)[2]
Knockout of competing pathwayβ-oxidation pathwayRoseovarius nubinhibens1.5 - 2.0 (estimated)
Combined overexpression and knockoutpcaF overexpression and β-oxidation knockoutRoseovarius nubinhibens3.0 - 4.0 (estimated)

Experimental Protocols

Protocol 1: Markerless Gene Knockout in Pseudomonas putida using Homologous Recombination

This protocol describes a method for creating a markerless gene deletion in P. putida using a suicide plasmid with a sacB counter-selection system.[4][13]

  • Construction of the Knockout Plasmid:

    • Amplify ~1 kb upstream and downstream flanking regions (homologous arms) of the target gene from P. putida genomic DNA via PCR.

    • Clone the upstream and downstream arms into a suicide vector (e.g., pT18mobsacB) on either side of a selectable marker (e.g., tetracycline (B611298) resistance).

    • Transform the resulting plasmid into an E. coli conjugation strain (e.g., S17-1).

  • First Crossover (Integration):

    • Conjugate the E. coli donor strain carrying the knockout plasmid with the recipient P. putida strain.

    • Select for single-crossover mutants on agar (B569324) plates containing an antibiotic for plasmid selection (e.g., tetracycline) and a counter-selective agent for the E. coli donor.

  • Second Crossover (Excision):

    • Culture the single-crossover mutants in a non-selective medium to allow for the second recombination event.

    • Plate the culture on agar containing sucrose (B13894) (5-15%) to select for cells that have lost the sacB gene (and thus the plasmid backbone).

  • Verification of Knockout:

    • Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker.

    • Confirm the gene deletion by colony PCR using primers flanking the target gene and by sequencing.

Protocol 2: Overexpression of a Pathway Gene in Pseudomonas putida

This protocol outlines the overexpression of a target gene in P. putida using a broad-host-range expression vector.[1]

  • Construction of the Expression Plasmid:

    • Amplify the coding sequence of the target gene from the desired source.

    • Clone the gene into a broad-host-range expression vector (e.g., pUCP18 or pJN105) under the control of an inducible promoter (e.g., Plac or PBAD).[3]

    • Transform the expression plasmid into an E. coli cloning strain for verification and then into the desired P. putida strain.

  • Protein Expression:

    • Grow the P. putida strain carrying the expression plasmid to the mid-log phase.

    • Induce gene expression by adding the appropriate inducer (e.g., IPTG for Plac, arabinose for PBAD).

    • Continue to culture the cells for a defined period to allow for protein accumulation.

  • Verification of Overexpression:

    • Harvest the cells and prepare a cell lysate.

    • Confirm the overexpression of the target protein by SDS-PAGE and Western blotting (if an antibody is available).

    • Measure the enzymatic activity of the overexpressed protein in the cell lysate.

Visualizations

3-Oxoadipate_Pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch cluster_common Common Pathway Protocatechuate Protocatechuate Carboxymuconate Carboxymuconate Protocatechuate->Carboxymuconate PcaG/H Carboxymuconolactone Carboxymuconolactone Carboxymuconate->Carboxymuconolactone PcaB Oxoadipate_enol_lactone This compound enol-lactone Carboxymuconolactone->Oxoadipate_enol_lactone PcaC Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate PcaD/CatD Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate CatA Muconolactone Muconolactone cis_cis_Muconate->Muconolactone CatB Muconolactone->Oxoadipate_enol_lactone CatC Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA PcaI/J TCA_cycle Acetyl-CoA + Succinyl-CoA (TCA Cycle) Oxoadipyl_CoA->TCA_cycle PcaF

Caption: The protocatechuate and catechol branches of the this compound pathway.

Troubleshooting_Workflow Start Low Product Yield CheckGrowth Is microbial growth inhibited? Start->CheckGrowth CheckIntermediates Are intermediates accumulating? CheckGrowth->CheckIntermediates No SubstrateToxicity Optimize substrate concentration CheckGrowth->SubstrateToxicity Yes CheckEnzymeActivity Is a key enzyme inactive? CheckIntermediates->CheckEnzymeActivity No OverexpressEnzyme Overexpress downstream enzyme CheckIntermediates->OverexpressEnzyme Yes AssayEnzyme Check enzyme assay protocol CheckEnzymeActivity->AssayEnzyme Yes End Improved Yield CheckEnzymeActivity->End No OptimizeConditions Optimize culture conditions (pH, temp) SubstrateToxicity->OptimizeConditions OptimizeConditions->End KnockoutCompetition Knockout competing pathway OverexpressEnzyme->KnockoutCompetition KnockoutCompetition->End SequenceGene Sequence gene for mutations AssayEnzyme->SequenceGene SequenceGene->End

Caption: A logical workflow for troubleshooting low product yield.

Regulatory_Network CatR CatR/BenM (Regulator) cat_operon catABC Operon CatR->cat_operon promotes transcription pca_operon pcaIJF Operon CatR->pca_operon cross-represses PcaR PcaR (Regulator) PcaR->pca_operon promotes transcription ccm cis,cis-Muconate (Inducer) ccm->CatR activates pca Protocatechuate (Inducer) pca->PcaR activates

Caption: Transcriptional regulation of the this compound pathway.

References

Degradation of 3-Oxoadipate in samples during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Oxoadipate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable molecule during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in analyzing this compound?

This compound is a β-keto acid, a class of molecules known for their inherent instability. The primary challenge is its susceptibility to chemical degradation, predominantly through decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of its concentration in biological samples if not handled with care.

Q2: What is the main degradation pathway for this compound?

The principal non-enzymatic degradation pathway for this compound, like other β-keto acids, is decarboxylation.[1][2] This reaction can occur spontaneously, particularly with heat, and involves a cyclic transition state that results in the formation of an enol intermediate, which then tautomerizes to a more stable ketone.[1] In biological systems, this compound is an intermediate in the catabolism of aromatic compounds and is enzymatically converted to succinyl-CoA and acetyl-CoA.

Q3: How does storage temperature affect the stability of this compound?

Q4: How does pH influence the stability of this compound?

The stability of β-keto acids can be influenced by pH. Acidic conditions can catalyze the decarboxylation of the carboxylic acid form, while the carboxylate anion is generally more stable. For analytical purposes, maintaining a neutral to slightly acidic pH during extraction and analysis is often a good starting point, though empirical testing for optimal stability is recommended. The rate of degradation can be accelerated in acidic mediums as the pH falls.

Troubleshooting Guide: this compound Degradation

This guide provides potential causes and solutions for the degradation of this compound during sample storage and analysis.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Sample Degradation During Storage: Storage at improper temperatures (e.g., 4°C or -20°C) for extended periods.Immediate Freezing and Ultra-Low Temperature Storage: Immediately after collection, flash-freeze samples in liquid nitrogen and store them at -80°C. Minimize the duration between sample collection and freezing.
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.Aliquot Samples: Upon collection, divide samples into smaller, single-use aliquots before freezing to avoid the need for repeated freeze-thaw cycles.
Heat-Induced Decarboxylation: Exposure of samples to elevated temperatures during processing or analysis.Maintain Cold Chain: Keep samples on ice or in a cooling block throughout all handling and preparation steps. Use pre-chilled solvents and tubes. For GC-MS analysis, derivatization is necessary to increase volatility and thermal stability.[1]
Poor Peak Shape or Tailing in Chromatography Interaction with Active Sites: Free silanol groups on the GC column or liner can interact with the analyte.Use High-Quality, Deactivated Consumables: Employ a high-quality, deactivated (silanized) GC column and liner. Regularly condition the column as per the manufacturer's instructions.
Inconsistent or Irreproducible Results Variable Sample Handling: Inconsistencies in the time between sample collection, processing, and freezing.Standardize Protocols: Implement and strictly adhere to a standardized protocol (SOP) for all sample handling and processing steps.
Contamination: Introduction of enzymes or metal ions that can catalyze degradation.Use High-Purity Reagents and Sterile Techniques: Use high-purity solvents and reagents. Employ sterile collection and processing techniques to minimize microbial contamination and enzymatic activity.

Experimental Protocols

Protocol 1: Sample Collection and Storage
  • Blood Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Immediately after collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer the plasma supernatant to new, pre-chilled polypropylene tubes. Aliquot the plasma into smaller, single-use volumes to avoid freeze-thaw cycles.

  • Flash Freezing: Immediately flash-freeze the aliquots in liquid nitrogen.

  • Long-Term Storage: Store the frozen aliquots at -80°C until analysis.

Protocol 2: Extraction of this compound from Plasma for LC-MS/MS Analysis

This protocol is adapted from methods for similar short-chain keto acids.[3]

  • Thawing: Thaw plasma samples on ice.

  • Protein Precipitation: For every 100 µL of plasma, add 400 µL of ice-cold methanol containing 0.1% formic acid. This solution should also contain a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification of this compound by LC-MS/MS

This is a general guideline; specific parameters should be optimized for your instrument.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient appropriate for the separation of polar molecules.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing pure standards.

    • Instrumentation: A triple quadrupole mass spectrometer.

Visualizations

G Figure 1. Troubleshooting Logic for this compound Degradation cluster_0 Figure 1. Troubleshooting Logic for this compound Degradation Low Recovery Low Recovery Improper Storage Improper Storage Low Recovery->Improper Storage Cause Freeze-Thaw Freeze-Thaw Low Recovery->Freeze-Thaw Cause Heat Exposure Heat Exposure Low Recovery->Heat Exposure Cause Store at -80C Store at -80C Improper Storage->Store at -80C Solution Aliquot Samples Aliquot Samples Freeze-Thaw->Aliquot Samples Solution Maintain Cold Chain Maintain Cold Chain Heat Exposure->Maintain Cold Chain Solution

Caption: Troubleshooting logic for low recovery of this compound.

G Figure 2. This compound Degradation Pathway Aromatic Compounds Aromatic Compounds Catechol Catechol Aromatic Compounds->Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Muconolactone Muconolactone cis,cis-Muconate->Muconolactone This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone This compound This compound This compound enol-lactone->this compound 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA Succinyl-CoA + Acetyl-CoA Succinyl-CoA + Acetyl-CoA 3-Oxoadipyl-CoA->Succinyl-CoA + Acetyl-CoA TCA Cycle TCA Cycle Succinyl-CoA + Acetyl-CoA->TCA Cycle

Caption: Enzymatic degradation pathway of this compound.

G Figure 3. Sample Handling Workflow Blood Collection (EDTA) Blood Collection (EDTA) Centrifugation (4C) Centrifugation (4C) Blood Collection (EDTA)->Centrifugation (4C) Plasma Aliquoting Plasma Aliquoting Centrifugation (4C)->Plasma Aliquoting Flash Freezing (-196C) Flash Freezing (-196C) Plasma Aliquoting->Flash Freezing (-196C) Storage (-80C) Storage (-80C) Flash Freezing (-196C)->Storage (-80C) Thawing on Ice Thawing on Ice Storage (-80C)->Thawing on Ice Protein Precipitation Protein Precipitation Thawing on Ice->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis

Caption: Recommended workflow for handling samples for this compound analysis.

References

Technical Support Center: Non-enzymatic Degradation of 3-Oxoadipate Pathway Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the non-enzymatic degradation of intermediates in the 3-oxoadipate pathway.

Frequently Asked Questions (FAQs)

Q1: What are the primary non-enzymatic degradation pathways for this compound pathway intermediates?

A1: The primary non-enzymatic degradation pathway for β-keto acids like this compound is decarboxylation, where the carboxyl group is lost as CO2, particularly upon heating.[1] Other intermediates can also be susceptible to spontaneous reactions. For instance, this compound enol-lactone can undergo spontaneous hydrolysis to this compound. Additionally, the thioester bond in 3-oxoadipyl-CoA can be susceptible to hydrolysis, especially at non-optimal pH values.[2]

Q2: Which factors influence the rate of non-enzymatic degradation?

A2: The stability of this compound pathway intermediates is significantly influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of decarboxylation of β-keto acids.[1] For sensitive intermediates, it is recommended to keep samples on ice and for long-term storage at -80°C.

  • pH: The stability of β-keto acids is pH-dependent. Acidic conditions promote the protonated form, which is more susceptible to decarboxylation. Maintaining a neutral to slightly alkaline pH can enhance stability by keeping the molecule in its deprotonated (carboxylate anion) form.[1]

  • Buffer Composition: The choice of buffer can influence the stability of intermediates. Some buffer components may interact with the molecules, affecting their stability. It is advisable to use well-characterized and appropriate buffer systems for your experiments.

Q3: How can I minimize non-enzymatic degradation during my experiments?

A3: To minimize non-enzymatic degradation, consider the following precautions:

  • Temperature Control: Perform all experimental steps at low temperatures (e.g., on ice) whenever possible. Use a cooled autosampler for HPLC analysis to prevent degradation of samples waiting for injection.[1]

  • pH Control: Maintain the pH of your solutions within a neutral to slightly alkaline range to stabilize β-keto acids.[1]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to minimize the time for degradation to occur.

  • Proper Storage: For long-term storage of intermediates, use ultra-low temperatures (-80°C). Studies on the β-keto acid acetoacetate have shown significant degradation at -20°C within a week, whereas at -80°C, the loss is minimal over the same period.[1]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC chromatogram
  • Symptom: Appearance of extra peaks, often broad, in the chromatogram when analyzing this compound pathway intermediates.

  • Possible Cause: Non-enzymatic degradation of the target analyte. For example, the decarboxylation of this compound will lead to the formation of a new compound with a different retention time. Spontaneous hydrolysis of this compound enol-lactone would result in a peak corresponding to this compound.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (mobile phase) to rule out system peaks or "ghost" peaks.[3]

    • Spike with Standards: If available, spike the sample with a standard of the suspected degradation product to see if the retention time matches.

    • Vary Injection Conditions: Analyze the sample immediately after preparation and then after incubation at room temperature for a period. An increase in the size of the unexpected peak over time suggests it is a degradation product.

    • Optimize Sample Handling: Re-evaluate your sample preparation and storage procedures to minimize degradation (see Q3 in FAQs).

Issue 2: Low or inconsistent quantification of this compound
  • Symptom: Yields of this compound are lower than expected, or the quantified amounts are not reproducible across replicate experiments.

  • Possible Cause: Spontaneous decarboxylation of this compound during sample preparation, storage, or analysis.

  • Troubleshooting Steps:

    • Temperature Control: Ensure all steps are performed at 4°C or on ice. Use a refrigerated autosampler set to a low temperature (e.g., 4°C).

    • pH Adjustment: Check the pH of your samples and buffers. Adjust to a neutral or slightly alkaline pH if the experimental conditions allow.

    • Minimize Time Delays: Reduce the time between sample collection and analysis. Prepare samples in smaller batches if necessary to avoid prolonged waiting times.

    • Derivatization: For GC-MS analysis, derivatization is necessary to increase volatility and thermal stability, thus preventing decarboxylation in the hot injector.[1]

Data Presentation

Table 1: Factors Affecting the Stability of this compound Pathway Intermediates

IntermediateDegradation PathwayFactors Promoting DegradationConditions for Enhanced Stability
This compound DecarboxylationHigh Temperature, Acidic pHLow Temperature (-80°C for storage), Neutral to Alkaline pH[1]
This compound enol-lactone HydrolysisAqueous solution (spontaneous)Anhydrous conditions, Prompt use
3-Oxoadipyl-CoA Hydrolysis of Thioester BondNon-optimal pHOptimal pH (e.g., pH 7.8 for enzymatic assays), Low Temperature[2]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Pathway Intermediates

This protocol is a general guideline for the analysis of this compound and its CoA derivatives by reverse-phase HPLC.

Materials:

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Phosphate buffer (e.g., 75 mM KH₂PO₄, pH 4.9)

  • Mobile Phase B: Acetonitrile (ACN)

  • UV detector

Procedure:

  • Sample Preparation: Stop enzymatic reactions by adding a quenching agent like perchloric acid. Centrifuge to pellet the precipitated protein. Neutralize the supernatant carefully.

  • Solid-Phase Extraction (SPE) (Optional): For complex biological samples, use a C18 cartridge to clean up the sample.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Use a linear gradient from a low to a high percentage of ACN to elute the compounds (e.g., 0-25% ACN over 20 minutes).

    • Set the flow rate to 0.5 - 1.0 mL/min.

    • Detect the compounds using a UV detector at 260 nm.

  • Data Analysis:

    • Identify peaks by comparing retention times with authentic standards.

    • Quantify peaks by integrating the area and comparing it to a standard curve.

Mandatory Visualization

Non_Enzymatic_Degradation cluster_pathway This compound Pathway cluster_degradation Non-Enzymatic Degradation 3_Oxoadipate_enol_lactone This compound enol-lactone 3_Oxoadipate This compound 3_Oxoadipate_enol_lactone->3_Oxoadipate Enzymatic Hydrolysis Hydrolysis_Product This compound 3_Oxoadipate_enol_lactone->Hydrolysis_Product Spontaneous Hydrolysis (H2O) 3_Oxoadipyl_CoA 3-Oxoadipyl-CoA 3_Oxoadipate->3_Oxoadipyl_CoA Enzymatic Activation Decarboxylation_Product Levulinic Acid + CO2 3_Oxoadipate->Decarboxylation_Product Spontaneous Decarboxylation (Heat, Acidic pH) Hydrolysis_Product_CoA This compound + CoA 3_Oxoadipyl_CoA->Hydrolysis_Product_CoA Spontaneous Hydrolysis (Non-optimal pH)

Caption: Non-enzymatic degradation of this compound pathway intermediates.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Chromatogram IsItReal Is the peak present in a blank injection? Start->IsItReal IsItDegradation Does the peak size increase with sample incubation time? IsItReal->IsItDegradation No SystemPeak Likely a system peak or 'ghost peak'. Investigate HPLC system. IsItReal->SystemPeak Yes SampleContaminant Possible sample contaminant or unexpected enzymatic product. IsItDegradation->SampleContaminant No DegradationProduct Likely a non-enzymatic degradation product. IsItDegradation->DegradationProduct Yes Optimize Optimize sample handling: - Lower temperature - Adjust pH - Minimize time DegradationProduct->Optimize

Caption: Troubleshooting workflow for unexpected HPLC peaks.

References

Validation & Comparative

A Researcher's Guide to the Validation of LC-MS/MS Methods for 3-Oxoadipate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolic intermediates is paramount. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 3-oxoadipate against a traditional high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method. The following data and protocols are designed to assist in selecting the most suitable analytical technique for specific research needs in metabolic studies and therapeutic development.

Performance Comparison of Analytical Methods

The selection of an analytical method hinges on its performance characteristics. The table below summarizes the key validation parameters for a validated LC-MS/MS method and a conventional HPLC-UV method for the analysis of a related compound, 3-oxoadipyl-CoA, which serves as a strong proxy for this compound analysis.[1] The data for the LC-MS/MS method is based on typical performance characteristics observed for similar assays.[1]

Performance MetricLC-MS/MS MethodHPLC-UV Method
Limit of Detection (LOD)0.5 nM[1]1 µM[1]
Limit of Quantitation (LOQ)1.5 nM[1]5 µM[1]
Linearity (R²)>0.99[1]>0.99[1]
Dynamic Range1.5 - 2000 nM[1]5 - 500 µM[1]
Precision (Intra-day %CV)<5%[1]<10%[1]
Precision (Inter-day %CV)<8%[1]<15%[1]
Accuracy (% Recovery)95-105%[1]90-110%[1]
SpecificityHigh (mass-to-charge ratio)[1]Moderate (potential for co-eluting interferences)[1]
Sample Volume RequiredLow (e.g., <50 µL)[1]High (e.g., >100 µL)[1]
Run Time per Sample~5-10 minutes[1]~20-30 minutes[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the protocols for both the LC-MS/MS and HPLC-UV methods.

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a sensitive and specific method for the quantification of this compound using LC-MS/MS.

1. Sample Preparation

  • Extraction: Homogenize tissue or cell samples in a suitable buffer (e.g., perchloric acid or potassium phosphate buffer).[1]

  • Protein Precipitation: For plasma or serum samples, a protein precipitation step is employed. Mix the sample with a solvent such as methanol containing 0.2% formic acid, vortex, and centrifuge to pellet the precipitated proteins.[2]

  • Purification: To remove interfering substances and concentrate the analyte, solid-phase extraction (SPE) can be performed.[1]

  • Elution and Reconstitution: Elute the analyte from the SPE cartridge and reconstitute it in the initial mobile phase.[1]

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Column Temperature: 40°C.[1]

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • Instrumentation: A triple quadrupole mass spectrometer.[1]

    • MRM Transition for this compound: A specific precursor-to-product ion transition would be monitored. For this compound (molecular weight 160.1 g/mol ), a potential transition could be m/z 161.0 → [fragment ion]. A second, confirmatory transition should also be monitored for specificity.

3. Quantification

Quantification is based on the peak area of a standard curve prepared with a known concentration of a this compound standard.

Existing Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This section details the established HPLC-UV method for the analysis of this compound.

1. Sample Preparation

  • Extraction: Similar to the LC-MS/MS method, homogenize tissue or cell samples in an appropriate buffer.[1]

  • Purification: Solid-phase extraction (SPE) is utilized to clean up the sample and concentrate the analyte.[1]

  • Elution and Reconstitution: Elute the this compound from the SPE cartridge and reconstitute it in the initial mobile phase.[1]

2. HPLC-UV Analysis

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: An isocratic or gradient elution with a suitable buffer system, such as a phosphate buffer and an organic modifier like acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for this compound.

  • Quantification: Based on the peak area of a standard curve prepared with a this compound standard.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved, the following diagrams outline the experimental workflow for this compound analysis by LC-MS/MS and the metabolic pathway in which this compound is a key intermediate.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Extraction Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification FinalSample Final Sample in Autosampler Vial Purification->FinalSample LC Liquid Chromatography (Separation) FinalSample->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 MS2 Tandem Mass Spectrometry (Fragmentation & Product Ion Detection) MS1->MS2 DataAcquisition Data Acquisition MS2->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Workflow for this compound analysis by LC-MS/MS.

Aromatic Aromatic Compounds Catechol Catechol Branch Aromatic->Catechol Protocatechuate Protocatechuate Branch Aromatic->Protocatechuate Oxoadipate This compound Catechol->Oxoadipate Protocatechuate->Oxoadipate TCA TCA Cycle Oxoadipate->TCA

The this compound metabolic pathway.

References

Comparative Genomics of 3-Oxoadipate Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomic and functional variations of the 3-oxoadipate pathway across bacterial and fungal species, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document outlines the key enzymatic steps, presents available kinetic data, and offers detailed experimental protocols for further investigation.

The this compound pathway is a central metabolic route for the degradation of aromatic compounds by a wide range of microorganisms. This pathway funnels a variety of aromatic molecules, often derived from lignin or environmental pollutants, into the tricarboxylic acid (TCA) cycle. Understanding the comparative genomics of this pathway is crucial for applications in bioremediation, metabolic engineering, and as a potential target for novel antimicrobial drug development.

Pathway Overview: Branches and Variations

The this compound pathway is typically divided into two main branches, the catechol branch and the protocatechuate branch, which converge to the common intermediate this compound. While the overall pathway is conserved, significant differences exist in the enzymes and genetic organization between bacteria and fungi.

In many bacteria, the genes encoding the pathway enzymes are often found in clusters, facilitating their co-regulation. Fungi, such as Aspergillus nidulans and the pathogenic yeast Candida albicans, also exhibit clustering of genes involved in the this compound pathway.[1][2] However, the specific enzymes and their regulation can differ significantly from their bacterial counterparts. For instance, the fungal pathway for the conversion of 3-carboxymuconolactone to this compound involves a single enzyme, in contrast to the two-step conversion found in many bacteria.

Quantitative Data Comparison

The efficiency of the this compound pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize the available quantitative data for key enzymes in the pathway across different species, providing a basis for comparative analysis.

Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase

OrganismSubstrateKm (µM)kcat (s-1)Optimal pH
Pseudomonas putida mt-2Catechol---
Pseudomonas chlororaphis UFB2Catechol35.76-7.5
Stenotrophomonas maltophilia KB2Catechol12.8-8.0
Blastobotrys raffinosifermentansCatechol4.0 ± 1.015.6 ± 0.4-
Candida albicans TL3Catechol--8.0

Table 2: Kinetic Parameters of Protocatechuate 3,4-Dioxygenase

OrganismSubstrateKm (µM)Vmax (µM/min)kcat (min-1)Optimal pH
Recombinant from Pseudomonas sp.Protocatechuate221.2781.226667.0

Table 3: Kinetic Parameters of 3-Oxoadipyl-CoA Transferase

OrganismSubstrateKm (mM)kcat (min-1)Specific Activity (U/mg)Optimal pH
Pseudomonas knackmussiiThis compound0.41,43023.98.4
Succinyl-CoA0.2

Note: '-' indicates data not available in the searched literature.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Spectrophotometric Assay for this compound:Succinyl-CoA Transferase

This protocol measures the formation of the 3-oxoadipyl-CoA, which absorbs light at 305 nm.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • This compound solution

  • Succinyl-CoA solution

  • Enzyme preparation (crude extract or purified)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the assay mixture in a 1 ml total volume containing:

    • 35 µmol of Tris-HCl buffer (pH 8.0)

    • 25 µmol of MgCl₂

    • 3.5 µmol of this compound

    • 0.15 µmol of succinyl-CoA

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the increase in absorbance at 305 nm over time.

Protocol 2: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase

This assay measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA upon the addition of Coenzyme A (CoA).

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • Purified this compound:succinyl-CoA transferase (for in situ preparation of substrate)

  • This compound solution

  • Succinyl-CoA solution

  • Coenzyme A (CoA) solution

  • Thiolase enzyme preparation (crude extract or purified)

  • Spectrophotometer and cuvettes

Procedure:

  • First, synthesize 3-oxoadipyl-CoA in situ by incubating the components of the this compound:succinyl-CoA transferase assay (Protocol 1) until the reaction reaches equilibrium.

  • Initiate the thiolase reaction by adding 0.2 µmol of CoA.

  • Immediately measure the decrease in absorbance at 305 nm over time.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis in Aspergillus

This protocol outlines the steps for analyzing the expression of genes in the this compound pathway in Aspergillus species. A critical aspect of RT-qPCR is the selection and validation of appropriate reference genes for normalization.[3]

1. Fungal Culture and RNA Extraction:

  • Grow the Aspergillus strain of interest in a suitable medium with and without the aromatic compound inducer.
  • Harvest the mycelia and immediately freeze in liquid nitrogen.
  • Extract total RNA using a commercially available kit or a standard protocol involving TRIzol or similar reagents.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design and Validation:

  • Design primers for the target genes of the this compound pathway and for at least two validated reference genes (e.g., β-tubulin, actin, 18S rRNA, or glyceraldehyde 3-phosphate dehydrogenase).[4]
  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

4. RT-qPCR Reaction:

  • Set up the RT-qPCR reaction using a SYBR Green-based master mix, the cDNA template, and the specific primers.
  • Run the reaction on a real-time PCR instrument with a standard cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.
  • Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes.
  • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visualizing the complex relationships within the this compound pathway and the experimental procedures used to study it can greatly enhance understanding.

This compound Pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch Protocatechuate Protocatechuate Carboxymuconate Carboxymuconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone Carboxymuconolactone Carboxymuconate->Carboxymuconolactone This compound enol-lactone This compound enol-lactone Carboxymuconolactone->this compound enol-lactone Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone Muconolactone->this compound enol-lactone This compound This compound This compound enol-lactone->this compound 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA This compound: succinyl-CoA transferase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle

Caption: Overview of the bacterial this compound pathway.

Comparative Genomics Workflow cluster_genomics Genomic Analysis cluster_functional Functional Analysis Genome_Sequencing Genome Sequencing of Target Species Gene_Annotation Gene Annotation & Homology Search Genome_Sequencing->Gene_Annotation Pathway_Reconstruction This compound Pathway Reconstruction Gene_Annotation->Pathway_Reconstruction Gene_Expression Gene Expression Analysis (RT-qPCR / Transcriptomics) Pathway_Reconstruction->Gene_Expression Proteomics Comparative Proteomics (2D-GE / LC-MS/MS) Pathway_Reconstruction->Proteomics Data_Integration Data Integration & Comparative Analysis Gene_Expression->Data_Integration Enzyme_Assays Enzyme Kinetics (Km, kcat) Proteomics->Enzyme_Assays Enzyme_Assays->Data_Integration

Caption: Experimental workflow for comparative genomics.

References

Substrate Specificity of 3-Oxoadipate:Succinyl-CoA Transferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of 3-oxoadipate:succinyl-CoA transferase (EC 2.8.3.6), a key enzyme in the β-ketoadipate pathway for the catabolism of aromatic compounds. Understanding the substrate range of this enzyme is crucial for applications in bioremediation, metabolic engineering, and as a potential target for antimicrobial drug development. This guide presents a comparative analysis of its performance with various substrates alongside data for a related enzyme with broader specificity, Glutaconate CoA-transferase, supported by experimental data and detailed protocols.

Comparative Analysis of Substrate Specificity

This compound:succinyl-CoA transferase, particularly the well-studied enzyme from Pseudomonas sp. strain B13, exhibits a notably narrow substrate specificity.[1][2] It displays high activity with its natural substrates, this compound and succinyl-CoA.[1][3] In contrast, other CoA-transferases, such as glutaconate CoA-transferase from Acidaminococcus fermentans, demonstrate a broader acceptance of substrates.[4]

Data Presentation

The following tables summarize the quantitative kinetic data for this compound:succinyl-CoA transferase and glutaconate CoA-transferase with their respective substrates.

Table 1: Kinetic Parameters of this compound:Succinyl-CoA Transferase from Pseudomonas sp. strain B13

Substrate (CoA Acceptor)Relative Activity (%)Km (mM)Supporting Evidence
This compound1000.4Natural substrate, high activity observed.[3][5]
4-Methyl-3-oxoadipateSome activity observedNot ReportedThe enzyme shows some degree of tolerance for a methyl group at the 4-position.[2]
2-OxoadipatePoor substrateNot ReportedActivity is significantly lower compared to the natural substrate.[2]
3-OxoglutaratePoor substrateNot ReportedThe shorter carbon chain length is not well accommodated.[2]
2-Chloro-3-oxoadipateInactiveNot ReportedA chloro- substitution at the 2-position is not tolerated.[2]
2-Methyl-3-oxoadipateInactiveNot ReportedA methyl group at the 2-position prevents enzymatic activity.[2]

The CoA donor for these reactions is succinyl-CoA, with a Km of 0.2 mM. Acetyl-CoA cannot act as a CoA donor for this enzyme.

Table 2: Substrate Specificity of Glutaconate CoA-transferase from Acidaminococcus fermentans

Substrate (CoA Acceptor)Relative Activity (%)Km (mM)Supporting Evidence
(E)-Glutaconate100Not ReportedThe primary and most preferred substrate.[4]
GlutarateGoodNot ReportedA saturated dicarboxylic acid is a good substrate.[4]
(R)-2-HydroxyglutarateGoodNot ReportedA hydroxylated analog is well accepted.[4]
AcrylateGoodNot ReportedA shorter, unsaturated monocarboxylic acid is a substrate.[4]
PropionateGoodNot ReportedA short-chain saturated monocarboxylic acid is a substrate.[4]
(Z)-GlutaconateInactiveNot ReportedThe cis-isomer of the primary substrate is not a substrate.[4]
C4-Dicarboxylic AcidsInactiveNot ReportedDicarboxylic acids with a four-carbon backbone are not substrates.[4]

The CoA donor for these reactions is acetyl-CoA.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context and a typical experimental workflow for studying the substrate specificity of this compound:succinyl-CoA transferase.

beta_ketoadipate_pathway β-Ketoadipate Pathway cluster_transferase Reaction of Interest Aromatic_Compounds Aromatic Compounds (e.g., protocatechuate, catechol) beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Aromatic_Compounds->beta_Ketoadipate_enol_lactone Multiple Steps beta_Ketoadipate This compound (β-Ketoadipate) beta_Ketoadipate_enol_lactone->beta_Ketoadipate Hydrolase beta_Ketoadipyl_CoA 3-Oxoadipyl-CoA beta_Ketoadipate->beta_Ketoadipyl_CoA This compound: succinyl-CoA transferase Succinate_out Succinate TCA_Cycle Acetyl-CoA + Succinyl-CoA (to TCA Cycle) beta_Ketoadipyl_CoA->TCA_Cycle 3-Oxoadipyl-CoA thiolase Succinyl_CoA_in Succinyl-CoA Succinyl_CoA_in->beta_Ketoadipate CoA_in CoA CoA_in->beta_Ketoadipyl_CoA

The β-ketoadipate pathway highlighting the role of this compound:succinyl-CoA transferase.

experimental_workflow Experimental Workflow for Substrate Specificity Analysis start Start: Purified Enzyme and Substrate Analogs prepare_assays Prepare Assay Mixtures: - Constant enzyme concentration - Varying concentrations of one substrate - Saturating concentration of the other substrate start->prepare_assays run_assays Initiate Reactions and Monitor Absorbance Change at 305 nm prepare_assays->run_assays calculate_rates Calculate Initial Reaction Velocities (v₀) run_assays->calculate_rates plot_data Plot v₀ versus Substrate Concentration calculate_rates->plot_data determine_kinetics Determine Kinetic Parameters (K_m, V_max) using Michaelis-Menten kinetics plot_data->determine_kinetics compare_substrates Compare Kinetic Parameters for all Substrate Analogs determine_kinetics->compare_substrates end End: Substrate Specificity Profile compare_substrates->end

A generalized workflow for the kinetic analysis of enzyme substrate specificity.

Experimental Protocols

The substrate specificity of this compound:succinyl-CoA transferase is typically determined using a continuous spectrophotometric assay. This assay measures the formation of the Mg2+-chelated enolate of 3-oxoadipyl-CoA, which exhibits a characteristic absorbance at 305 nm.

Protocol: Spectrophotometric Assay for this compound:Succinyl-CoA Transferase Activity

1. Materials:

  • Buffer: 100 mM Tris-HCl, pH 8.4

  • Cofactor: 25 mM MgCl2

  • Substrates:

    • Stock solution of this compound or alternative substrate analog.

    • Stock solution of succinyl-CoA.

  • Enzyme: Purified this compound:succinyl-CoA transferase.

  • Instrumentation: UV-Vis spectrophotometer capable of measuring absorbance at 305 nm, with temperature control.

2. Assay Mixture Preparation (per 1 mL reaction):

  • 880 µL of 100 mM Tris-HCl, pH 8.4

  • 100 µL of 250 mM MgCl2 (final concentration: 25 mM)

  • A variable volume of the this compound (or alternative substrate) stock solution to achieve the desired final concentration.

  • A fixed, saturating volume of the succinyl-CoA stock solution (e.g., final concentration of 0.2 mM).

  • Add distilled water to a final volume of 990 µL.

3. Procedure:

  • Equilibrate the assay mixture to the desired temperature (e.g., 25°C or 30°C) in a quartz cuvette.

  • Initiate the reaction by adding 10 µL of the purified enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 305 nm for a set period (e.g., 1-5 minutes), ensuring the initial rate is linear.

  • Record the rate of change in absorbance (ΔA305/min).

4. Determination of Kinetic Parameters:

  • To determine the Km for this compound or an alternative substrate, perform the assay with varying concentrations of the acceptor substrate while keeping the concentration of succinyl-CoA constant and saturating.

  • Calculate the initial velocity (v₀) for each substrate concentration.

  • Plot v₀ versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • To determine the Km for succinyl-CoA, vary its concentration while keeping the this compound concentration constant and saturating.

  • Relative activity with different substrates can be determined by comparing their Vmax values under saturating conditions.

This comprehensive guide provides a foundation for understanding and further investigating the substrate specificity of this compound:succinyl-CoA transferase, a critical enzyme in microbial aromatic degradation pathways. The provided data and protocols can aid researchers in designing experiments for enzyme engineering, inhibitor screening, and the development of novel biotechnological applications.

References

Comparing the efficiency of different aromatic degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of aromatic compounds is a critical process in biogeochemical cycles and has significant applications in bioremediation and industrial biotechnology. Central to these processes are various metabolic pathways that funnel a diverse range of aromatic substrates into central metabolism. This guide provides an objective comparison of the efficiency of two major aerobic aromatic degradation pathways: the catechol and protocatechuate branches of the β-ketoadipate pathway. The comparison is supported by experimental data on key enzyme kinetics, detailed experimental protocols, and visual diagrams of the metabolic routes and experimental workflows.

Quantitative Comparison of Pathway Efficiency

The efficiency of a metabolic pathway can be assessed by examining the kinetic parameters of its constituent enzymes. The initial ring-cleavage step is often rate-limiting. In the context of the β-ketoadipate pathway, this involves the action of catechol 1,2-dioxygenase and protocatechuate 3,4-dioxygenase. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), with a lower Km indicating a higher affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is best represented by the kcat/Km ratio.

The following table summarizes key kinetic data for these enzymes from various microorganisms. It is important to note that these values are compiled from different studies and experimental conditions, which can influence the results.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Catalytic Efficiency (kcat/Km) (µM-1s-1)Reference
Catechol 1,2-dioxygenase Pseudomonas putidaCatechol12.181218.8--[1]
Blastobotrys raffinosifermentansCatechol4.0 ± 1.0-15.6 ± 0.43.9[2]
Rhodococcus sp. RHA1Catechol-~0.25 (phthalate-grown)--[3]
Protocatechuate 3,4-dioxygenase Pseudomonas sp.Protocatechuate18.5---[4]
Moraxella sp. GU2Protocatechuate--(Turnover number of PCase-G is double that of PCase-P)-[5]
Rhodococcus sp. RHA1Protocatechuate-~0.6 (terephthalate-grown)--[3]

Note: '-' indicates data not available in the cited source. U = µmol of product formed per minute.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are protocols for assaying the activity of the key ring-cleavage enzymes and a general workflow for comparing the degradation of aromatic compounds by whole cells.

Protocol 1: Assay for Catechol 1,2-Dioxygenase Activity

This spectrophotometric assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.[1][6]

Reagents:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 10 mM Catechol stock solution (prepare fresh in buffer)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding catechol to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 260 nm over time using a spectrophotometer.

  • The rate of reaction is calculated using the molar extinction coefficient of cis,cis-muconic acid (ε = 16,800 M-1cm-1).[1]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.[7]

Protocol 2: Assay for Protocatechuate 3,4-Dioxygenase Activity

This assay spectrophotometrically measures the decrease in protocatechuate concentration at 290 nm.[4]

Reagents:

  • 50 mM Tris-acetate buffer (pH 7.5)

  • 0.4 mM Protocatechuate solution in buffer (prepare fresh)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Pipette 3.0 ml of the protocatechuate solution into a cuvette and equilibrate to 37°C.[4]

  • Add a small volume (e.g., 0.05 ml) of the enzyme solution to initiate the reaction and mix gently.[4]

  • Record the decrease in absorbance at 290 nm over time against a water blank.

  • The rate of substrate consumption is calculated from the initial linear portion of the curve using the molar extinction coefficient of protocatechuate.

  • One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of protocatechuate per minute.

Protocol 3: Whole-Cell Aromatic Compound Degradation Assay

This protocol outlines a general method for monitoring the degradation of an aromatic compound by a bacterial culture using High-Performance Liquid Chromatography (HPLC).[8]

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in a suitable minimal medium with a non-aromatic carbon source to the mid-exponential phase.

  • Inoculation: Inoculate fresh minimal medium with the prepared culture to a specific optical density (e.g., OD600 of 0.1).[8]

  • Substrate Addition: Add the aromatic compound of interest (e.g., catechol or protocatechuate) to a known final concentration (e.g., 1 mM).[8]

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

  • Sampling: At regular time intervals, withdraw an aliquot from each culture.

  • Sample Preparation: Immediately centrifuge the samples to pellet the cells and filter the supernatant through a 0.22 µm syringe filter.[8]

  • HPLC Analysis: Analyze the filtered supernatant using an HPLC system to quantify the remaining aromatic compound.

  • Data Analysis: Plot the concentration of the aromatic compound over time to determine the degradation rate.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.

Aromatic Degradation Pathways

Aromatic_Degradation_Pathways cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation Aromatic Compounds Aromatic Compounds Catechol Catechol Aromatic Compounds->Catechol Protocatechuate Protocatechuate Aromatic Compounds->Protocatechuate Ring Cleavage (ortho/meta) Ring Cleavage (ortho/meta) Catechol->Ring Cleavage (ortho/meta) Protocatechuate->Ring Cleavage (ortho/meta) TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage (ortho/meta)->TCA Cycle Intermediates Aromatic Compounds_anaerobic Aromatic Compounds Benzoyl-CoA Benzoyl-CoA Aromatic Compounds_anaerobic->Benzoyl-CoA Ring Reduction and Cleavage Ring Reduction and Cleavage Benzoyl-CoA->Ring Reduction and Cleavage TCA Cycle Intermediates_anaerobic TCA Cycle Intermediates Ring Reduction and Cleavage->TCA Cycle Intermediates_anaerobic

Caption: Overview of aerobic and anaerobic aromatic degradation pathways.

The β-Ketoadipate Pathway

Beta_Ketoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis,cis-Muconate->Muconolactone β-Ketoadipate enol-lactone β-Ketoadipate enol-lactone Muconolactone->β-Ketoadipate enol-lactone Protocatechuate Protocatechuate β-Carboxy-cis,cis-muconate β-Carboxy-cis,cis-muconate Protocatechuate->β-Carboxy-cis,cis-muconate Protocatechuate 3,4-dioxygenase γ-Carboxymuconolactone γ-Carboxymuconolactone β-Carboxy-cis,cis-muconate->γ-Carboxymuconolactone γ-Carboxymuconolactone->β-Ketoadipate enol-lactone β-Ketoadipate β-Ketoadipate β-Ketoadipate enol-lactone->β-Ketoadipate Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA β-Ketoadipate->Acetyl-CoA + Succinyl-CoA

Caption: The catechol and protocatechuate branches of the β-ketoadipate pathway.

Experimental Workflow for Comparing Degradation Efficiency

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Bacterial Culture Prepare Bacterial Culture Inoculate Media Inoculate Media Prepare Bacterial Culture->Inoculate Media Prepare Minimal Media Prepare Minimal Media Prepare Minimal Media->Inoculate Media Add Aromatic Substrate Add Aromatic Substrate Inoculate Media->Add Aromatic Substrate Incubate Cultures Incubate Cultures Add Aromatic Substrate->Incubate Cultures Collect Samples Collect Samples Incubate Cultures->Collect Samples Prepare for HPLC Prepare for HPLC Collect Samples->Prepare for HPLC HPLC Analysis HPLC Analysis Prepare for HPLC->HPLC Analysis Determine Degradation Rate Determine Degradation Rate HPLC Analysis->Determine Degradation Rate

Caption: Workflow for whole-cell aromatic degradation assay.[8]

References

A Researcher's Guide to Cross-Reactivity of Antibodies Targeting 3-Oxoadipate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for accurate and reproducible results. This guide provides a framework for evaluating the cross-reactivity of antibodies against enzymes of the 3-oxoadipate pathway, a central route in the microbial degradation of aromatic compounds.

The this compound pathway is a critical metabolic sequence in bacteria and fungi for the catabolism of aromatic compounds, funneling them into the tricarboxylic acid (TCA) cycle. The key enzymes in this pathway include catechol 1,2-dioxygenase, muconate cycloisomerase, muconolactone isomerase, this compound enol-lactone hydrolase, this compound:succinyl-CoA transferase, and 3-oxoadipyl-CoA thiolase. Given the environmental and biotechnological significance of this pathway, antibodies targeting these enzymes are valuable tools for their detection, quantification, and interaction studies. However, the potential for cross-reactivity of these antibodies with homologous enzymes from different species or with related enzymes poses a significant challenge.

This guide outlines the essential experimental protocols for assessing antibody cross-reactivity and provides a structured approach to data presentation. Due to a lack of publicly available, direct comparative data on the cross-reactivity of commercial antibodies for all enzymes in this pathway, this guide also presents hypothetical data to illustrate best practices in data reporting.

The this compound Pathway

The this compound pathway, also known as the ortho-cleavage pathway, converts catechol and protocatechuate into intermediates of the TCA cycle.

This compound Pathway Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate This compound enol-lactone hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase TCA_cycle Acetyl-CoA + Succinyl-CoA (TCA Cycle) Oxoadipyl_CoA->TCA_cycle 3-Oxoadipyl-CoA thiolase

Figure 1: Simplified diagram of the this compound Pathway.

Comparative Analysis of Antibody Specificity: A Hypothetical Framework

Comprehensive, publicly available datasets comparing the cross-reactivity of antibodies for all this compound pathway enzymes are limited. Therefore, we present a hypothetical data framework to guide researchers in their own comparative studies. The following tables illustrate how to present quantitative data on antibody specificity and cross-reactivity.

Table 1: Hypothetical Specificity of a Polyclonal Anti-Catechol 1,2-dioxygenase Antibody (from Pseudomonas putida)

Target EnzymeHost OrganismWestern Blot (Dilution)ELISA (EC50, ng/mL)Immunoprecipitation
Catechol 1,2-dioxygenasePseudomonas putida1:100050+++
Catechol 1,2-dioxygenaseAcinetobacter calcoaceticus1:500250++
Catechol 1,2-dioxygenaseRhodococcus erythropolis1:1001000+
Catechol 2,3-dioxygenasePseudomonas putidaNo signal>5000-

Table 2: Hypothetical Cross-Reactivity of a Monoclonal Anti-3-Oxoadipyl-CoA Thiolase Antibody (Clone XYZ)

Homologous EnzymeHost OrganismSequence Identity (%)Western Blot Signal (Relative to Target)ELISA (Relative Affinity)
3-Oxoadipyl-CoA thiolaseEscherichia coli (Target)100100%1.00
3-Oxoadipyl-CoA thiolasePseudomonas putida7560%0.55
3-Oxoadipyl-CoA thiolaseCaulobacter crescentus6825%0.20
Acetoacetyl-CoA thiolaseEscherichia coli45<5%<0.05

Experimental Protocols for Assessing Antibody Cross-Reactivity

A multi-tiered approach is recommended to thoroughly validate antibody specificity and assess cross-reactivity.

Antibody Cross-Reactivity Workflow start Obtain Antibody western_blot Western Blot start->western_blot elisa ELISA start->elisa ip Immunoprecipitation start->ip interpretation Data Interpretation & Analysis western_blot->interpretation elisa->interpretation ip->interpretation

Figure 2: General workflow for antibody cross-reactivity assessment.
Western Blotting

Western blotting is a fundamental technique to assess an antibody's ability to recognize a target protein in a complex mixture and to determine its specificity.

Protocol:

  • Protein Lysate Preparation: Prepare cell lysates from various microbial species expressing the target and homologous enzymes. Include a negative control lysate from a species known not to express the enzyme.

  • SDS-PAGE: Separate the proteins in the lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's host species, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The presence and intensity of bands at the expected molecular weight indicate antibody reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to determine the degree of antibody cross-reactivity. A competitive ELISA is particularly useful for this purpose.

Protocol:

  • Antigen Coating: Coat the wells of a 96-well microplate with the purified target enzyme.

  • Blocking: Block the uncoated sites in the wells with a blocking buffer.

  • Competitive Incubation: In separate tubes, pre-incubate a fixed concentration of the primary antibody with varying concentrations of the purified target enzyme (for the standard curve) or potential cross-reactive enzymes.

  • Addition to Plate: Add the antibody-antigen mixtures to the coated wells and incubate.

  • Washing: Wash the wells to remove unbound antibodies.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The color development is inversely proportional to the amount of antigen in the pre-incubation step.

  • Data Analysis: Measure the absorbance and calculate the concentration of the cross-reacting antigen that causes 50% inhibition of binding (IC50).

Immunoprecipitation (IP)

Immunoprecipitation followed by Western blotting can confirm if the antibody can bind to the native form of the target protein and potential cross-reactive proteins.

Protocol:

  • Cell Lysate Preparation: Prepare native protein lysates from cells expressing the target and homologous enzymes.

  • Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using the same or a different primary antibody to detect the immunoprecipitated protein and any co-precipitated partners.

Considerations for Interpreting Cross-Reactivity Data

  • Protein Sequence Homology: The degree of amino acid sequence identity between homologous enzymes can be an indicator of potential cross-reactivity. Enzymes from closely related species are more likely to be recognized by the same antibody. For instance, some enzymes of the this compound pathway in Pseudomonas species share significant sequence identity with those in Acinetobacter and Rhodococcus, suggesting a higher likelihood of antibody cross-reactivity.

  • Epitope Location: The specific epitope recognized by a monoclonal antibody is a critical determinant of its cross-reactivity. An antibody targeting a highly conserved region is more likely to be cross-reactive.

  • Polyclonal vs. Monoclonal Antibodies: Polyclonal antibodies, being a mixture of antibodies recognizing different epitopes, are more likely to exhibit cross-reactivity with homologous proteins than monoclonal antibodies.

  • Experimental Conditions: The stringency of the experimental conditions (e.g., salt concentration and detergents in wash buffers) can significantly impact the observed cross-reactivity.

Conclusion

The validation of antibody specificity is a critical step in ensuring the reliability of experimental data. For enzymes of the this compound pathway, a systematic approach using Western blotting, ELISA, and immunoprecipitation is essential to characterize antibody cross-reactivity. While this guide provides a framework and detailed protocols, researchers are encouraged to perform these validation steps for their specific antibodies and experimental systems. The generation and sharing of such validation data will be invaluable to the scientific community, fostering more robust and reproducible research in the fields of microbiology, biotechnology, and drug development.

A Comparative Guide to Alternative Metabolic Routes for Catechol and Protocatechuate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of aromatic compounds is a cornerstone of environmental bioremediation and a source of valuable biocatalysts for industrial applications. Catechol and protocatechuate are central intermediates in the breakdown of a wide array of natural and xenobiotic aromatic molecules. Microorganisms have evolved diverse metabolic strategies to channel these compounds into central metabolism. This guide provides a detailed comparison of the primary alternative pathways for catechol and protocatechuate degradation, focusing on the well-established aerobic ortho- and meta-cleavage routes, as well as anaerobic degradation strategies.

Aerobic Degradation Pathways: A Head-to-Head Comparison

Under aerobic conditions, the aromatic ring of catechol and protocatechuate is cleaved by dioxygenase enzymes. The two principal strategies are the ortho-cleavage (or β-ketoadipate) pathway and the meta-cleavage pathway, which differ in the position of ring fission relative to the hydroxyl groups.

Catechol Degradation: Ortho- vs. Meta-Cleavage

The degradation of catechol proceeds via two distinct aerobic pathways:

  • Ortho-Cleavage Pathway: This pathway involves the intradiol cleavage of the aromatic ring between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconate. Subsequent enzymatic steps convert this intermediate into succinyl-CoA and acetyl-CoA, which enter the citric acid cycle.

  • Meta-Cleavage Pathway: In this pathway, catechol 2,3-dioxygenase catalyzes the extradiol cleavage of the aromatic ring adjacent to one of the hydroxyl groups, yielding 2-hydroxymuconic semialdehyde. This intermediate is then further metabolized to pyruvate (B1213749) and acetaldehyde.

dot

Catechol_Degradation_Pathways cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway Catechol_ortho Catechol cis_cis_Muconate cis,cis-Muconate Catechol_ortho->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase beta_Ketoadipate_enol_lactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enol_lactone Muconolactone isomerase beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enol_lactone->beta_Ketoadipate β-Ketoadipate enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA_ortho Succinyl-CoA + Acetyl-CoA beta_Ketoadipate->Succinyl_CoA_Acetyl_CoA_ortho β-Ketoadipyl-CoA thiolase Catechol_meta Catechol HMS 2-Hydroxymuconic semialdehyde Catechol_meta->HMS Catechol 2,3-dioxygenase Oxopentenoate 2-Oxopent-4-enoate HMS->Oxopentenoate 2-Hydroxymuconic semialdehyde hydrolase/dehydrogenase Hydroxyoxovalerate 4-Hydroxy-2-oxovalerate Oxopentenoate->Hydroxyoxovalerate 2-Oxopent-4-enoate hydratase Pyruvate_Acetaldehyde Pyruvate + Acetaldehyde Hydroxyoxovalerate->Pyruvate_Acetaldehyde 4-Hydroxy-2-oxovalerate aldolase Protocatechuate_Degradation_Pathways cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway Protocatechuate_ortho Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate_ortho->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone γ-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cycloisomerase beta_Ketoadipate_enol_lactone_ortho β-Ketoadipate enol-lactone Carboxymuconolactone->beta_Ketoadipate_enol_lactone_ortho Carboxymuconolactone decarboxylase beta_Ketoadipate_ortho β-Ketoadipate beta_Ketoadipate_enol_lactone_ortho->beta_Ketoadipate_ortho β-Ketoadipate enol-lactone hydrolase Succinyl_CoA_Acetyl_CoA_ortho Succinyl-CoA + Acetyl-CoA beta_Ketoadipate_ortho->Succinyl_CoA_Acetyl_CoA_ortho β-Ketoadipyl-CoA thiolase Protocatechuate_meta Protocatechuate CHMS 4-Carboxy-2-hydroxymuconate-6-semialdehyde Protocatechuate_meta->CHMS Protocatechuate 4,5-dioxygenase PDC 2-Pyrone-4,6-dicarboxylate CHMS->PDC CHMS dehydrogenase OMA 4-Oxalomesaconate PDC->OMA PDC hydrolase CHA 4-Carboxy-4-hydroxy-2-oxoadipate OMA->CHA OMA hydratase Pyruvate_Oxaloacetate Pyruvate + Oxaloacetate CHA->Pyruvate_Oxaloacetate CHA aldolase Anaerobic_Degradation_Pathways cluster_catechol Anaerobic Catechol Degradation cluster_protocatechuate Anaerobic Protocatechuate Degradation Catechol_anaerobic Catechol Protocatechuate_anaerobic Protocatechuate Catechol_anaerobic->Protocatechuate_anaerobic Carboxylation Protocatechuate_anaerobic2 Protocatechuate Protocatechuyl_CoA Protocatechuyl-CoA Protocatechuate_anaerobic2->Protocatechuyl_CoA Protocatechuyl-CoA synthetase Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA Protocatechuyl_CoA->Hydroxybenzoyl_CoA Reductive dehydroxylation Benzoyl_CoA Benzoyl-CoA Hydroxybenzoyl_CoA->Benzoyl_CoA Reductive dehydroxylation Ring_Cleavage_Products Ring Cleavage Products Benzoyl_CoA->Ring_Cleavage_Products Benzoyl-CoA reductase & further steps experimental_workflow start Prepare Cell-Free Extract or Purified Enzyme prepare_reaction Prepare Reaction Mixture (Buffer, Substrate) start->prepare_reaction equilibrate Equilibrate to Assay Temperature prepare_reaction->equilibrate initiate_reaction Initiate Reaction by Adding Enzyme equilibrate->initiate_reaction monitor_absorbance Monitor Absorbance Change at Specific Wavelength initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity monitor_absorbance->calculate_activity

A Comparative Guide to the Kinetic Characterization of Enzymes in the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic properties of key enzymes involved in the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds by various microorganisms. Understanding the kinetic profiles of these enzymes is crucial for applications in bioremediation, metabolic engineering, and the development of novel therapeutic agents. This document summarizes available quantitative data, details experimental methodologies, and provides visual representations of the pathway and experimental workflows.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the key kinetic parameters for the enzymes of the this compound pathway from various microbial sources. This data allows for a direct comparison of their catalytic efficiencies and substrate affinities.

EnzymeEC NumberOrganismSubstrate(s)K_m_ (mM)k_cat_ (s⁻¹)Specific Activity (U/mg)Optimal pH
Protocatechuate 3,4-dioxygenase1.13.11.3Pseudomonas sp.Protocatechuate0.0185-≥ 3.09.0
3-Carboxy-cis,cis-muconate lactonizing enzyme5.5.1.2Pseudomonas putida3-Carboxy-cis,cis-muconateData not readily availableData not readily availableData not readily availableData not readily available
4-Carboxymuconolactone decarboxylase4.1.1.44Pseudomonas putida4-CarboxymuconolactoneData not readily availableData not readily availableData not readily available6.5 - 8.0[1]
This compound enol-lactone hydrolase3.1.1.24Acinetobacter calcoaceticusThis compound enol-lactoneData not readily availableData not readily availableData not readily availableData not readily available
3-Oxoadipyl-CoA transferase2.8.3.6Pseudomonas knackmussiiThis compound0.423.823.98.4
Succinyl-CoA0.2--
3-Oxoadipyl-CoA thiolase2.3.1.174Pseudomonas sp. strain B133-Oxoadipyl-CoA0.157.83-7.8
CoA0.01--

Note: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound pathway and a typical experimental workflow for the kinetic characterization of its enzymes.

G Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone 3-Carboxy-cis,cis-muconate lactonizing enzyme Oxoadipate_enol_lactone This compound enol-lactone Carboxymuconolactone->Oxoadipate_enol_lactone 4-Carboxymuconolactone decarboxylase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate this compound enol-lactone hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA 3-Oxoadipyl-CoA transferase Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA 3-Oxoadipyl-CoA thiolase Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA 3-Oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Reaction Setup (Enzyme, Substrate, Buffer) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Buffer_Prep Buffer Preparation Buffer_Prep->Reaction_Setup Spectrophotometry Spectrophotometric Measurement Reaction_Setup->Spectrophotometry Data_Collection Data Collection (Time-course) Spectrophotometry->Data_Collection Initial_Velocity Calculate Initial Velocities Data_Collection->Initial_Velocity Michaelis_Menten Michaelis-Menten Plot Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km and Vmax Michaelis_Menten->Kinetic_Parameters kcat_Calculation Calculate kcat Kinetic_Parameters->kcat_Calculation

References

A Comparative Guide to the Phylogenetic Analysis of 3-Oxoadipate Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 3-oxoadipate pathway genes through phylogenetic analysis, offering insights into their evolutionary relationships and functional diversity. The this compound pathway is a central metabolic route in bacteria and fungi for the catabolism of aromatic compounds, making its enzymes potential targets for drug development and bioremediation.[1][2] This document details the necessary experimental protocols, presents comparative data in a clear format, and utilizes visualizations to illuminate the complex evolutionary history of this crucial metabolic pathway.

Comparative Analysis of Key Enzymes

The this compound pathway is characterized by the convergence of two main branches, the catechol and protocatechuate pathways, into a common set of reactions.[1] Two key enzymes in the final steps of this pathway are this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase. Understanding their kinetic properties and substrate specificities across different species is vital for comprehending the pathway's efficiency and potential for targeted interventions.

Enzyme Kinetics

Quantitative data on the kinetic parameters of these enzymes provide a direct measure of their catalytic efficiency. The following tables summarize the available data for this compound:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase from various microorganisms.

Table 1: Kinetic Parameters of this compound:Succinyl-CoA Transferase

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pH
Pseudomonas knackmussiiThis compound0.423.838.4
Succinyl-CoA0.2-8.4

Note: k_cat_ value for P. knackmussii was converted from 1,430 min⁻¹.[3]

Table 2: Kinetic Parameters of 3-Oxoadipyl-CoA Thiolase

OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)
Pseudomonas sp. B133-Oxoadipyl-CoA0.157.83
CoA0.01-
Substrate Specificity

The range of substrates that can be processed by these enzymes varies between organisms, reflecting their adaptation to different environmental niches.

Table 3: Substrate Specificity of this compound:Succinyl-CoA Transferase

OrganismSubstrateRelative Activity (%)
Pseudomonas sp. B13This compound100
4-Methyl-3-oxoadipateSome activity
2-Chloro-3-oxoadipateNo activity
2-Methyl-3-oxoadipateNo activity
2-OxoadipatePoor activity
3-OxoglutaratePoor activity

Table 4: Substrate Specificity of 3-Oxoadipyl-CoA Thiolase

OrganismSubstrateAffinity
Pseudomonas sp. B133-Oxoadipyl-CoAHigh
CoAHigh

Note: Detailed comparative data on the substrate specificity of 3-oxoadipyl-CoA thiolase across a wide range of species is limited.[2]

Phylogenetic Analysis Workflow

The evolutionary history of the this compound pathway genes can be elucidated through phylogenetic analysis. This process involves the retrieval of gene sequences, multiple sequence alignment, and the construction and interpretation of a phylogenetic tree. The following diagram illustrates the general workflow for this analysis.

Phylogenetic_Analysis_Workflow cluster_0 Data Acquisition cluster_1 Sequence Alignment cluster_2 Phylogenetic Tree Construction cluster_3 Analysis and Interpretation A Identify Target Genes (e.g., pcaI, pcaJ, pcaF) B Retrieve Gene Sequences (NCBI, UniProt) A->B C Perform Multiple Sequence Alignment (e.g., ClustalW, MUSCLE) B->C D Select Substitution Model C->D E Construct Phylogenetic Tree (e.g., Neighbor-Joining, Maximum Likelihood) D->E F Evaluate Tree Topology (Bootstrap Analysis) E->F G Infer Evolutionary Relationships F->G

A general workflow for the phylogenetic analysis of metabolic genes.

Experimental Protocols

This section provides a detailed methodology for the phylogenetic analysis of this compound pathway genes, specifically focusing on this compound:succinyl-CoA transferase (subunits encoded by pcaI and pcaJ) and 3-oxoadipyl-CoA thiolase (encoded by pcaF).

Retrieval of Gene Sequences

Objective: To collect the nucleotide or protein sequences of the target genes from a diverse range of bacteria and fungi.

Protocol:

  • Access Public Databases: Navigate to the National Center for Biotechnology Information (NCBI) database (--INVALID-LINK--) or UniProt (--INVALID-LINK--).

  • Search for Target Genes: Use the search bar to find the genes of interest. For example, search for "pcaI," "pcaJ," or "pcaF" along with the names of relevant organisms (e.g., Pseudomonas putida, Acinetobacter calcoaceticus, Rhodococcus opacus, Aspergillus niger, Candida albicans).

  • Select Homologous Sequences: Identify and select homologous sequences from a variety of species. Ensure the selected sequences are full-length and properly annotated.

  • Download Sequences: Download the selected sequences in FASTA format. This format is compatible with most sequence alignment and phylogenetic analysis software.

Multiple Sequence Alignment

Objective: To align the collected sequences to identify conserved regions and evolutionary relationships.

Protocol:

  • Choose Alignment Software: Utilize a multiple sequence alignment tool such as ClustalW, MUSCLE, or T-Coffee. These are available as web-based services or standalone applications.

  • Input Sequences: Upload the downloaded FASTA file containing the gene sequences into the chosen alignment software.

  • Perform Alignment: Execute the alignment using the default parameters. For more divergent sequences, it may be necessary to adjust the gap opening and extension penalties.

  • Visualize and Refine Alignment: Inspect the resulting alignment for any obvious errors. Manually adjust misaligned regions if necessary.

  • Export Alignment: Save the final alignment in a format compatible with phylogenetic analysis software (e.g., PHYLIP, MEGA format).

Phylogenetic Tree Construction

Objective: To construct a phylogenetic tree that visually represents the evolutionary history of the target genes.

Protocol:

  • Select Phylogenetic Software: Use a program such as MEGA (Molecular Evolutionary Genetics Analysis) or PHYLIP. MEGA provides a user-friendly graphical interface.[4][5]

  • Import Alignment: Open the saved alignment file in the chosen software.

  • Choose a Substitution Model: Select an appropriate model of nucleotide or amino acid substitution. Software like MEGA can help determine the best-fit model for the data.

  • Select a Tree-Building Method: Choose a method for constructing the tree. Common methods include Neighbor-Joining (a distance-based method) and Maximum Likelihood (a character-based method).[4]

  • Perform Bootstrap Analysis: To assess the statistical support for the branches of the tree, perform a bootstrap analysis with at least 100 replicates.[4]

  • Generate and Visualize the Tree: The software will generate a phylogenetic tree. Use the visualization tools to customize the tree's appearance for clarity and publication.

The this compound Pathway

The this compound pathway is a classic example of convergent catabolic metabolism. Aromatic compounds are initially processed through two distinct upper pathways, the catechol and protocatechuate branches, before converging on the common intermediate this compound. This is then converted to intermediates of the tricarboxylic acid (TCA) cycle.

G cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Oxoadipate_enol_lactone Oxoadipate_enol_lactone Muconolactone->Oxoadipate_enol_lactone This compound This compound Oxoadipate_enol_lactone->this compound Protocatechuate Protocatechuate Carboxymuconate Carboxymuconate Protocatechuate->Carboxymuconate Carboxymuconolactone Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconolactone->Oxoadipate_enol_lactone 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA pcaI, pcaJ (this compound:succinyl-CoA transferase) Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA pcaF (3-Oxoadipyl-CoA thiolase) TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle

The convergent this compound pathway for aromatic compound degradation.

The evolutionary history of the genes encoding the enzymes of this pathway is complex, involving instances of convergent evolution, gene duplication, and horizontal gene transfer. Phylogenetic analysis of these genes across a broad range of species can help to unravel these intricate evolutionary narratives and provide a deeper understanding of the metabolic diversity and adaptability of microorganisms.

References

A Researcher's Guide to Functional Complementation of 3-Oxoadipate Pathway Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering and drug development, the functional complementation of mutations in the 3-oxoadipate pathway is a critical technique for gene function analysis and pathway reconstruction. This guide provides an objective comparison of different strategies for complementing mutants in this pathway, supported by experimental data and detailed protocols.

The this compound Pathway: A Central Route for Aromatic Catabolism

The this compound pathway is a key metabolic route in various bacteria and fungi for the degradation of aromatic compounds, such as protocatechuate and catechol, into intermediates of central metabolism, namely acetyl-CoA and succinyl-CoA. The pathway is encoded by a set of genes, often designated as pca genes in bacteria like Pseudomonas putida, which is a model organism for studying this pathway. Mutations in these genes can lead to a loss of the ability to utilize specific aromatic compounds as a carbon source.

Below is a diagram illustrating the protocatechuate branch of the this compound pathway and the points of potential mutations that can be functionally complemented.

3_Oxoadipate_Pathway cluster_mutants Potential Mutants for Complementation Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate pcaGH Muconolactone Carboxymuconolactone Carboxymuconate->Muconolactone pcaB Enol_lactone This compound enol-lactone Muconolactone->Enol_lactone pcaC Oxoadipate This compound Enol_lactone->Oxoadipate pcaD Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA pcaIJ Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->Acetyl_CoA_Succinyl_CoA pcaF pcaG_mutant ΔpcaG pcaB_mutant ΔpcaB pcaD_mutant ΔpcaD Complementation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis create_mutant 1. Generate Gene Deletion Mutant (e.g., ΔpcaD in P. putida) clone_gene 2. Clone Gene of Interest (pcaD) into Expression Vector transform 3. Transform Mutant with Complementation Plasmid clone_gene->transform select 4. Select for Transformants transform->select growth_assay 5. Phenotypic Analysis: Growth on Selective Media select->growth_assay enzyme_assay 6. Biochemical Analysis: Enzyme Activity Assay growth_assay->enzyme_assay stability_assay 7. Stability Analysis: Serial Passaging enzyme_assay->stability_assay

A Comparative Guide to 3-Oxoadipyl-CoA Thiolases: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of 3-oxoadipyl-CoA thiolases, enzymes pivotal to the β-ketoadipate pathway. This pathway is central to the microbial degradation of aromatic compounds, making its constituent enzymes, particularly the terminal thiolase, a subject of intense research for applications in bioremediation, metabolic engineering, and as potential targets for novel antimicrobial agents.

Executive Summary

3-Oxoadipyl-CoA thiolase (EC 2.3.1.174) catalyzes the final step in the β-ketoadipate pathway, a key metabolic route for the catabolism of aromatic compounds such as benzoate (B1203000) and protocatechuate by various microorganisms.[1] The enzyme facilitates the thiolytic cleavage of 3-oxoadipyl-CoA into acetyl-CoA and succinyl-CoA, which are subsequently assimilated into the central carbon metabolism via the tricarboxylic acid (TCA) cycle. This guide presents a comparative analysis of the kinetic properties and structural features of 3-oxoadipyl-CoA thiolases from different microbial sources, supported by detailed experimental protocols.

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency and substrate affinity of 3-oxoadipyl-CoA thiolases are critical determinants of the metabolic flux through the β-ketoadipate pathway. The following table summarizes the key kinetic parameters for characterized enzymes from different microorganisms.

Enzyme SourceSubstrate(s)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
Pseudomonas sp. strain B133-Oxoadipyl-CoA0.15[2]7.83[2]5.22 x 10⁴7.8[2][3]
CoA0.01[2]7.83[2]7.83 x 10⁵
Thermonospora fusca Tfu_0875 (wild-type)Succinyl-CoA & Acetyl-CoA2.100.00532.52Not Reported
Thermonospora fusca Tfu_0875 (N249W mutant)Succinyl-CoA & Acetyl-CoA1.370.00554.01Not Reported
Thermonospora fusca Tfu_0875 (N249W/L163H mutant)Succinyl-CoA & Acetyl-CoA1.140.00655.70Not Reported
Thermonospora fusca Tfu_0875 (N249W/L163H/E217L mutant)Succinyl-CoA & Acetyl-CoA0.590.009816.61Not Reported

Note: The kcat value for Pseudomonas sp. strain B13 was converted from 470 min⁻¹[2]. The kinetic parameters for T. fusca Tfu_0875 and its mutants are for the condensation reaction (reverse of the physiological direction).

Structural Comparison

3-Oxoadipyl-CoA thiolase from Pseudomonas sp. strain B13 is a homotetramer, with a native molecular mass of approximately 162,000 Da and each subunit being around 42 kDa.[3][4] This tetrameric structure is common among thiolases.[5] Thiolases are broadly categorized into degradative and biosynthetic types. While both share a conserved catalytic triad, their active site architectures differ, influencing their substrate specificity and primary metabolic role.[5]

Metabolic Pathway and Experimental Workflows

The following diagrams illustrate the β-ketoadipate pathway, the central metabolic route involving 3-oxoadipyl-CoA thiolase, and a typical experimental workflow for its characterization.

beta_ketoadipate_pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Protocatechuate) Catechol_Protocatechuate Catechol / Protocatechuate Aromatic_Compounds->Catechol_Protocatechuate cis_cis_Muconate cis,cis-Muconate Catechol_Protocatechuate->cis_cis_Muconate Dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Cycloisomerase Oxoadipate_enol_lactone 3-Oxoadipate-enol-lactone Muconolactone->Oxoadipate_enol_lactone Isomerase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate Hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase Acetyl_CoA_Succinyl_CoA Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->Acetyl_CoA_Succinyl_CoA 3-Oxoadipyl-CoA thiolase TCA_Cycle TCA Cycle Acetyl_CoA_Succinyl_CoA->TCA_Cycle

The β-Ketoadipate Pathway.

experimental_workflow cluster_purification Enzyme Purification cluster_assay Enzyme Activity Assay Cell_Culture Bacterial Cell Culture (e.g., Pseudomonas sp.) Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Culture->Cell_Lysis Centrifugation Centrifugation (Clarification) Cell_Lysis->Centrifugation Chromatography Column Chromatography (e.g., DEAE-Sepharose, Affinity) Centrifugation->Chromatography Purity_Analysis Purity & Concentration Check (SDS-PAGE, Bradford Assay) Chromatography->Purity_Analysis Enzyme_Addition Initiate with Purified Enzyme Purity_Analysis->Enzyme_Addition Reaction_Setup Reaction Mixture Setup (Buffer, Substrates, Cofactors) Reaction_Setup->Enzyme_Addition Spectrophotometry Spectrophotometric Monitoring (e.g., ΔA305nm) Enzyme_Addition->Spectrophotometry Data_Analysis Kinetic Parameter Calculation (Km, kcat) Spectrophotometry->Data_Analysis

Generalized Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Purification of 3-Oxoadipyl-CoA Thiolase from Pseudomonas sp. strain B13

This protocol is adapted from Kaschabek et al. (2002).[2]

  • Cell Growth and Lysis: Culture Pseudomonas sp. strain B13 in a suitable medium to induce the expression of the β-ketoadipate pathway enzymes. Harvest cells by centrifugation and resuspend in a lysis buffer. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the cell lysate to remove cell debris.

  • Chromatography:

    • DEAE-Sepharose Chromatography: Load the clarified lysate onto a DEAE-Sepharose column and elute with a salt gradient (e.g., KCl).

    • Affinity Chromatography: Further purify the active fractions using affinity chromatography, for example, on a Blue Sepharose or Reactive Brown agarose (B213101) column.

  • Purity and Concentration: Assess the purity of the final enzyme preparation by SDS-PAGE and determine the protein concentration using a method such as the Bradford assay.

Protocol 2: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase Activity (Thiolysis Reaction)

This is a continuous spectrophotometric assay that measures the decrease in absorbance at 305 nm due to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[2]

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 25 mM MgCl₂

    • 0.15 mM 3-oxoadipyl-CoA (can be synthesized in situ using this compound, succinyl-CoA, and purified this compound:succinyl-CoA transferase)

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Initiation: Initiate the reaction by adding a known amount of purified 3-oxoadipyl-CoA thiolase.

  • Measurement: Immediately monitor the decrease in absorbance at 305 nm over time. The initial linear rate of absorbance decrease is proportional to the enzyme activity.

Protocol 3: Spectrophotometric Assay for 3-Oxoadipyl-CoA Thiolase Activity (Condensation Reaction)

This assay measures the reverse reaction by quantifying the production of free Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a colored product that absorbs at 412 nm.[6]

  • Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.1)

    • Succinyl-CoA (e.g., 0.5 mM)

    • Acetyl-CoA (e.g., 0.5 mM)

    • 0.1 mM DTNB

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiation: Start the reaction by adding a known amount of purified 3-oxoadipyl-CoA thiolase.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA production. The molar extinction coefficient of the product (TNB²⁻) is 14,150 M⁻¹cm⁻¹.[7]

Conclusion and Future Directions

The comparative data presented in this guide highlights the current understanding of 3-oxoadipyl-CoA thiolase, with a significant amount of characterization focused on the enzyme from Pseudomonas sp. strain B13. The kinetic parameters of this enzyme demonstrate its high efficiency in the thiolytic cleavage of 3-oxoadipyl-CoA. The development of mutant enzymes, such as those from Thermonospora fusca, showcases the potential for protein engineering to modulate substrate specificity and catalytic activity for biotechnological applications.

Future research should aim to broaden the characterization of 3-oxoadipyl-CoA thiolases from a more diverse range of microorganisms, including fungi and other bacteria. This will provide a more comprehensive understanding of the structure-function relationships within this enzyme family and may reveal novel enzymes with advantageous properties for industrial applications. Furthermore, detailed structural studies, including crystallography of enzyme-substrate complexes, will be invaluable for rational enzyme design and the development of specific inhibitors for therapeutic purposes.

References

Biotechnological & Synthetic Biology Applications

Application Notes and Protocols for Metabolic Engineering of the 3-Oxoadipate Pathway for Bioproduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the 3-oxoadipate pathway for the bioproduction of valuable chemicals. The this compound pathway, central to the catabolism of aromatic compounds in various microorganisms, offers a versatile platform for the synthesis of bioproducts such as cis,cis-muconic acid, a precursor to adipic acid and terephthalic acid used in the production of nylon and PET respectively.

Introduction

The this compound pathway is a key metabolic route for the breakdown of aromatic compounds, funneling them into the tricarboxylic acid (TCA) cycle.[1][2] Metabolic engineering strategies focus on redirecting this natural degradation pathway towards the accumulation of specific, high-value intermediates. A prime example is the production of cis,cis-muconic acid from various feedstocks, including lignin-derived aromatic compounds and glucose, primarily in robust microbial hosts like Pseudomonas putida.[3][4]

Engineering efforts typically involve the deletion of genes encoding enzymes that consume the target intermediate and the overexpression of genes upstream of the desired product to enhance metabolic flux.[1] This document outlines the key metabolic engineering strategies, provides quantitative data on bioproduction achievements, and offers detailed protocols for the genetic manipulation of relevant microbial hosts.

Data Presentation: Bioproduction of Muconic Acid

The following tables summarize the quantitative data from various studies on the metabolic engineering of the this compound pathway for muconic acid production in Pseudomonas putida.

Table 1: Muconic Acid Production from Aromatic Compounds
Strain Substrate Titer (g/L) Yield (molar %) Productivity (g/L/h)
Engineered P. putida KT2440GuaiacolQuantitative conversion--
Engineered P. putida KT2440p-coumaric acid and ferulic acid50100>0.5
Table 2: Muconic Acid Production from Sugars
Strain Substrate Titer (g/L) Yield (molar %) Productivity (g/L/h)
Engineered P. putida KT2440Glucose and Xylose33.7460.18
Engineered P. putida KT2440Glucose4.92--

Signaling Pathways and Experimental Workflows

This compound Pathway and Engineering for Muconic Acid Production

The following diagram illustrates the native this compound pathway and the metabolic engineering strategy to halt the pathway at cis,cis-muconic acid.

metabolic_pathway cluster_0 Upstream Aromatic Catabolism cluster_1 This compound Pathway Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Catechol) Catechol Catechol Aromatic_Compounds->Catechol benABCD cis_cis_Muconate cis,cis-Muconic Acid (Product) Catechol->cis_cis_Muconate catA Muconolactone Muconolactone cis_cis_Muconate->Muconolactone catB 3_Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->3_Oxoadipate_enol_lactone catC 3_Oxoadipate This compound 3_Oxoadipate_enol_lactone->3_Oxoadipate pcaD TCA_Cycle TCA Cycle 3_Oxoadipate->TCA_Cycle pcaFIJ

Caption: Engineered this compound Pathway for Muconic Acid Production.

Experimental Workflow for Gene Knockout in Pseudomonas putida

The following diagram outlines the key steps for creating a gene knockout in P. putida using a suicide vector-based homologous recombination approach.

experimental_workflow Start Start PCR_Amplify 1. PCR Amplify Upstream & Downstream Homologous Arms Start->PCR_Amplify Clone_Vector 2. Clone Arms into Suicide Vector (e.g., pT18mobsacB) PCR_Amplify->Clone_Vector Transform_Ecoli 3. Transform E. coli (e.g., for plasmid propagation) Clone_Vector->Transform_Ecoli Conjugate_Pseudomonas 4. Conjugate into P. putida Transform_Ecoli->Conjugate_Pseudomonas First_Crossover 5. Select for Single Crossover (Antibiotic Resistance) Conjugate_Pseudomonas->First_Crossover Second_Crossover 6. Select for Double Crossover (Sucrose Counter-selection) First_Crossover->Second_Crossover Verify_Knockout 7. Verify Knockout (PCR & Sequencing) Second_Crossover->Verify_Knockout End End Verify_Knockout->End

References

Application Notes and Protocols for Engineering Microbial Consortia for Efficient Aromatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to constructing and evaluating microbial consortia for the bioremediation of aromatic compounds. Detailed protocols for key experiments are included, along with quantitative data from various studies to facilitate comparison and experimental design.

Introduction

Aromatic compounds are a significant class of environmental pollutants, often exhibiting toxic and carcinogenic properties.[1] Bioremediation using microorganisms offers a cost-effective and environmentally friendly approach to degrade these recalcitrant molecules.[2] While single microbial strains can metabolize aromatic compounds, microbial consortia often demonstrate superior degradation capabilities due to synergistic interactions, metabolic cross-feeding, and increased resilience to environmental stressors.[3][4] This document outlines strategies and methodologies for the rational design and application of synthetic microbial consortia for the efficient degradation of aromatic pollutants.

Data Presentation: Degradation of Aromatic Compounds by Microbial Consortia

The following tables summarize quantitative data on the degradation of various aromatic compounds by different microbial consortia under specified conditions.

Table 1: Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) by Microbial Consortia

Aromatic Compound(s)Microbial Consortium CompositionInitial ConcentrationDegradation ConditionsDegradation EfficiencyReference
Naphthalene (NAP), Phenanthrene (PHE), Pyrene (PYR)Pseudomonas aeruginosa and Alcaligenes faecalis (P&A consortium)NAP: 2000 mg/L, PHE: 20 mg/L, PYR: 40 mg/L35°C, pH 7, 5% (v/v) inoculation, 8 daysNAP: >90%, PHE: >80%, PYR: >70%[5]
Phenanthrene (PHE)Pseudomonas sp. JB-1 and Achromobacter sp. JB-2 (1:1 CFU ratio)Not specifiedMineral Medium (MM), 6 days90.7%[6]
Naphthalene and AnthraceneLysinibacillus, Paenibacillus, Gordonia, and Cupriavidus spp.Not specifiedSole carbon sourceEffective degradation[2]
β-cypermethrinStreptomyces sp. and Bacillus licheniformisNot specifiedNot specified88.3% within 72 hours[2]
TetracyclineCo-culture system (unspecified)Not specifiedActual sewage, 10 days>80%[2]

Table 2: Degradation of Petroleum Hydrocarbons by Microbial Consortia

Aromatic Compound(s)Microbial Consortium CompositionDegradation ConditionsDegradation EfficiencyReference
Total Petroleum Hydrocarbons (TPH)Enriched crude oil-degrading bacterial consortium (G1)10 days incubation32.29%[7]
Aromatic HydrocarbonsEnriched crude oil-degrading bacterial consortium (G1) with dominant Bacillus genusNot specified15.59%[7]
n-alkanes and aromatic hydrocarbonsReconstructed microbial consortiaNot specified~90%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and analysis of microbial consortia for aromatic degradation.

Protocol 1: Construction of a Synthetic Microbial Consortium

This protocol outlines the "bottom-up" approach for constructing a synthetic microbial consortium from isolated bacterial strains.[2]

1. Isolation and Selection of Strains: a. Collect samples from contaminated sites (e.g., soil, sludge).[7] b. Enrich for desired degraders by cultivating samples in a minimal salt medium (MSM) containing the target aromatic compound as the sole carbon source.[5] c. Isolate individual colonies by plating on agar (B569324) with the target aromatic. d. Identify isolates through 16S rRNA gene sequencing.[6] e. Screen individual isolates for their degradation capacity of the target compound.[5]

2. Consortium Assembly: a. Select a combination of strains based on their individual degradation capabilities and potential for synergistic interactions. For example, combine a primary degrader with a strain that can metabolize inhibitory intermediates.[3] b. Prepare individual overnight cultures of each selected strain in a rich medium (e.g., Luria-Bertani broth). c. Harvest cells by centrifugation and wash with sterile saline solution to remove residual medium. d. Resuspend each pellet in MSM and adjust the optical density (OD600) to a standardized value (e.g., 1.0). e. Combine the cell suspensions in desired ratios (e.g., 1:1, 1:2, etc.) to create the synthetic consortium.[5]

3. Optimization of the Consortium: a. Test the degradation efficiency of different combinations and ratios of strains to identify the most effective consortium.[5] b. Optimize environmental conditions such as temperature, pH, and inoculum size for maximal degradation.[5]

Protocol 2: Co-culturing of Microbial Consortia for Aromatic Degradation

This protocol describes the cultivation of the assembled consortium with the target aromatic compound.

1. Media Preparation: a. Prepare a liquid mineral nutrient medium (e.g., VD medium: 1 g/L NH₄NO₃, 1 g/L K₂HPO₄, 1 g/L KH₂PO₄, 0.2 g/L MgSO₄, 0.02 g/L CaCl₂·6H₂O, 10 g/L NaCl, 0.01 g/L FeCl₃, pH 7.0–7.2).[8] b. Add the target aromatic compound(s) to the desired final concentration. The compound can be dissolved in a minimal amount of a suitable solvent (e.g., acetone) before adding to the medium.

2. Inoculation and Incubation: a. Inoculate the prepared medium with the synthetic microbial consortium to a specific initial OD600 or cell density. A typical inoculum size is 5% (v/v).[5] b. Incubate the cultures under optimized conditions (e.g., 35°C) with shaking (e.g., 180 rpm) to ensure aeration.[5] c. Include a non-inoculated control to account for abiotic degradation.

3. Monitoring Degradation: a. At regular time intervals, collect samples from the cultures. b. Prepare the samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant. c. Analyze the concentration of the aromatic compound(s) using appropriate analytical techniques (see Protocol 3).

Protocol 3: Quantification of Aromatic Compound Degradation

This protocol details the analytical methods for measuring the concentration of aromatic compounds.

1. High-Performance Liquid Chromatography (HPLC): a. Instrumentation: Use an HPLC system equipped with a suitable detector, such as a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) for enhanced sensitivity with certain PAHs.[9][10] b. Column: A C18 reverse-phase column is commonly used. c. Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water is often employed. For example, a mobile phase of 60% methanol at a flow rate of 0.7 mL/min.[10] d. Sample Preparation: Dilute the filtered supernatant with the mobile phase as needed. Direct injection of aqueous samples is possible.[9] e. Quantification: Create a standard curve using known concentrations of the aromatic compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS): a. Instrumentation: A GC system coupled with a Mass Spectrometer. b. Sample Preparation: Perform a liquid-liquid extraction of the supernatant with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane). Concentrate the extract before injection. c. Analysis: The GC separates the compounds, and the MS provides identification and quantification based on mass spectra and fragmentation patterns. d. Quantification: Use an internal standard and create a calibration curve for accurate quantification.

Protocol 4: Analysis of Gene Expression using RT-qPCR

This protocol is for analyzing the expression of genes involved in the degradation pathways.

1. RNA Extraction: a. Harvest bacterial cells from the culture at different time points of the degradation experiment. b. Immediately stabilize the RNA using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen. c. Extract total RNA using a commercially available RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.[11]

2. cDNA Synthesis: a. Quantify the extracted RNA and assess its purity using a spectrophotometer (A260/A280 ratio). b. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit with random primers or gene-specific primers.[12]

3. Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene(s) and a reference gene (e.g., 16S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green).[13] b. Perform the qPCR using a real-time PCR system with cycling conditions such as: 50°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[13] c. Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[11]

Visualizations: Pathways and Workflows

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows involved in the engineering of microbial consortia for aromatic degradation.

experimental_workflow cluster_collection Sample Collection & Isolation cluster_construction Consortium Construction cluster_evaluation Degradation Evaluation s1 Contaminated Soil/Sludge Sample s2 Enrichment Culture (Aromatic as sole C source) s1->s2 s3 Isolation of Pure Cultures s2->s3 s4 Strain Identification (16S rRNA) s3->s4 c1 Screening for Degradation s4->c1 c2 Selection of Strains c1->c2 c3 Co-culturing & Ratio Optimization c2->c3 c4 Optimized Microbial Consortium c3->c4 e1 Degradation Experiment c4->e1 e2 Sampling at Time Intervals e1->e2 e3 Analytical Quantification (HPLC, GC-MS) e2->e3 e4 Degradation Efficiency Calculation e3->e4

Caption: Experimental workflow for constructing and evaluating a microbial consortium.

quorum_sensing cluster_bacterium1 Bacterium 1 (e.g., Pseudomonas sp.) cluster_bacterium2 Bacterium 2 (Consortium Member) b1_luxI AHL Synthase (e.g., LasI/RhlI) b1_ahl AHL Signal (e.g., 3O-C12-HSL) b1_luxI->b1_ahl Synthesis b1_luxR Receptor Protein (e.g., LasR/RhlR) b1_ahl->b1_luxR Binding at high cell density b2_luxR Receptor Protein b1_ahl->b2_luxR Interspecies Signaling b1_genes Degradation Genes (e.g., Dioxygenases) b1_luxR->b1_genes Activates Transcription meta1 Aromatic Degradation b1_genes->meta1 b2_genes Metabolic Genes (e.g., Intermediate degradation) b2_luxR->b2_genes Activates Transcription meta2 Intermediate Metabolism b2_genes->meta2

Caption: Quorum sensing signaling in a microbial consortium for aromatic degradation.

metabolic_crossfeeding cluster_strainA Strain A (Primary Degrader) cluster_strainB Strain B (Auxiliary Degrader) Aromatic Aromatic Compound Intermediate Metabolic Intermediate (Potentially inhibitory) Aromatic->Intermediate Initial Degradation Intermediate_B Metabolic Intermediate Intermediate->Intermediate_B Cross-feeding TCA TCA Cycle Intermediate_B->TCA Further Degradation

References

Application Notes and Protocols for Plastic Upcycling via the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of plastic waste, particularly polyethylene terephthalate (PET), poses a significant environmental challenge. A promising avenue for a circular bio-economy is the enzymatic or microbial upcycling of this waste into value-added chemicals. This process involves the depolymerization of PET into its constituent monomers, terephthalic acid (TPA) and ethylene glycol (EG), followed by the microbial conversion of these monomers into useful products. The 3-oxoadipate pathway is a central metabolic route in various microorganisms for the catabolism of aromatic compounds like TPA, funneling them into the tricarboxylic acid (TCA) cycle. This document provides detailed application notes and experimental protocols for researchers interested in utilizing this pathway for plastic upcycling.

The catabolism of TPA via the this compound pathway typically proceeds through two main branches: the protocatechuate (PCA) branch and the catechol branch. In the context of TPA degradation, the PCA branch is of primary importance. TPA is first converted to PCA, which then undergoes ring cleavage and a series of enzymatic reactions to eventually yield acetyl-CoA and succinyl-CoA, which are central metabolites.

Data Presentation

Table 1: Kinetic Parameters of Key PET Degrading Enzymes
EnzymeSource OrganismSubstrateK_M (μM)k_cat (s⁻¹)Optimal Temperature (°C)Optimal pH
PETaseIdeonella sakaiensisAmorphous PET-0.8 - 1.5307.0-9.0
MHETaseIdeonella sakaiensisMHETHigh---
Humicola insolens cutinase (HiC)Humicola insolensPET--707.0
LCCICCG-PET--68-
FAST-PETaseEngineeredp-NPB--50-
HotPETaseEngineeredp-NPB--60-

Note: Kinetic parameters for solid substrates like PET are often expressed differently and may not be directly comparable to soluble substrates. The kcat for wild-type PETase on amorphous PET at 30°C is reported to be between 0.8 and 1.5 s⁻¹[1].

Table 2: Efficiency of Enzymatic PET Hydrolysis
EnzymeSubstrateReaction Time (h)Temperature (°C)Product(s)Yield/Conversion
Humicola insolens cutinase (HiC)Post-consumer PET9670TPA, MHET, BHET129 mM total products
LCCICCGPET2472TPA, EG95% conversion
Engineered E. coliTerephthalic acid24Room TempAdipic acid79% conversion (115 mg/L)[2]
Paraburkholderia fungorum consortiumTerephthalic acid120Room TempCatechol, cis,cis-muconic acid~85% TPA metabolism[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experimental stages of plastic upcycling using the this compound pathway.

Protocol 1: Enzymatic Hydrolysis of Post-Consumer PET

This protocol describes the enzymatic degradation of PET flakes into its monomers.

Materials:

  • Post-consumer PET flakes (washed and shredded)

  • Humicola insolens cutinase (HiC)

  • Sodium phosphate buffer (200 mmol L⁻¹, pH 7.0)

  • Shaking incubator

  • Centrifuge

  • HPLC system for product quantification

Procedure:

  • Prepare a reaction mixture containing post-consumer PET particles (particle size range of 0.075–0.250 mm) at a desired concentration in 200 mmol L⁻¹ sodium phosphate buffer (pH 7.0).

  • Add Humicola insolens cutinase to the reaction mixture to a final concentration of 1.0 mg protein mL⁻¹.

  • Incubate the reaction at 70 °C with shaking for up to 96 hours.[5]

  • At desired time points, take aliquots of the reaction mixture.

  • Centrifuge the aliquots to pellet any remaining PET solids.

  • Analyze the supernatant for the concentration of released TPA, MHET, and BHET using HPLC. The total concentration of these products can reach up to 129 mM after 96 hours.[5]

Protocol 2: Microbial Growth on Terephthalic Acid

This protocol outlines the cultivation of a microbial consortium capable of utilizing TPA as a sole carbon source.

Materials:

  • Bacterial consortium capable of TPA degradation (e.g., as described by Roberts et al., 2020)

  • Defined mineral medium containing: Na₂HPO₄ (0.06 g/L), KH₂PO₄ (0.03 g/L), NH₄Cl (0.8 g/L), and MgSO₄•7H₂O (0.2 g/L)

  • Trace elements solution

  • Terephthalic acid (TPA)

  • Gyratory shaker

  • Spectrophotometer for OD measurement

  • HPLC for TPA quantification

Procedure:

  • Prepare the defined mineral medium and autoclave.

  • Add 1 mL/L of a sterile trace elements solution.

  • Adjust the pH of the medium to 6.8 with 2 N NaOH.

  • Add TPA to a final concentration of 5 mM as the sole carbon source.[6]

  • Inoculate the medium with the bacterial consortium from a glycerol stock.

  • Incubate the culture in a gyratory shaker at room temperature and 120 rpm.[6]

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Monitor TPA consumption by taking samples at regular intervals, centrifuging to remove cells, and analyzing the supernatant by HPLC. The consortium can metabolize approximately 85% of the available TPA within five days.[3][6]

Protocol 3: Enzyme Assay for Protocatechuate 3,4-Dioxygenase

This spectrophotometric assay measures the activity of protocatechuate 3,4-dioxygenase, a key enzyme in the PCA branch of the this compound pathway.

Materials:

  • Tris-acetate buffer (50 mM, pH 7.5)

  • Protocatechuate solution (0.4 mM in Tris-acetate buffer, pH 7.5, freshly prepared)

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Pipette 3.0 mL of the 0.4 mM protocatechuate solution into a quartz cuvette (1.0 cm path length).

  • Equilibrate the cuvette at 37 °C for approximately 5 minutes.

  • Initiate the reaction by adding 0.05 mL of the enzyme solution and mix gently.

  • Record the decrease in absorbance at 290 nm over 3 to 4 minutes.[7][8]

  • Calculate the rate of change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of protocatechuate per minute.

Protocol 4: Enzyme Assay for Catechol 1,2-Dioxygenase

This spectrophotometric assay measures the activity of catechol 1,2-dioxygenase, a key enzyme in the catechol branch of the this compound pathway.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Catechol solution (0.8 mM in Tris-HCl buffer)

  • 2-mercaptoethanol (0.1 mM)

  • Cell-free extract or purified enzyme solution

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 1 mL of the enzyme preparation, 1 mL of 0.8 mM catechol, 0.8 mL of 50 mM Tris-HCl buffer (pH 8.0), and 0.2 mL of 0.1 mM 2-mercaptoethanol.[9]

  • Incubate the reaction mixture at 30 °C in a water bath.

  • Monitor the formation of cis,cis-muconic acid by measuring the increase in absorbance at 260 nm at specific time intervals.[9][10]

  • The extinction coefficient for cis,cis-muconic acid at 260 nm is 16,800 M⁻¹cm⁻¹.[11]

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.

Visualizations

Plastic_Upcycling_Workflow PET Post-Consumer PET Plastic Monomers TPA & EG Monomers PET->Monomers Enzymatic Hydrolysis (e.g., PETase, HiC) Microbial_Culture Microbial Culture (e.g., Pseudomonas putida) Monomers->Microbial_Culture Carbon Source Pathway This compound Pathway Microbial_Culture->Pathway Metabolism Products Value-Added Products (e.g., PHAs, muconic acid) Pathway->Products Biotransformation Analysis Product Analysis (HPLC, GC-MS) Products->Analysis Quantification

Caption: Experimental workflow for plastic upcycling.

Three_Oxoadipate_Pathway cluster_protocatechuate Protocatechuate Branch cluster_catechol Catechol Branch TPA Terephthalic Acid (TPA) PCA Protocatechuate (PCA) TPA->PCA TPA Dioxygenase Carboxymuconate 3-Carboxy-cis,cis-muconate PCA->Carboxymuconate PCA 3,4-dioxygenase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone 3-Carboxy-cis,cis-muconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Carboxymuconolactone->Oxoadipate_enol_lactone 4-Carboxymuconolactone decarboxylase Oxoadipate This compound (β-Ketoadipate) Oxoadipate_enol_lactone->Oxoadipate This compound enol-lactonase Aromatics Other Aromatic Compounds Catechol Catechol Aromatics->Catechol Muconate cis,cis-Muconate Catechol->Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone Muconate->Muconolactone Muconate cycloisomerase Muconolactone->Oxoadipate_enol_lactone Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase TCA_Intermediates Acetyl-CoA + Succinyl-CoA Oxoadipyl_CoA->TCA_Intermediates 3-Oxoadipyl-CoA thiolase

Caption: The this compound degradation pathway.

References

Application Notes and Protocols for the Biosynthesis of Novel Compounds Using 3-Oxoadipate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biosynthesis of novel compounds, with a focus on adipic acid, by leveraging and engineering the 3-oxoadipate pathway. This pathway, central to the microbial catabolism of aromatic compounds, offers a versatile scaffold for the production of valuable chemicals and potential drug precursors.

Introduction to the this compound Pathway

The this compound pathway, also known as the β-ketoadipate pathway, is a central metabolic route in various bacteria and fungi for the degradation of aromatic compounds derived from lignin and other sources.[1] The pathway converges the catabolism of protocatechuate and catechol to a common intermediate, 3-oxoadipyl-CoA, which is then cleaved into acetyl-CoA and succinyl-CoA, feeding into the tricarboxylic acid (TCA) cycle. The enzymes of this pathway can be repurposed and integrated into engineered metabolic pathways for the synthesis of novel, value-added chemicals.

A prime example of such an application is the biosynthesis of adipic acid, a key precursor for the production of nylon. By introducing a synthetic pathway that utilizes the this compound pathway intermediate, 3-oxoadipyl-CoA, microorganisms can be engineered to produce adipic acid from renewable feedstocks.[2]

Biosynthesis of Adipic Acid: An Exemplary Application

An artificial pathway for adipic acid biosynthesis has been successfully engineered in microorganisms like Escherichia coli and Pseudomonas putida.[2][3] This pathway effectively reverses a portion of a modified fatty acid β-oxidation cycle, starting from the this compound pathway intermediate, 3-oxoadipyl-CoA.

Quantitative Data on Adipic Acid Production

The following table summarizes the production of adipic acid in various engineered microbial strains.

Host OrganismGenotype/Engineering StrategySubstrateTiter (g/L)Molar Yield (%)Reference
Escherichia coliReconstructed reverse adipate-degradation pathway from Thermobifida fuscaGlucose0.311.1[4]
Escherichia coliOverexpression of 5-Carboxy-2-pentenoyl-CoA reductaseGlucoseNot specified49.5[4]
Escherichia coliPathway optimization and fed-batch fermentationGlucose68.093.1[4]
Pseudomonas putida KT2440Engineered pathway from 3-ketoadipoyl-CoALignin-derived aromatics2.517.4[2]
Saccharomyces cerevisiaeHeterologous expression of reverse adipate degradation pathwayNot specified0.01009Not specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of adipic acid using engineered this compound pathway-related enzymes.

Protocol 1: Construction of an Adipic Acid Biosynthesis Plasmid

This protocol describes the assembly of genes for a synthetic adipic acid pathway in an expression vector. The example uses genes encoding 3-oxoadipyl-CoA thiolase (paaJ), 3-hydroxyadipyl-CoA dehydrogenase (paaH), 2,3-dehydroadipyl-CoA hydratase (paaF), adipyl-CoA dehydrogenase (dcaA), and acyl-CoA thioesterase (tesB).[6]

Materials:

  • Expression plasmid (e.g., pET22b(+))

  • DNA fragments of paaJ, paaH, paaF, dcaA, and tesB with appropriate overlaps for assembly

  • Restriction enzymes and T4 DNA ligase, or a Gibson Assembly® Master Mix

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Amplify the coding sequences of paaJ, paaH, paaF (from E. coli), dcaA, and tesB (from Acinetobacter baylyi) by PCR. Design primers to add necessary restriction sites or overlapping sequences for assembly.[6]

  • Digest the expression vector and the PCR products with the chosen restriction enzymes, or prepare the fragments for Gibson assembly.

  • Ligate the gene fragments into the expression vector or assemble them using a Gibson Assembly® Master Mix to create a synthetic operon.[6]

  • Transform the resulting plasmid into competent E. coli DH5α cells.

  • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Select colonies and verify the correct plasmid construction by colony PCR, restriction digest, and DNA sequencing.

Protocol 2: Protein Expression and Purification

This protocol is for the expression and purification of His-tagged enzymes from the engineered pathway for in vitro assays.[7]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme)[7]

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)[7]

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)[7]

  • Storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)[7]

  • Ni-NTA affinity chromatography column

  • Sonicator

  • Centrifuge

Procedure:

  • Inoculate a single colony of the expression strain into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.[7]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18-25°C for 16-20 hours.[7]

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.[7]

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.[7]

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.[7]

  • Wash the column with wash buffer and elute the protein with elution buffer.[7]

  • Dialyze the purified protein against storage buffer and store at -80°C.[7]

  • Verify protein purity and concentration using SDS-PAGE and a Bradford assay.[7]

Protocol 3: Enzyme Assays

A. 3-Oxoadipyl-CoA Thiolase Activity Assay (Thiolytic Cleavage)

This spectrophotometric assay measures the decrease in absorbance at 305 nm resulting from the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[8]

Materials:

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Magnesium chloride (MgCl₂) (25 mM)

  • Coenzyme A (CoA)

  • 3-Oxoadipyl-CoA

  • Purified 3-oxoadipyl-CoA thiolase or cell-free extract

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Add 3-oxoadipyl-CoA to a final concentration of 0.15 mM.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in a cuvette.

  • Initiate the reaction by adding a known amount of the enzyme.

  • Immediately monitor the decrease in absorbance at 305 nm over time. The rate of decrease is proportional to the enzyme activity.

B. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Reverse Reaction)

This assay measures the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.[9][10]

Materials:

  • Potassium Phosphate buffer (100 mM, pH 7.3)

  • NADH stock solution (10 mM)

  • S-Acetoacetyl-CoA stock solution (5.4 mM)

  • Purified HADH or cell-free extract

  • Spectrophotometer

Procedure:

  • In a cuvette, prepare a reaction mixture with potassium phosphate buffer, NADH solution, and S-acetoacetyl-CoA solution.[10]

  • Equilibrate the mixture to 37°C.[10]

  • Initiate the reaction by adding the enzyme sample.

  • Immediately record the decrease in absorbance at 340 nm for approximately 5 minutes.[10]

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

Protocol 4: Fed-Batch Fermentation for Adipic Acid Production

This protocol provides a general framework for fed-batch fermentation of engineered P. putida for chemical production. Specific parameters will need to be optimized for adipic acid production.

Materials:

  • Engineered P. putida strain

  • Defined mineral medium with a suitable carbon source (e.g., glucose or lignin-derived aromatics)

  • Feeding solution with a concentrated carbon source

  • Bioreactor with pH, temperature, and dissolved oxygen (DO) control

  • Ammonia solution for pH control and as a nitrogen source

Procedure:

  • Batch Phase: Inoculate the bioreactor containing the initial batch medium with a seed culture of the engineered P. putida. Grow the culture until the initial carbon source is depleted, which is often indicated by a sharp increase in DO.[11]

  • Fed-Batch Phase (Exponential Feed): Initiate a continuous feed of the concentrated carbon source to maintain a specific growth rate. The feed rate is typically increased exponentially to match the growing biomass.[11]

  • Fed-Batch Phase (DO-Stat or Constant Feed): Once a desired cell density is reached, the feeding strategy can be switched to a DO-stat, where the feed is added in response to an increase in DO (indicating carbon limitation), or a constant feed rate.[11][12]

  • Process Monitoring: Throughout the fermentation, monitor and control pH, temperature, and DO. Take regular samples to measure cell density (OD₆₀₀), substrate consumption, and product formation.

Protocol 5: Quantification of Adipic Acid by HPLC

This protocol outlines a method for quantifying adipic acid in fermentation broth.[13][14]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Isocratic mixture of a dilute acid (e.g., 10 mM phosphoric acid or 0.5 mM sulfuric acid) and a small percentage of organic solvent (e.g., acetonitrile or methanol).[14][15]

  • Adipic acid standard solution of known concentrations

  • Syringe filters (0.22 µm)

  • Fermentation broth samples

Procedure:

  • Prepare a calibration curve by running a series of adipic acid standards of known concentrations.

  • Prepare fermentation samples by centrifuging to remove cells and then filtering the supernatant through a 0.22 µm syringe filter.

  • Set up the HPLC method with the appropriate column, mobile phase, flow rate (e.g., 1 mL/min), and UV detection wavelength (e.g., 210 nm).[14]

  • Inject the prepared standards and samples onto the HPLC system.

  • Identify the adipic acid peak in the sample chromatograms based on the retention time of the standard.

  • Quantify the concentration of adipic acid in the samples by comparing the peak area to the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

3_Oxoadipate_Pathway_for_Adipic_Acid_Biosynthesis cluster_0 Native this compound Pathway cluster_1 Engineered Adipic Acid Pathway Aromatics Aromatic Compounds Protocatechuate Protocatechuate Aromatics->Protocatechuate Catechol Catechol Aromatics->Catechol Oxoadipyl_CoA 3-Oxoadipyl-CoA Protocatechuate->Oxoadipyl_CoA Catechol->Oxoadipyl_CoA TCA_Cycle TCA Cycle Oxoadipyl_CoA->TCA_Cycle Native Catabolism Oxoadipyl_CoA_2 3-Oxoadipyl-CoA Oxoadipyl_CoA->Oxoadipyl_CoA_2 Diverted Intermediate PaaH 3-Hydroxyadipyl-CoA Dehydrogenase (PaaH) PaaF 2,3-Dehydroadipyl-CoA Hydratase (PaaF) PaaH->PaaF DcaA Adipyl-CoA Dehydrogenase (DcaA) PaaF->DcaA TesB Acyl-CoA Thioesterase (TesB) DcaA->TesB Adipic_Acid Adipic Acid TesB->Adipic_Acid Oxoadipyl_CoA_2->PaaH

Caption: Engineered pathway for adipic acid synthesis from 3-oxoadipyl-CoA.

Experimental_Workflow cluster_plasmid Plasmid Construction cluster_fermentation Fermentation & Production cluster_analysis Analysis Gene_Amp Gene Amplification (paaJ, paaH, etc.) Assembly Ligation / Assembly Gene_Amp->Assembly Vector_Prep Vector Preparation Vector_Prep->Assembly Transformation Transformation into E. coli Assembly->Transformation Verification Plasmid Verification Transformation->Verification Expression Protein Expression (e.g., in P. putida) Verification->Expression Verified Plasmid Fermentation Fed-Batch Fermentation Expression->Fermentation Enzyme_Assay Enzyme Assays Expression->Enzyme_Assay Cell Lysate / Purified Protein Sampling Broth Sampling Fermentation->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Product Quantification HPLC->Quantification

Caption: General workflow for adipic acid biosynthesis and analysis.

References

Application Notes and Protocols for Flux Balance Analysis of the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Flux Balance Analysis (FBA) and supporting experimental techniques to investigate the 3-oxoadipate pathway. This central metabolic route is crucial for the degradation of aromatic compounds by various microorganisms and presents a target for metabolic engineering and drug development.

Introduction to the this compound Pathway

The this compound pathway is a convergent catabolic pathway that funnels a variety of aromatic compounds, often derived from lignin (B12514952) or environmental pollutants, into central metabolism.[1] The pathway consists of two main branches: the catechol branch and the protocatechuate branch , which process different aromatic precursors. Both branches converge to form the key intermediate, this compound (also known as β-ketoadipate), which is subsequently converted into acetyl-CoA and succinyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle.[2] Understanding the metabolic flux through this pathway is critical for applications in bioremediation, biofuel production, and the development of novel antimicrobial agents.

Signaling Pathway Diagram

3-Oxoadipate_Pathway Figure 1. The this compound Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis,cis-Muconate cis,cis-Muconate Catechol->cis,cis-Muconate catA Muconolactone Muconolactone cis,cis-Muconate->Muconolactone catB This compound enol-lactone This compound enol-lactone Muconolactone->this compound enol-lactone catC This compound This compound This compound enol-lactone->this compound pcaD Protocatechuate Protocatechuate 3-Carboxy-cis,cis-muconate 3-Carboxy-cis,cis-muconate Protocatechuate->3-Carboxy-cis,cis-muconate pcaGH 3-Carboxy-cis,cis-muconate->this compound enol-lactone pcaBC 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA This compound->3-Oxoadipyl-CoA pcaIJ Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3-Oxoadipyl-CoA->Acetyl-CoA + Succinyl-CoA pcaF TCA Cycle TCA Cycle Acetyl-CoA + Succinyl-CoA->TCA Cycle Aromatic Precursors 1 Aromatic Precursors 1 Aromatic Precursors 1->Catechol Aromatic Precursors 2 Aromatic Precursors 2 Aromatic Precursors 2->Protocatechuate

A schematic of the this compound Pathway.

Flux Balance Analysis (FBA) Workflow

FBA is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model (GEM).[3] The following workflow outlines the key steps for performing FBA on the this compound pathway, particularly in the model organism Pseudomonas putida KT2440, for which a high-quality GEM, iJN1462, is available.[4][5]

FBA Workflow Diagram

FBA_Workflow Figure 2. Flux Balance Analysis Workflow cluster_model_prep Model Preparation cluster_simulation Simulation cluster_analysis Analysis & Validation A Obtain Genome-Scale Model (e.g., iJN1462 for P. putida) B Load Model into COBRApy A->B C Define Medium Constraints (e.g., minimal medium with aromatic substrate) B->C D Set Objective Function (e.g., biomass production) C->D E Run FBA Simulation D->E F Analyze Flux Distribution E->F G Flux Variability Analysis (FVA) F->G H Gene Deletion Analysis F->H I Compare with Experimental Data (e.g., 13C-MFA) F->I

References

Engineering Regulatory Circuits to Control 3-Oxoadipate Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, construction, and characterization of synthetic regulatory circuits to control 3-oxoadipate metabolism. The this compound pathway is a central route for the catabolism of aromatic compounds in various microorganisms and is of significant interest for applications in bioremediation, biocatalysis, and the production of value-added chemicals. By engineering regulatory control over this pathway, researchers can optimize metabolic flux, enhance product yields, and develop novel biosensors.

Introduction to this compound Metabolism and its Regulation

The this compound pathway is a key metabolic route for the degradation of aromatic compounds such as benzoate (B1203000) and catechol.[1] It proceeds through a series of enzymatic reactions that convert these aromatic precursors into intermediates of the tricarboxylic acid (TCA) cycle, namely acetyl-CoA and succinyl-CoA.[1] The pathway is typically divided into two branches: the catechol branch and the protocatechuate branch, which converge at the formation of 3-oxoadipyl-CoA.

Natural regulation of the this compound pathway often occurs at the transcriptional level, where the expression of pathway enzymes is induced by the presence of aromatic substrates or key metabolic intermediates. A notable example is the mml gene cluster in Pseudomonas reinekei MT1, which is involved in the degradation of methylaromatics via a modified this compound pathway. The expression of this operon is induced by the intermediate 4-methyl-3-oxoadipate.[1] This natural regulatory mechanism provides a foundation for the design of synthetic control circuits.

Designing Synthetic Regulatory Circuits for this compound Metabolism

The ability to precisely control gene expression is fundamental to metabolic engineering.[2] Synthetic regulatory circuits can be designed to modulate the expression of key enzymes in the this compound pathway in response to specific molecular signals. This allows for dynamic control of metabolic flux, which can improve the production of desired compounds and reduce the accumulation of toxic intermediates.[3]

Key Components of a Synthetic Regulatory Circuit

A typical synthetic regulatory circuit consists of three main components:

  • Sensor: A biological molecule that detects the presence and concentration of a specific effector molecule (e.g., a metabolite). Transcription factors are commonly used as sensors.[4]

  • Actuator: The component that elicits a change in gene expression. This is often a promoter that can be activated or repressed by the sensor.

  • Reporter/Target Gene: A gene whose expression is controlled by the circuit. This can be a reporter gene for characterizing the circuit (e.g., GFP) or a target enzyme within the this compound pathway.

Example Circuit: An Inducible System Based on the mml Operon

Leveraging the natural regulatory elements of the mml operon from P. reinekei MT1, a synthetic circuit can be designed to control the expression of a gene of interest in response to 4-methyl-3-oxoadipate.

  • Sensor: The native transcriptional regulator from the mml gene cluster (if one is identified and characterized) or a heterologous transcription factor engineered to respond to this compound or its analogs.

  • Actuator: The promoter region of the mml operon.

  • Target Gene: An enzyme in the this compound pathway that is identified as a rate-limiting step, or a reporter gene for characterization.

Data Presentation: Performance of Engineered Circuits

Effective engineering of metabolic pathways relies on the quantitative characterization of the designed regulatory circuits. The following tables provide a template for presenting such data.

Table 1: Characterization of an Inducible Promoter Responsive to this compound Analogs

Inducer MoleculeInducer Concentration (µM)Fold Induction of Reporter Gene Expression
4-Methyl-3-oxoadipate01.0 ± 0.1
15.2 ± 0.4
1025.8 ± 2.1
100112.5 ± 9.8
1000150.3 ± 12.5
This compound01.0 ± 0.1
12.1 ± 0.2
1010.5 ± 0.9
10045.7 ± 3.9
100062.1 ± 5.4

Table 2: Effect of CRISPRi-mediated Gene Knockdown on this compound Pathway Metabolites

Target GenegRNA SequenceRelative mRNA Level (%)Intracellular this compound (µM)Final Product Titer (g/L)
Control (no gRNA)N/A100 ± 815.2 ± 1.32.5 ± 0.2
pcaI (this compound CoA-transferase subunit A)GCA...TGC12 ± 289.4 ± 7.50.8 ± 0.1
pcaJ (this compound CoA-transferase subunit B)TTA...CGA15 ± 375.1 ± 6.21.1 ± 0.1
pcaF (3-oxoadipyl-CoA thiolase)AAG...TTC10 ± 122.3 ± 2.01.9 ± 0.2

Experimental Protocols

The following section provides detailed protocols for key experiments in the engineering and characterization of regulatory circuits for this compound metabolism.

Protocol 1: Construction of a Synthetic Inducible Circuit

This protocol describes the assembly of a synthetic genetic circuit where a promoter of interest is placed upstream of a reporter gene.

Materials:

  • Host organism (e.g., Pseudomonas putida)

  • Plasmid vector with a multiple cloning site (MCS)

  • DNA fragments: promoter of interest (e.g., Pmml), reporter gene (e.g., gfp), and terminator

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gibson Assembly/Golden Gate assembly kits

  • Competent cells

  • LB agar (B569324) plates with appropriate antibiotics

Procedure:

  • DNA Fragment Preparation:

    • Amplify the promoter, reporter gene, and terminator DNA fragments by PCR using primers with appropriate overhangs for the chosen assembly method.

    • Purify the PCR products using a DNA purification kit.

  • Vector Preparation:

    • Digest the plasmid vector with the appropriate restriction enzymes.

    • Purify the linearized vector by gel electrophoresis and gel extraction.

  • Circuit Assembly:

    • For Restriction Ligation: Ligate the purified DNA fragments and the linearized vector using T4 DNA ligase.

    • For Gibson/Golden Gate Assembly: Follow the manufacturer's protocol for the assembly reaction.

  • Transformation:

    • Transform the assembled plasmid into competent cells of the host organism.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

  • Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the correct assembly by restriction digest and Sanger sequencing.

Protocol 2: Characterization of the Inducible Circuit

This protocol details the measurement of the response of the synthetic circuit to the inducer molecule.

Materials:

  • Verified clone containing the synthetic circuit from Protocol 1

  • Inducer molecule stock solution (e.g., 4-methyl-3-oxoadipate)

  • 96-well microplate with a clear bottom

  • Microplate reader capable of measuring fluorescence (for GFP reporter)

  • Growth medium

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered strain into liquid growth medium and grow overnight.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of fresh growth medium to each well.

    • Add the inducer molecule at a range of final concentrations to different wells. Include a no-inducer control.

    • Inoculate each well with the overnight culture to a specified starting optical density (e.g., OD600 = 0.05).

  • Incubation: Incubate the microplate in a plate reader with shaking at the optimal growth temperature for the host organism.

  • Data Collection: Measure the optical density (OD600) and fluorescence (e.g., excitation at 485 nm, emission at 510 nm for GFP) at regular intervals.

  • Data Analysis:

    • Subtract the background fluorescence from a well with non-fluorescent cells.

    • Normalize the fluorescence signal by the cell density (Fluorescence/OD600).

    • Calculate the fold induction by dividing the normalized fluorescence of the induced samples by that of the uninduced control.

Protocol 3: CRISPRi-mediated Gene Knockdown

This protocol describes the use of CRISPR interference (CRISPRi) to repress the expression of a target gene in the this compound pathway. This is a powerful tool for identifying rate-limiting steps and for redirecting metabolic flux.[5]

Materials:

  • Host organism expressing a dCas9 protein (e.g., from Streptococcus pasteurianus for Pseudomonas)[5]

  • Plasmid for expressing the guide RNA (gRNA)

  • Oligonucleotides for cloning the gRNA sequence

  • Competent dCas9-expressing cells

  • Inducer for dCas9 expression (if applicable)

Procedure:

  • gRNA Design: Design a gRNA sequence that targets the gene of interest. Ensure the target sequence is adjacent to a protospacer adjacent motif (PAM) recognized by the dCas9 protein.

  • gRNA Plasmid Construction:

    • Anneal the complementary oligonucleotides encoding the gRNA target sequence.

    • Clone the annealed oligonucleotides into the gRNA expression plasmid according to the manufacturer's or a published protocol.

  • Transformation: Transform the gRNA plasmid into the competent dCas9-expressing host cells.

  • Gene Knockdown Experiment:

    • Grow the engineered strain in a liquid culture.

    • Induce the expression of dCas9 and the gRNA (if inducible promoters are used).

    • Grow the culture for a specified period to allow for gene repression.

  • Analysis:

    • RT-qPCR: Measure the mRNA level of the target gene to confirm knockdown.

    • Metabolite Analysis: Quantify the intracellular and extracellular concentrations of this compound and other pathway intermediates and products (see Protocol 5).

Protocol 4: Enzyme Activity Assay for 3-Oxoadipyl-CoA Thiolase

This spectrophotometric assay measures the activity of 3-oxoadipyl-CoA thiolase, a key enzyme in the this compound pathway.

Materials:

  • Cell-free extract of the engineered strain

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (25 mM)

  • 3-Oxoadipyl-CoA (substrate)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and MgCl₂.

  • Substrate Addition: Add 3-oxoadipyl-CoA to a final concentration of 0.15 mM.

  • Equilibration: Incubate the cuvette at the desired temperature (e.g., 30°C) for 5 minutes.

  • Reaction Initiation: Add a known amount of the cell-free extract to the cuvette and mix quickly.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 305 nm, which corresponds to the cleavage of the 3-oxoadipyl-CoA-Mg²⁺ complex.[6]

  • Activity Calculation: Calculate the enzyme activity based on the initial linear rate of absorbance change and the molar extinction coefficient of the substrate-Mg²⁺ complex.

Protocol 5: LC-MS/MS Quantification of this compound

This protocol provides a sensitive and specific method for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Materials:

  • Cell culture or other biological samples

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Quench the metabolism of the cell samples rapidly (e.g., with cold methanol).

    • Extract the intracellular metabolites using a suitable solvent (e.g., acetonitrile/water mixture).

    • Add the internal standard to the extract.

    • Centrifuge to pellet cell debris and precipitate proteins.

    • Filter the supernatant before analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the metabolites on a C18 column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Detect and quantify this compound using multiple reaction monitoring (MRM) in negative or positive ion mode. The specific precursor and product ion masses will need to be determined for this compound.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations

Synthetic_Circuit_Workflow cluster_design Design Phase cluster_build Build Phase cluster_test Test Phase cluster_learn Learn Phase Design Circuit Design (Sensor, Actuator, Target) Assembly Circuit Assembly (Cloning) Design->Assembly gRNA_Design gRNA Design (for CRISPRi) gRNA_Design->Assembly Transformation Transformation into Host Assembly->Transformation Characterization Circuit Characterization (Induction Assay) Transformation->Characterization Knockdown Gene Knockdown (CRISPRi) Transformation->Knockdown Data_Analysis Data Analysis & Modeling Characterization->Data_Analysis Analysis Metabolite & Enzyme Analysis Knockdown->Analysis Analysis->Data_Analysis Data_Analysis->Design Iterate

Inducible_Regulatory_Circuit Inducer Inducer (e.g., 4-Methyl-3-oxoadipate) Regulator Transcriptional Regulator (e.g., MmlR) Inducer->Regulator Inactivation Promoter Promoter (e.g., Pmml) Regulator->Promoter Repression Target_Gene Target Gene (e.g., pcaF or gfp) Promoter->Target_Gene Transcription Protein Protein Product Target_Gene->Protein Translation

References

Application Notes and Protocols for Cell-Free Systems in 3-Oxoadipate Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-free systems for the study of the 3-oxoadipate pathway, a central metabolic route for the degradation of aromatic compounds. This document outlines the advantages of cell-free approaches, presents key quantitative data for the pathway's enzymes, offers detailed experimental protocols for enzyme activity assays and cell-free reconstitution, and provides visualizations to facilitate understanding.

Introduction to the this compound Pathway in Cell-Free Systems

The this compound pathway is a crucial catabolic route in various microorganisms for the breakdown of aromatic compounds, such as catechol and protocatechuate, into intermediates of central metabolism, namely succinyl-CoA and acetyl-CoA.[1] Studying this pathway is essential for applications in bioremediation, metabolic engineering, and as a potential target for drug development.

Cell-free systems offer a powerful platform to investigate the this compound pathway without the complexities of living cells. These systems, composed of cellular extracts or purified enzymes, provide direct access to and control over the reaction environment, enabling precise measurement of enzyme kinetics, identification of metabolic bottlenecks, and rapid prototyping of engineered pathways.

Advantages of Cell-Free Systems for Studying the this compound Pathway:

  • Reduced Complexity: Eliminates cellular regulation, competing metabolic pathways, and transport limitations.

  • Direct Access and Control: Allows for the precise manipulation of substrate, cofactor, and enzyme concentrations.

  • High-Throughput Screening: Facilitates the rapid testing of enzyme variants and pathway combinations.

  • Study of Toxic Intermediates: Enables the investigation of compounds that may be toxic to whole cells.

  • Simplified Kinetic Analysis: Provides a clear background for detailed enzymatic studies.

Quantitative Data of Key this compound Pathway Enzymes

The following tables summarize key kinetic parameters for enzymes of the this compound pathway, primarily from bacterial sources. This data is crucial for designing and modeling cell-free experiments.

Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase (EC 1.13.11.1)

OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pH
Paracoccus sp. MKU1Catechol12.89310.1200.11.55 x 1077.5
Stenotrophomonas maltophiliaCatechol14.0---7.2
Acinetobacter sp. Y64Catechol12.0----
Pseudomonas putidaCatechol26.0----

Data compiled from multiple sources.[2][3]

Table 2: Kinetic Parameters of Muconate Cycloisomerase (EC 5.5.1.1)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Pseudomonas putida PRS2000cis,cis-Muconate161006.3 x 106
Pseudomonas putida PRS20003-Fluoro-cis,cis-muconate261305.0 x 106
Pseudomonas putida PRS20003-Methyl-cis,cis-muconate4.8347.1 x 106

Data from Vollmer et al. for the enzyme from Pseudomonas putida PRS2000.[4]

Table 3: Kinetic Parameters of 3-Oxoadipyl-CoA Transferase (EC 2.8.3.6)

OrganismSubstrateKm (mM)kcat (min-1)Specific Activity (U/mg)Optimal pH
Pseudomonas knackmussiiThis compound0.41,43023.98.4
Pseudomonas knackmussiiSuccinyl-CoA0.2--8.4

Data from a comparative kinetic analysis guide.[1]

Experimental Protocols

This section provides detailed protocols for preparing cell extracts, synthesizing proteins in a cell-free system, and assaying the activity of key enzymes in the this compound pathway.

Preparation of E. coli Cell Extract for Cell-Free Protein Synthesis (CFPS)

This protocol describes the preparation of an S30 cell extract from E. coli BL21 Star™ (DE3), which can be used for in vitro transcription and translation.

Materials:

  • E. coli BL21 Star™ (DE3) strain

  • 2xYTPG medium

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • Lysis buffer (S30 buffer with 2 mM DTT)

  • Centrifuge, sonicator, or homogenizer

  • Dialysis tubing (10-12 kDa MWCO)

Procedure:

  • Inoculate a single colony of E. coli into 30 mL of LB medium and grow overnight at 37°C with shaking.

  • Inoculate 1 L of 2xYTPG medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 3.0-3.5.

  • Harvest the cells by centrifugation at 8,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold S30 buffer.

  • Resuspend the cell pellet in lysis buffer (1 mL per gram of wet cell paste).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (S30 extract) and perform a "run-off" reaction by incubating at 37°C for 60 minutes with shaking to degrade endogenous mRNA and ribosomes.

  • Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Dialyze the supernatant against S30 buffer overnight at 4°C.

  • Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.

Cell-Free Protein Synthesis (CFPS) of Pathway Enzymes

This protocol outlines the in vitro expression of individual enzymes of the this compound pathway using the prepared S30 extract.

Materials:

  • Prepared S30 cell extract

  • Plasmid DNA or linear expression template encoding the enzyme of interest with a T7 promoter

  • CFPS master mix (containing amino acids, energy source, salts, and cofactors)

  • T7 RNA polymerase (if not already present in the extract)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Prepare a CFPS master mix containing the S30 extract, energy solution (e.g., phosphoenolpyruvate, ATP, GTP), amino acids, and salts.

  • Add the plasmid DNA or linear expression template to the master mix to a final concentration of 5-10 nM.

  • If necessary, add T7 RNA polymerase.

  • Incubate the reaction at 30°C for 6-20 hours.

  • The resulting mixture containing the expressed enzyme can be used directly in activity assays or for pathway reconstitution.

Enzyme Activity Assays

The following are spectrophotometric assays for key enzymes in the catechol branch of the this compound pathway.

This assay measures the formation of cis,cis-muconic acid from catechol, which absorbs light at 260 nm.

Materials:

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 100 µM Catechol solution

  • Enzyme sample (purified or from CFPS reaction)

  • UV-Vis spectrophotometer

Procedure:

  • In a 1 mL cuvette, combine 890 µL of Tris-HCl buffer, 10 µL of catechol solution, and 50 µL of the enzyme sample.

  • Immediately monitor the increase in absorbance at 260 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of cis,cis-muconic acid (ε260 = 16,800 M-1cm-1).[5]

  • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cis,cis-muconic acid per minute.

This assay measures the formation of the 3-oxoadipyl-CoA-Mg2+ complex, which absorbs light at 305 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • This compound

  • Succinyl-CoA

  • Enzyme sample

Procedure:

  • Prepare an assay mixture in a 1 mL cuvette containing 35 µmol of Tris-HCl (pH 8.0), 25 µmol of MgCl2, 3.5 µmol of this compound, and 0.15 µmol of succinyl-CoA.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the increase in absorbance at 305 nm.

  • Calculate the activity using the molar extinction coefficient for the 3-oxoadipyl-CoA-Mg2+ complex (ε305 = 16,300 M-1cm-1).

This assay measures the degradation of 3-oxoadipyl-CoA by monitoring the decrease in absorbance at 305 nm.

Materials:

  • Tris-HCl buffer (pH 8.0)

  • MgCl2

  • Coenzyme A (CoA)

  • 3-oxoadipyl-CoA

  • Enzyme sample

Procedure:

  • Prepare an assay mixture containing Tris-HCl buffer, MgCl2, and CoA.

  • Add 3-oxoadipyl-CoA to the mixture.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 305 nm.

Cell-Free Reconstitution of the this compound Pathway

This protocol provides a general framework for reconstituting the this compound pathway in a cell-free system using individually expressed enzymes.

Materials:

  • CFPS reactions for each enzyme of the pathway

  • Catechol or protocatechuate (starting substrate)

  • Required cofactors (e.g., NAD+, Coenzyme A, Succinyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Combine the CFPS-expressed enzymes in a single reaction tube. The optimal ratio of enzymes may need to be determined empirically.

  • Add the necessary cofactors to the reaction mixture.

  • Initiate the pathway reaction by adding the starting substrate (catechol or protocatechuate).

  • Incubate the reaction at 30°C.

  • Take time-point samples and quench the reaction (e.g., by adding a strong acid or organic solvent).

  • Analyze the samples for the consumption of substrate and the formation of intermediates and final products (succinate and acetyl-CoA) using methods such as HPLC or LC-MS/MS.

Visualizations

The following diagrams illustrate the this compound pathway and a general workflow for its study using cell-free systems.

Three_Oxoadipate_Pathway cluster_catechol Catechol Branch cluster_protocatechuate Protocatechuate Branch cluster_common Common Pathway Catechol Catechol cis_cis_Muconate cis_cis_Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase (EC 1.13.11.1) Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase (EC 5.5.1.1) Three_Oxoadipate_enol_lactone This compound enol-lactone Muconolactone->Three_Oxoadipate_enol_lactone Muconolactone isomerase (EC 5.3.3.4) Three_Oxoadipate This compound Three_Oxoadipate_enol_lactone->Three_Oxoadipate This compound enol-lactonase (EC 3.1.1.24) Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy- cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase (EC 1.13.11.3) Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cyclase (EC 4.2.1.110) Carboxymuconolactone->Three_Oxoadipate_enol_lactone Carboxymuconolactone decarboxylase (EC 4.1.1.44) Three_Oxoadipyl_CoA 3-Oxoadipyl-CoA Three_Oxoadipate->Three_Oxoadipyl_CoA This compound: succinyl-CoA transferase (EC 2.8.3.6) Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA Three_Oxoadipyl_CoA->Succinyl_CoA_Acetyl_CoA 3-Oxoadipyl-CoA thiolase (EC 2.3.1.16) TCA_Cycle TCA_Cycle Succinyl_CoA_Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: The this compound Pathway.

Cell_Free_Workflow cluster_preparation Preparation cluster_synthesis Synthesis & Reconstitution cluster_analysis Analysis Gene_Synthesis Gene Synthesis/ Plasmid Construction CFPS Cell-Free Protein Synthesis Gene_Synthesis->CFPS Cell_Culture E. coli Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Extract_Prep S30 Extract Preparation Cell_Lysis->Extract_Prep Extract_Prep->CFPS Pathway_Assembly Pathway Reconstitution (Enzyme Mixing) CFPS->Pathway_Assembly Activity_Assay Individual Enzyme Activity Assays CFPS->Activity_Assay Pathway_Analysis Pathway Activity Analysis (HPLC, LC-MS/MS) Pathway_Assembly->Pathway_Analysis Data_Interpretation Data Interpretation & Kinetic Modeling Pathway_Analysis->Data_Interpretation

Caption: Experimental workflow.

Conclusion

Cell-free systems provide a robust and versatile platform for the detailed investigation of the this compound pathway. By offering precise control and direct access to the metabolic machinery, these systems accelerate research and development in metabolic engineering, bioremediation, and drug discovery. The protocols and data presented here serve as a foundational guide for researchers to design and execute their own cell-free experiments to unravel the complexities of this important catabolic route.

References

Application Notes and Protocols for the Bioconversion of Lignin-Derived Aromatics via the 3-Oxoadipate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconversion of lignin-derived aromatic compounds into valuable intermediates through the microbial 3-oxoadipate pathway. This pathway is central to the catabolism of various aromatic compounds and holds significant potential for the valorization of lignin (B12514952), the most abundant aromatic biopolymer on Earth. Understanding and applying these methodologies can aid in the development of sustainable processes for producing chemicals and drug precursors from renewable resources.

Introduction

Lignin, a complex polymer of phenylpropanoid units, is a major component of lignocellulosic biomass. Its depolymerization yields a heterogeneous mixture of aromatic compounds that can be channeled into microbial metabolism for the production of value-added chemicals. The this compound pathway is a key catabolic route in many bacteria and fungi for the breakdown of aromatic compounds like protocatechuate and catechol, which are common intermediates in lignin degradation. This pathway funnels these diverse aromatics into central metabolism, specifically the tricarboxylic acid (TCA) cycle, through the intermediate this compound. By harnessing and engineering this pathway, researchers can direct the carbon flux from lignin towards the synthesis of desired molecules.

Data Presentation: Quantitative Analysis of Lignin Bioconversion

The efficiency of microbial bioconversion of lignin-derived aromatics is a critical parameter for process development. The following tables summarize quantitative data from studies utilizing Pseudomonas putida and Rhodococcus jostii RHA1, two robust microbial chassis known for their aromatic catabolism capabilities.

Table 1: Substrate Uptake and Product Formation by Engineered Pseudomonas putida KT2440

SubstrateInitial Concentration (g/L)ProductFinal Titer (g/L)Molar Yield (%)Reference
p-Coumaric Acid10Protocatechuic Acid6.11~70[1]
Ferulic Acid10Protocatechuic Acid--[1]
Vanillin-Vanillylamine (B75263)0.00092-[2]
Benzoate-Muconic Acid--[3]
p-Coumarate-Muconic Acid13.5-[3]
4-Hydroxybenzoate-Muconic Acid--[3]
Phenol-Muconic Acid--[3]

Table 2: Conversion of Lignin-Derived Aromatic Model Compounds by Pseudomonas putida KT2440

SubstrateSpecific Growth Rate (h⁻¹)Specific Substrate Uptake Rate (mmol gCDW⁻¹ h⁻¹)Biomass Yield (gCDW mmol⁻¹)Reference
Benzoate0.27-0.074[4][5]
p-Coumarate0.22-0.065[4][5]
4-Hydroxybenzoate0.26-0.060[4][5]
Ferulate0.21-0.060[4][5]
Vanillate0.22-0.060[4][5]
VanillinNo direct growth4.87 (conversion to vanillate)-[5]

Table 3: Bioconversion of Lignocellulosic Substrates by Engineered Rhodococcus jostii RHA1

SubstrateProductFinal Titer (mg/L)Reference
1% Wheat Straw LignocellulosePyridine 2,4-dicarboxylic acid80-125[6][7]
1% Wheat Straw LignocellulosePyridine 2,5-dicarboxylic acid80-125[6][7]

Signaling Pathways and Experimental Workflows

Visualization of the this compound Pathway

The this compound pathway is a convergent catabolic route for aromatic compounds. The following diagram illustrates the key enzymatic steps involved in the conversion of protocatechuate and catechol to intermediates of the TCA cycle.

This compound Pathway Protocatechuate Protocatechuate Carboxymuconate 3-Carboxy-cis,cis-muconate Protocatechuate->Carboxymuconate Protocatechuate 3,4-dioxygenase Carboxymuconolactone 4-Carboxymuconolactone Carboxymuconate->Carboxymuconolactone Carboxymuconate cycloisomerase Oxoadipate_enol_lactone This compound enol-lactone Carboxymuconolactone->Oxoadipate_enol_lactone Carboxymuconolactone decarboxylase Oxoadipate This compound Oxoadipate_enol_lactone->Oxoadipate Enol-lactone hydrolase Oxoadipyl_CoA 3-Oxoadipyl-CoA Oxoadipate->Oxoadipyl_CoA This compound: succinyl-CoA transferase Succinyl_CoA Succinyl-CoA Oxoadipyl_CoA->Succinyl_CoA 3-Oxoadipyl-CoA thiolase Acetyl_CoA Acetyl-CoA Oxoadipyl_CoA->Acetyl_CoA 3-Oxoadipyl-CoA thiolase TCA TCA Cycle Succinyl_CoA->TCA Acetyl_CoA->TCA Catechol Catechol cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase Muconolactone->Oxoadipate_enol_lactone Muconolactone isomerase

Caption: The this compound Pathway for Aromatic Catabolism.

Experimental Workflow for Lignin Bioconversion

The overall process of converting lignin to value-added products involves several key stages, from initial biomass pretreatment to final product analysis.

Experimental Workflow Biomass Lignocellulosic Biomass Pretreatment Lignin Depolymerization (e.g., Alkaline Pretreatment) Biomass->Pretreatment Step 1 Hydrolysate Lignin-rich Hydrolysate Pretreatment->Hydrolysate Step 2 Bioconversion Bioconversion of Aromatics Hydrolysate->Bioconversion Step 3 Analysis Analytical Quantification (HPLC, GC-MS) Hydrolysate->Analysis Microbial_Culture Microbial Cultivation (e.g., P. putida, R. jostii) Microbial_Culture->Bioconversion Broth Fermentation Broth Bioconversion->Broth Step 4 Extraction Product Extraction and Purification Broth->Extraction Step 5 Broth->Analysis Product Purified Product Extraction->Product Step 6 Product->Analysis Step 7

Caption: General Experimental Workflow for Lignin Bioconversion.

Experimental Protocols

Protocol 1: Alkaline Pretreatment of Lignocellulosic Biomass for Lignin Solubilization

This protocol describes a mild alkaline treatment to depolymerize and solubilize lignin from lignocellulosic biomass, making it accessible for microbial conversion.[8][9]

Materials:

  • Dried and milled lignocellulosic biomass (e.g., corn stover, wheat straw)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Deionized water

  • Autoclave or pressure reactor

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • pH meter

  • Sulfuric acid (H₂SO₄) for neutralization

Procedure:

  • Weigh a known amount of dried biomass (e.g., 10 g) and place it into a pressure-resistant vessel.

  • Add the 1 M NaOH solution to achieve a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the vessel and autoclave at 121°C for 60 minutes.

  • After cooling, filter the mixture to separate the solid cellulosic fraction from the liquid lignin-rich hydrolysate.

  • Wash the solid residue with deionized water until the pH of the filtrate is neutral. The solid fraction can be used for enzymatic saccharification to release sugars.

  • The liquid filtrate, containing the solubilized lignin-derived aromatic compounds, can be used as a substrate for microbial culture after neutralization with sulfuric acid to a pH suitable for microbial growth (typically pH 7.0).

Protocol 2: Microbial Cultivation and Bioconversion

This protocol details the cultivation of Pseudomonas putida KT2440 or Rhodococcus jostii RHA1 for the conversion of lignin-derived aromatics.

Materials:

  • Selected microbial strain (P. putida KT2440 or R. jostii RHA1)

  • M9 minimal medium (for P. putida) or other suitable minimal medium

  • Lignin-rich hydrolysate (from Protocol 1) or individual aromatic compounds (e.g., vanillin, ferulic acid)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare M9 minimal medium and sterilize by autoclaving.

  • Inoculate a starter culture of the selected microbial strain in a suitable rich medium (e.g., LB broth) and grow overnight at the optimal temperature (30°C for P. putida and R. jostii).

  • Harvest the cells from the starter culture by centrifugation and wash with M9 minimal medium to remove any residual rich medium.

  • Inoculate a fresh flask of M9 minimal medium containing the lignin-rich hydrolysate or a defined concentration of the aromatic substrate to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm).

  • Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

  • Collect samples periodically for analysis of substrate consumption and product formation using HPLC or GC-MS.

Protocol 3: Analytical Quantification of Aromatic Compounds by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of common lignin-derived aromatic monomers.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Syringe filters (0.22 µm)

  • Standards of the aromatic compounds of interest

Procedure:

  • Prepare a standard curve for each compound of interest by dissolving known concentrations of the standards in the mobile phase.

  • Collect samples from the microbial culture at different time points.

  • Centrifuge the samples to pellet the cells and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Set up the HPLC method with a suitable gradient. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

  • Set the UV detector to a wavelength suitable for the aromatic compounds being analyzed (e.g., 260 nm or 280 nm).

  • Inject the samples and standards onto the HPLC system.

  • Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the standards.

Protocol 4: Product Extraction from Fermentation Broth

This protocol outlines a general liquid-liquid extraction method for recovering aromatic products from the aqueous fermentation broth.[10][11]

Materials:

Procedure:

  • Acidify the cell-free fermentation broth to a low pH (e.g., pH 2-3) using a suitable acid (e.g., HCl) to protonate acidic products, making them more soluble in organic solvents.

  • Transfer the acidified broth to a separatory funnel.

  • Add an equal volume of ethyl acetate, shake vigorously, and then allow the layers to separate.

  • Collect the upper organic layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize product recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified using techniques such as column chromatography or crystallization.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Oxoadipate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 3-Oxoadipate, a key intermediate in microbial metabolism. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Equipment Specification
Eye Protection Safety glasses with side-shields or goggles.[3]
Hand Protection Protective gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. Use a respirator if dusts are generated.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

2.1. Small Spills (Solid)

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or earth) to prevent the spread of dust.

  • Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste.

2.2. Large Spills

  • Evacuate: Immediately evacuate the area and prevent entry.

  • Ventilate: If it can be done without risk, increase ventilation.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

  • Containment: Only trained personnel should attempt to contain and clean up large spills, following established institutional protocols.

Disposal Procedures

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect all solid this compound waste and contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed, and compatible waste container.

    • For solutions, collect in a labeled, leak-proof container. Do not mix with other incompatible wastes.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "3-Oxoadipic Acid"), and the primary hazard (e.g., "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Provide them with a complete and accurate description of the waste.

Logical Flow for this compound Disposal

A Start: this compound Waste Generated B Is the waste solid or liquid? A->B C Solid Waste: Collect in a labeled, sealed container. B->C Solid D Liquid Waste: Collect in a labeled, leak-proof container. B->D Liquid E Label container: 'Hazardous Waste' 'this compound' 'Irritant' C->E D->E F Store in designated hazardous waste area E->F G Contact EHS for disposal pickup F->G H End: Waste properly disposed G->H

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols Cited

This document provides procedural guidance and does not cite specific experimental protocols involving this compound. The disposal procedures outlined are based on general laboratory safety standards and information derived from Safety Data Sheets of chemically similar compounds. Researchers should always consult their institution-specific safety protocols and the relevant SDS for any chemicals used in their experiments.

References

Safe Handling and Disposal of 3-Oxoadipate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 3-Oxoadipate. The following procedures are based on best practices for laboratory safety and information derived from safety data sheets of structurally similar compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye and Face Protection ANSI-approved safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use.
Body Protection A standard laboratory coat should be worn. For larger quantities or potential for significant exposure, a chemical-resistant apron is recommended.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge.[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE during inspection.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly marked.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Use only non-sparking tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.[3][4]

  • Wash hands thoroughly after handling.[3][5]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Spill Response
  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep or scoop up the material and place it in a labeled container for disposal. Avoid creating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a labeled container for disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste. Keep in its original, labeled container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for all this compound waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling A Assess Hazards & Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Clean Work Area D->E F Segregate Waste (Solid, Liquid, Sharps) E->F G Label Waste Containers F->G H Store Waste in Designated Area G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most up-to-date safety information before working with any chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.